Product packaging for Bis-PEG12-endo-BCN(Cat. No.:)

Bis-PEG12-endo-BCN

Cat. No.: B12422040
M. Wt: 941.2 g/mol
InChI Key: NJBQOQNHLPWBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bis-PEG12-endo-BCN is a useful research compound. Its molecular formula is C48H80N2O16 and its molecular weight is 941.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H80N2O16 B12422040 Bis-PEG12-endo-BCN

Properties

Molecular Formula

C48H80N2O16

Molecular Weight

941.2 g/mol

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C48H80N2O16/c51-47(65-39-45-41-9-5-1-2-6-10-42(41)45)49-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-50-48(52)66-40-46-43-11-7-3-4-8-12-44(43)46/h41-46H,5-40H2,(H,49,51)(H,50,52)

InChI Key

NJBQOQNHLPWBSB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1

Origin of Product

United States

Foundational & Exploratory

Bis-PEG12-endo-BCN: A Technical Guide to its Applications in Biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-endo-BCN is a bifunctional, PEGylated crosslinker that has emerged as a powerful tool in biochemistry and drug development. Its unique structure, featuring two bicyclo[6.1.0]nonyne (BCN) moieties attached via a 12-unit polyethylene glycol (PEG) spacer, enables its use in advanced bioconjugation strategies. The BCN groups are strained alkynes that readily participate in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions.[1][2] This allows for the efficient and specific covalent linkage of molecules in aqueous environments, even within living systems, without the need for a toxic copper catalyst.[3][4] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[5]

This technical guide provides an in-depth overview of the primary applications of this compound, focusing on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). It includes detailed experimental protocols, quantitative data on related compounds, and diagrams to illustrate key biochemical pathways and experimental workflows.

Core Applications in Biochemistry

The bifunctional nature of this compound makes it an ideal linker for applications requiring the connection of two distinct molecular entities. The two primary areas where this reagent is utilized are in the development of PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs). A PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound can serve as this critical linker.

Mechanism of Action:

The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC can be recycled to induce the degradation of another target protein.

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Figure 1: PROTAC Mechanism of Action. A PROTAC with a this compound linker forms a ternary complex with the target protein and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug. The antibody directs the ADC to a specific antigen on the surface of cancer cells, and upon internalization, the cytotoxic payload is released, leading to cell death. This compound can be used to link the cytotoxic drug to the antibody.

Mechanism of Action:

The ADC circulates in the bloodstream and binds to the target antigen on the tumor cell surface. The ADC-antigen complex is then internalized, typically through endocytosis. Trafficking to the lysosome results in the degradation of the antibody and, if a cleavable linker is used, the release of the cytotoxic payload into the cytoplasm, where it can exert its cell-killing effect.

ADC_Pathway cluster_cell Target Cancer Cell Antigen Tumor Antigen Binding Binding Antigen->Binding ADC ADC (this compound linker) ADC->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation Payload Cytotoxic Payload Payload_Release->Payload Cell_Death Apoptosis Payload->Cell_Death Induces ADC_Synthesis_Workflow Start Start: Antibody & Payload Step1 Step 1: Antibody Azide Modification (e.g., Azide-PEG-NHS ester) Start->Step1 Step2 Step 2: Payload Azide Modification Start->Step2 Purify1 Purification (Desalting column) Step1->Purify1 Step3 Step 3: Conjugation (Azide-Ab + this compound + Azide-Payload) Purify1->Step3 Purify2 Purification Step2->Purify2 Purify2->Step3 Purify3 Purification of ADC (Size-Exclusion Chromatography) Step3->Purify3 Characterize Characterization (SDS-PAGE, Mass Spec, HIC) Purify3->Characterize End Final ADC Characterize->End

References

A Technical Guide to the Synthesis and Functionalization of Bis-PEG12-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG12-endo-BCN, a homobifunctional linker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details a plausible synthetic pathway, functionalization protocols, and the critical role of this linker in modern drug development.

Introduction to this compound

This compound is a chemical linker featuring two bicyclo[6.1.0]nonyne (BCN) moieties at the termini of a 12-unit polyethylene glycol (PEG) chain. The endo configuration of the BCN group provides a favorable balance of strain and stability for highly efficient copper-free click chemistry reactions. The PEG12 spacer is a discrete-length hydrophilic chain that enhances the solubility and pharmacokinetic properties of the resulting conjugates. As a homobifunctional linker, this compound is designed to covalently link two azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC).

Key Properties and Applications:

  • Homobifunctional: Enables the crosslinking of two azide-functionalized molecules.

  • Copper-Free Click Chemistry: The endo-BCN groups react efficiently with azides without the need for a cytotoxic copper catalyst, making it suitable for reactions in biological systems.

  • Hydrophilic PEG Spacer: The PEG12 chain improves the aqueous solubility of the linker and the final conjugate, reduces aggregation, and can influence the pharmacokinetic profile of the conjugated molecule.

  • PROTAC Synthesis: Commonly used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.

  • ADC Development: Can be employed in the construction of antibody-drug conjugates, linking two drug molecules to a carrier or a targeting moiety.

  • Biomolecule Conjugation: Useful for crosslinking proteins, peptides, nucleic acids, or other biomolecules that have been functionalized with azide groups.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from dodecaethylene glycol:

  • Ditosylation of Dodecaethylene Glycol: The terminal hydroxyl groups of dodecaethylene glycol are converted to a good leaving group, typically a tosylate, by reacting with tosyl chloride in the presence of a base.

  • Nucleophilic Substitution with endo-BCN-amine: The tosylated PEG is then reacted with an amine-functionalized endo-BCN in a nucleophilic substitution reaction to yield the final this compound product.

G cluster_0 Step 1: Ditosylation cluster_1 Step 2: Nucleophilic Substitution Dodecaethylene_glycol Dodecaethylene glycol PEG12_ditosylate Dodecaethylene glycol ditosylate Dodecaethylene_glycol->PEG12_ditosylate TsCl, Base Tosyl_chloride Tosyl Chloride (TsCl) Base Base (e.g., Pyridine) Bis_PEG12_endo_BCN This compound PEG12_ditosylate->Bis_PEG12_endo_BCN endo-BCN-amine, Base endo_BCN_amine endo-BCN-amine

Plausible synthetic pathway for this compound.
Experimental Protocol (Proposed)

Step 1: Synthesis of Dodecaethylene glycol ditosylate

  • Dissolve dodecaethylene glycol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tosyl chloride (2.2 equivalents) to the solution.

  • If using DCM as the solvent, add pyridine or another suitable base (e.g., triethylamine) (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain dodecaethylene glycol ditosylate.

Step 2: Synthesis of this compound

  • Dissolve dodecaethylene glycol ditosylate (1 equivalent) and endo-BCN-amine (2.5 equivalents) in an appropriate polar aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to yield this compound.

Characterization Data (Hypothetical)

The following table summarizes the expected characterization data for the synthesized this compound.

ParameterExpected Value/Result
Molecular Formula C54H90N2O13
Molecular Weight 987.3 g/mol
Appearance Colorless to pale yellow oil or waxy solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform
¹H NMR Peaks corresponding to the PEG backbone (approx. 3.6 ppm), BCN ring protons, and protons adjacent to the nitrogen atoms. The integration should confirm the ratio of PEG to BCN units.
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated molecular weight.
Purity (HPLC) >95%

Functionalization of Molecules using this compound

This compound is used to crosslink two molecules that have been pre-functionalized with azide groups. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity in the presence of other functional groups found in biological systems.

General Workflow for Bioconjugation

The general workflow for using this compound to conjugate two different azide-containing molecules (Molecule A-N₃ and Molecule B-N₃) is depicted below.

G Molecule_A Molecule A-N₃ Reaction SPAAC Reaction (e.g., PBS buffer, RT) Molecule_A->Reaction Molecule_B Molecule B-N₃ Molecule_B->Reaction Bis_BCN This compound Bis_BCN->Reaction Purification Purification (e.g., SEC, HPLC) Reaction->Purification Final_Conjugate Molecule A - (BCN-PEG12-BCN) - Molecule B Purification->Final_Conjugate

Workflow for conjugation using this compound.
Representative Experimental Protocol: Crosslinking Two Azide-Modified Peptides

This protocol describes a general procedure for crosslinking two different azide-modified peptides (Peptide A-N₃ and Peptide B-N₃).

Materials:

  • Peptide A-N₃

  • Peptide B-N₃

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 1 mM stock solutions of Peptide A-N₃ and Peptide B-N₃ in PBS buffer.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine Peptide A-N₃ (1 equivalent) and Peptide B-N₃ (1 equivalent).

    • Add the this compound stock solution to the peptide mixture to a final concentration of 1.1 equivalents. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the peptides.

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation. The reaction can also be performed at 4 °C for a longer duration (12-24 hours).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by LC-MS to observe the formation of the desired conjugate and the consumption of the starting materials.

  • Purification of the Conjugate:

    • Upon completion, purify the reaction mixture to remove unreacted peptides, excess linker, and any side products.

    • For peptides and proteins, size-exclusion chromatography (SEC) is often a suitable method.

    • Alternatively, reverse-phase HPLC can be used for purification, especially for smaller molecules.

  • Characterization of the Final Conjugate:

    • Confirm the identity and purity of the final conjugate using LC-MS and SDS-PAGE (for proteins).

Quantitative Data for a Representative Conjugation

The following table provides hypothetical quantitative data for the crosslinking of two model azide-modified peptides.

ParameterValue
Reactants Peptide A-N₃, Peptide B-N₃, this compound
Molar Ratio (A:B:Linker) 1 : 1 : 1.1
Reaction Time 12 hours
Temperature Room Temperature
Conjugation Yield 70-90%
Purity of Final Conjugate >95% after purification

Signaling Pathways and Logical Relationships

In the context of PROTACs, the this compound linker plays a crucial role in bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.

G cluster_PROTAC PROTAC Target_Ligand Target Protein Ligand Linker This compound Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase binds Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome targeting Degradation Degradation Proteasome->Degradation

Role of the linker in PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its homobifunctional nature, combined with the efficiency and biocompatibility of copper-free click chemistry, makes it an ideal linker for the synthesis of complex biomolecules, including next-generation therapeutics like PROTACs and ADCs. The hydrophilic PEG12 spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. This guide provides a foundational understanding of the synthesis and functionalization of this compound, offering researchers and drug developers the necessary information to leverage this important linker in their work.

The Strategic Role of the PEG12 Spacer in Bis-endo-BCN Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates its stability, pharmacokinetic profile, and overall therapeutic index. The incorporation of polyethylene glycol (PEG) spacers has become a key strategy to modulate the physicochemical properties of ADCs, particularly when dealing with hydrophobic payloads. This technical guide provides a comprehensive analysis of the role of a 12-unit PEG spacer (PEG12) within a Bis-endo-bicyclononyne (BCN) linker framework. We will delve into the impact of the PEG12 spacer on crucial ADC attributes, supported by quantitative data and detailed experimental protocols. This guide also explores the structural and functional implications of the "Bis-endo-BCN" configuration, offering insights into its potential for creating ADCs with higher drug-to-antibody ratios (DAR) and customized therapeutic properties.

Introduction: The Critical Role of Linker Technology in ADCs

Antibody-drug conjugates are a promising class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1] An ADC is composed of three key components: a monoclonal antibody that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker's design is paramount to the success of the ADC, as it must remain stable in systemic circulation and then efficiently release the payload at the target site.[2]

Hydrophobic payloads, while often highly potent, can induce aggregation and rapid clearance of ADCs, limiting their therapeutic efficacy.[3] The incorporation of hydrophilic spacers, such as polyethylene glycol (PEG), into the linker is a well-established strategy to overcome these challenges.[4][5] This guide focuses on the specific role of a 12-unit PEG spacer (PEG12) in the context of a Bis-endo-BCN linker, a structure that offers unique possibilities for ADC design.

The Bis-endo-BCN Moiety: A Platform for Advanced Conjugation

The "Bis-endo-BCN" designation refers to a homobifunctional linker containing two endo-bicyclononyne (BCN) groups. BCN is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction that does not require a cytotoxic copper catalyst. The "endo" configuration of BCN is known to exhibit slightly faster reaction kinetics compared to its "exo" counterpart.

The presence of two BCN moieties on a single linker opens up several strategic possibilities in ADC development:

  • Increased Drug Loading: A Bis-BCN linker can be used to attach two molecules of a payload to a single attachment site on the antibody, effectively creating a branched structure. This allows for the generation of ADCs with a higher drug-to-antibody ratio (DAR) without requiring multiple modification sites on the antibody.

  • Dual-Payload ADCs: The two BCN groups can be used to conjugate two different payloads to the same antibody, enabling a dual mechanism of action to combat drug resistance and enhance therapeutic efficacy.

  • Crosslinking Applications: While more relevant for other bioconjugation applications, homobifunctional linkers can be used to crosslink molecules.

The Role of the PEG12 Spacer: Enhancing Physicochemical and Pharmacokinetic Properties

The PEG12 spacer is a monodisperse chain of 12 ethylene glycol units. Its incorporation into the Bis-endo-BCN linker backbone imparts several crucial advantages:

  • Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain counteracts the hydrophobicity of the payload and the BCN moiety, improving the overall solubility of the ADC in aqueous media and reducing the propensity for aggregation.

  • Improved Pharmacokinetics: The PEG spacer creates a hydration shell around the ADC, which increases its hydrodynamic radius. This steric shielding reduces renal clearance and protects the ADC from proteolytic degradation, leading to a longer circulation half-life and increased tumor exposure (Area Under the Curve - AUC).

  • Reduced Immunogenicity: By masking potential immunogenic epitopes on the payload or linker, the PEG spacer can reduce the risk of an immune response against the ADC.

  • Minimized Steric Hindrance: The flexible PEG chain provides spatial separation between the antibody and the payload, which can minimize steric hindrance and allow for efficient binding of the antibody to its target antigen.

Quantitative Data on the Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific ADC. While a longer PEG chain generally leads to improved pharmacokinetics, there can be a trade-off with reduced in vitro potency due to steric hindrance. Studies have shown that the benefits of increasing PEG length on pharmacokinetic parameters tend to plateau.

Table 1: Impact of PEG Spacer Length on ADC Clearance

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12 ~5
PEG24~5

This data is compiled from a study evaluating the effect of PEG size on the pharmacokinetics of ADCs with a drug-to-antibody ratio (DAR) of 8. The clearance rate decreases with increasing PEG length, with the effect plateauing at approximately 8 PEG units. The PEG12 spacer falls within this optimal range, offering significant improvements in clearance compared to shorter or no PEG spacers.

A study by Pasut et al. (2021) demonstrated that ADCs constructed with two pendant 12-unit PEG chains exhibited favorable stability and pharmacokinetic profiles, highlighting that the architectural presentation of the PEG spacer also plays a significant role.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of a Bis-endo-BCN-PEG12 linker and its conjugation to an antibody for the creation of an ADC. These protocols are based on established chemical principles and may require optimization for specific antibodies and payloads.

Synthesis of a Bis-endo-BCN-PEG12-NHS Ester Linker

This protocol describes a potential synthetic route to a Bis-endo-BCN-PEG12 linker activated with an N-hydroxysuccinimide (NHS) ester for subsequent reaction with a payload containing a primary amine.

G cluster_synthesis Synthesis of Bis-endo-BCN-PEG12-NHS Ester A 1. Couple Bis-endo-BCN-acid with PEG12-diamine B 2. Reaction with Succinic Anhydride A->B Amide bond formation C 3. NHS Ester Activation B->C Carboxylic acid formation D Final Product: Bis-endo-BCN-PEG12-NHS Ester C->D Activation for amine coupling

Caption: Synthetic workflow for a Bis-endo-BCN-PEG12-NHS ester.

Materials:

  • Bis-endo-BCN-carboxylic acid

  • H₂N-PEG12-NH₂ (PEG12-diamine)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Succinic anhydride

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • Dissolve Bis-endo-BCN-carboxylic acid (2 equivalents) in anhydrous DMF.

    • Add HATU (2.2 equivalents) and DIPEA (4 equivalents) to the solution and stir for 15 minutes at room temperature.

    • Add H₂N-PEG12-NH₂ (1 equivalent) dissolved in anhydrous DMF dropwise.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Bis-endo-BCN-PEG12-diamine.

  • Reaction with Succinic Anhydride:

    • Dissolve the Bis-endo-BCN-PEG12-diamine (1 equivalent) in anhydrous DMF.

    • Add succinic anhydride (2.5 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, acidify the reaction mixture with 1 M HCl and extract with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Bis-endo-BCN-PEG12-dicarboxylic acid.

  • NHS Ester Activation:

    • Dissolve the Bis-endo-BCN-PEG12-dicarboxylic acid (1 equivalent) in anhydrous DMF.

    • Add NHS (2.5 equivalents) and DCC (2.5 equivalents).

    • Stir the reaction at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • The filtrate containing the Bis-endo-BCN-PEG12-di-NHS ester can be used directly or purified by precipitation from cold diethyl ether.

Two-Step ADC Conjugation Protocol

This protocol outlines the conjugation of an azide-modified antibody with a payload using the Bis-endo-BCN-PEG12 linker. This is a representative workflow and assumes the payload has been pre-functionalized with an azide group.

G cluster_conjugation Two-Step ADC Conjugation Workflow A Step 1: Antibody Modification (e.g., Lysine to Azide) C Step 3: SPAAC Conjugation (Azide-Antibody + BCN-Linker-Payload) A->C B Step 2: Linker-Payload Synthesis (Bis-endo-BCN-PEG12 + Azide-Payload) B->C D Step 4: Purification and Characterization C->D E Final ADC Product D->E

Caption: Workflow for ADC synthesis using a Bis-endo-BCN-PEG12 linker.

Materials:

  • Azide-modified antibody (in PBS, pH 7.4)

  • Bis-endo-BCN-PEG12-linker (synthesized as above or commercially sourced)

  • Azide-functionalized payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) columns

  • Hydrophobic Interaction Chromatography (HIC) columns

  • LC-MS system

Procedure:

  • Preparation of Linker-Payload Construct:

    • Dissolve the Bis-endo-BCN-PEG12-linker in anhydrous DMSO to a concentration of 10 mM.

    • Add the azide-functionalized payload (2.5 molar excess relative to the linker) to the linker solution.

    • Allow the SPAAC reaction to proceed at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the BCN-linker-payload conjugate.

    • Purify the linker-payload construct by reverse-phase HPLC.

  • Conjugation to Antibody:

    • Prepare the azide-modified antibody at a concentration of 2-10 mg/mL in PBS, pH 7.4.

    • Add a 5- to 10-fold molar excess of the purified BCN-linker-payload construct (dissolved in DMSO) to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction mixture for 4-16 hours at room temperature or 4°C with gentle mixing.

  • Purification of the ADC:

    • Remove excess, unreacted linker-payload by size-exclusion chromatography (SEC) using a column equilibrated with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC.

    • Concentrate the purified ADC using an appropriate centrifugal filter unit.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Aggregation: Assess the level of aggregation by SEC.

    • Mass Confirmation: Confirm the identity and integrity of the ADC by mass spectrometry.

Signaling Pathways and Mechanism of Action

The mechanism of action of an ADC is primarily dictated by the payload and whether the linker is cleavable or non-cleavable. BCN linkers are non-cleavable under physiological conditions.

G cluster_moa Mechanism of Action of a Non-Cleavable ADC A 1. ADC binds to tumor cell surface antigen B 2. Internalization via receptor-mediated endocytosis A->B C 3. Trafficking to lysosome B->C D 4. Proteolytic degradation of the antibody and linker C->D E 5. Release of payload-amino acid metabolite in the lysosome D->E F 6. Payload exerts cytotoxic effect (e.g., tubulin inhibition, DNA damage) E->F G 7. Cell cycle arrest and apoptosis F->G

Caption: Generalized signaling pathway for an ADC with a non-cleavable linker.

With a non-cleavable linker like the Bis-endo-BCN-PEG12 construct, the payload is released only after the entire ADC is internalized by the target cell and trafficked to the lysosome. Within the lysosome, proteolytic degradation of the antibody and a portion of the linker releases the payload, which is still attached to an amino acid residue from the antibody and part of the linker. This active metabolite then exerts its cytotoxic effect, leading to cell death.

Conclusion

The Bis-endo-BCN-PEG12 linker represents a sophisticated and versatile platform for the development of next-generation antibody-drug conjugates. The homobifunctional nature of the Bis-BCN moiety offers the potential for creating ADCs with high or dual drug loading, while the endo configuration ensures efficient SPAAC conjugation. The integral PEG12 spacer plays a crucial role in enhancing the hydrophilicity, stability, and pharmacokinetic profile of the resulting ADC, ultimately contributing to an improved therapeutic index. The selection of the PEG12 length strikes a balance between maximizing circulation half-life and maintaining potent in vitro activity. As the field of ADCs continues to evolve, the rational design of linkers, such as the Bis-endo-BCN-PEG12, will be instrumental in developing safer and more effective targeted cancer therapies.

References

Bis-PEG12-endo-BCN as a Homobifunctional Crosslinker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-endo-BCN is a homobifunctional crosslinking reagent that leverages the power of bioorthogonal chemistry for the stable and specific conjugation of biomolecules. This technical guide provides a comprehensive overview of its properties, mechanism of action, and applications, with a focus on its use in proteomics, drug discovery, and the development of advanced bioconjugates such as Proteolysis Targeting Chimeras (PROTACs). The defining feature of this crosslinker is the presence of two endo-Bicyclo[6.1.0]nonyne (BCN) moieties, which are highly reactive toward azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The two BCN groups are separated by a hydrophilic polyethylene glycol (PEG) spacer of 12 ethylene oxide units, which enhances solubility, reduces aggregation, and provides a defined spatial separation between the conjugated molecules.[1][2][3]

Core Properties and Specifications

The utility of this compound as a crosslinker is defined by its chemical and physical properties, which are summarized in the table below.

PropertyValueReferences
Chemical Formula C48H80N2O16[4]
Molecular Weight 941.15 g/mol [4]
Appearance Colorless to light yellow oil
Solubility Soluble in DMSO, DMF, DCM. The PEG12 spacer enhances aqueous solubility.
Storage Conditions Store at -20°C for long-term stability (up to 2 years as a powder). In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C.
Reactive Groups Two endo-Bicyclo[6.1.0]nonyne (BCN) moieties
Target Functionality Azide (-N3) groups
Reaction Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The crosslinking activity of this compound is based on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction occurs between the strained alkyne of the BCN ring and an azide-functionalized molecule, forming a stable triazole linkage. A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

The endo configuration of the BCN moiety in this crosslinker is noteworthy. Studies have shown that endo-BCN isomers can exhibit higher reactivity in SPAAC compared to their exo counterparts. This enhanced reactivity allows for faster and more efficient conjugation, which is particularly beneficial when working with low concentrations of biomolecules.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Crosslinked Product Azide1 Molecule A (with azide group) Crosslinked Molecule A - Triazole - PEG12 - Triazole - Molecule B Azide1->Crosslinked SPAAC BisBCN This compound BisBCN->Crosslinked Azide2 Molecule B (with azide group) Azide2->Crosslinked SPAAC

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a range of applications.

Proteomics and Study of Protein-Protein Interactions

This compound can be used to study protein-protein interactions within cells or in vitro. By introducing azide functionalities into proteins of interest through metabolic labeling or site-specific modification, this crosslinker can covalently trap interacting partners. The defined length of the PEG12 spacer provides a molecular ruler to estimate the distance between the interacting sites. The resulting crosslinked complexes can then be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify the interacting proteins and map the interaction interfaces.

Synthesis of PROTACs and other Bifunctional Molecules

A major application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as a flexible linker to connect an azide-modified E3 ligase ligand and an azide-modified target protein ligand. The PEG linker is not just a spacer; it plays a crucial role in modulating the solubility, cell permeability, and ternary complex formation of the PROTAC.

PROTAC_Synthesis_Workflow cluster_components Components cluster_synthesis Synthesis cluster_product_purification Product & Purification cluster_characterization Characterization & Validation E3_Ligand E3 Ligase Ligand (azide-modified) Reaction SPAAC Reaction E3_Ligand->Reaction Target_Ligand Target Protein Ligand (azide-modified) Target_Ligand->Reaction Crosslinker This compound Crosslinker->Reaction PROTAC PROTAC Molecule Reaction->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Validation In vitro/In vivo Validation Characterization->Validation

Development of Antibody-Drug Conjugates (ADCs)

While this compound is a homobifunctional linker, the principles of its chemistry are highly relevant to the ADC field. In ADC development, PEG linkers are used to attach potent cytotoxic drugs to antibodies. The PEG spacer improves the solubility and pharmacokinetic profile of the ADC. The BCN moiety allows for site-specific conjugation to azide-modified antibodies, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimal conditions may vary depending on the specific application and biomolecules involved.

General Protocol for Crosslinking Two Azide-Modified Proteins
  • Preparation of Reactants:

    • Dissolve the azide-modified proteins (Protein A-N3 and Protein B-N3) in a suitable aqueous buffer (e.g., PBS, pH 7.4). The optimal protein concentration may range from 1-10 mg/mL.

    • Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF (e.g., 10 mM).

  • Crosslinking Reaction:

    • To a solution containing equimolar amounts of Protein A-N3 and Protein B-N3, add the this compound stock solution to achieve a final molar ratio of 1:1:1 (Protein A:Protein B:Crosslinker). To favor intramolecular crosslinking within a protein complex, a lower molar excess of the crosslinker can be used. For intermolecular crosslinking of separate proteins, a slight excess of the crosslinker may be beneficial.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the crosslinked product.

  • Quenching (Optional):

    • To quench any unreacted BCN groups, a small molecule azide (e.g., azido-propanol) can be added in excess and incubated for an additional 30 minutes.

  • Purification:

    • Remove unreacted crosslinker and byproducts using size-exclusion chromatography (SEC) or dialysis.

    • The crosslinked protein conjugate can be further purified using affinity chromatography or ion-exchange chromatography if necessary.

  • Characterization:

    • Confirm the formation of the crosslinked product by SDS-PAGE and Western blotting.

    • The precise mass of the conjugate can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

    • To identify the crosslinked peptides and map the interaction sites, the purified conjugate can be subjected to proteolytic digestion followed by LC-MS/MS analysis.

Crosslinking_Workflow Start Start: Azide-Modified Proteins A & B Add_Crosslinker Add this compound Start->Add_Crosslinker Incubate Incubate (RT, 1-4h or 4°C, overnight) Add_Crosslinker->Incubate Quench Quench (Optional) with small molecule azide Incubate->Quench Purify Purify (SEC, Dialysis) Quench->Purify Analyze Analyze Product Purify->Analyze SDS_PAGE SDS-PAGE / Western Blot Analyze->SDS_PAGE Qualitative MS Mass Spectrometry Analyze->MS Quantitative End End: Characterized Crosslinked Product SDS_PAGE->End MS->End

Quantitative Data

The efficiency and specificity of crosslinking with this compound are influenced by several factors, including the reactivity of the BCN moiety and the physicochemical properties of the PEG linker.

ParameterDescriptionTypical Values/ObservationsReferences
Second-Order Rate Constant (k2) of endo-BCN with Benzyl Azide A measure of the reaction speed of the SPAAC reaction.~0.29 M⁻¹s⁻¹ in a CD3CN/D2O mixture. endo-BCN is slightly more reactive than exo-BCN.
Stability of BCN Moiety The stability of the BCN group under various conditions is crucial for its application in biological systems.The BCN group is generally stable in aqueous buffers at physiological pH. However, prolonged exposure to acidic conditions may lead to some degradation.
PEG Linker Length The length of the PEG spacer influences the distance spanned by the crosslinker and the properties of the resulting conjugate.The PEG12 spacer provides a flexible, hydrophilic linker of a defined length, which can be advantageous for optimizing ternary complex formation in PROTACs and for providing distance constraints in structural studies.
Crosslinking Efficiency The yield of the desired crosslinked product.Efficiency is dependent on reaction conditions such as concentration of reactants, temperature, and incubation time. Optimization of these parameters is often necessary.

Conclusion

This compound is a powerful and versatile homobifunctional crosslinker for researchers in life sciences and drug development. Its high reactivity and specificity, conferred by the dual endo-BCN moieties, combined with the beneficial properties of the PEG12 spacer, make it an excellent choice for a wide range of applications, from fundamental studies of protein-protein interactions to the synthesis of advanced therapeutics like PROTACs. The ability to perform these conjugations under mild, bioorthogonal conditions opens up numerous possibilities for the study and manipulation of biological systems.

References

The 'Endo' Configuration in BCN Linkers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[6.1.0]nonyne (BCN) linker has emerged as a powerful tool in the field of bioconjugation, enabling the precise and stable attachment of molecules to biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC). A key feature of BCN is the existence of two diastereomers, endo and exo, with the endo configuration often being the preferred choice for bioorthogonal applications. This technical guide provides an in-depth exploration of the endo configuration of BCN linkers, covering their synthesis, reactivity, stability, and applications, with a focus on providing practical experimental details and quantitative data.

Understanding the 'Endo' Advantage in BCN Linkers

Bicyclo[6.1.0]nonyne is a cyclooctyne derivative characterized by a strained triple bond, which allows it to react rapidly with azides without the need for a cytotoxic copper catalyst. The synthesis of BCN typically results in a mixture of two diastereomers: endo and exo.[1] While both isomers are reactive, the endo isomer is frequently utilized in bioorthogonal chemistry.[1] This preference is attributed to its slightly higher reactivity in some contexts and its commercial availability.[1] The distinct stereochemistry of the endo and exo isomers can influence the conformation and properties of the resulting bioconjugate.[1]

Synthesis of Functionalized endo-BCN Linkers

The synthesis of functionalized endo-BCN linkers is a critical step in their application. While the initial synthesis of BCN often yields a mixture of isomers, methods for the stereoselective synthesis of the endo precursor have been developed. A general approach involves the functionalization of endo-BCN-alcohol or endo-BCN-acid to introduce desired reactive groups.

Experimental Protocol: Synthesis of endo-BCN-PEG4-NHS Ester (Generalized)

This protocol outlines a general strategy for the synthesis of an N-hydroxysuccinimide (NHS) ester functionalized endo-BCN linker with a polyethylene glycol (PEG) spacer.

Materials:

  • endo-BCN-PEG4-acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve endo-BCN-PEG4-acid and NHS (1.2 equivalents) in anhydrous DCM or DMF under an inert atmosphere.

  • Activation: Add DCC or EDC (1.2 equivalents) to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: If DCC is used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure endo-BCN-PEG4-NHS ester.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Quantitative Data on endo-BCN Linkers

The performance of endo-BCN linkers in bioconjugation is dependent on their reactivity, stability, and the efficiency of the conjugation reaction. The following tables summarize key quantitative data for endo-BCN linkers.

Table 1: Reaction Kinetics of endo-BCN in SPAAC Reactions

Reactant 1Reactant 2Solvent SystemSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
endo-BCNBenzyl azideCD₃CN/D₂O (1:2)0.29[1]
exo-BCNBenzyl azideCD₃CN/D₂O (1:2)0.19

Table 2: Stability of Linker-Payload Conjugates

Linker TypeConditionStability (% remaining after 24h)Reference
Maleimide-basedMouse SerumLow (significant hydrolysis)
Maleimide-basedHuman SerumHigh
Amide-based (modified)Mouse Serum>97%
Amide-based (modified)Human SerumHigh

Note: Direct quantitative stability data for various endo-BCN linkers in plasma is an area of ongoing research. The stability of the linkage to the biomolecule is a critical parameter for in vivo applications.

Experimental Protocols for Bioconjugation with endo-BCN Linkers

The functional groups on endo-BCN linkers, such as NHS esters and maleimides, allow for their covalent attachment to various biomolecules.

Protocol 1: Conjugation of endo-BCN-NHS Ester to an Antibody

This protocol describes the labeling of an antibody with an endo-BCN-NHS ester, targeting primary amines on lysine residues.

Materials:

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • endo-BCN-PEG-NHS ester stock solution (e.g., 10 mM in anhydrous DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the endo-BCN-PEG-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 °C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the endo-BCN-labeled antibody using an SEC column to remove excess linker and quenching reagent.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Monitoring Conjugation Reactions by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the conjugation reaction.

Method:

  • Sample Preparation: At different time points, take aliquots of the reaction mixture and quench the reaction.

  • HPLC Analysis: Analyze the samples on a C18 RP-HPLC column.

  • Detection: Monitor the elution profile using a UV detector at 280 nm (for protein) and a wavelength appropriate for the linker if it has a chromophore.

  • Data Analysis: The appearance of a new peak corresponding to the conjugated antibody and the decrease in the peak area of the unconjugated antibody indicate the progress of the reaction.

Application of endo-BCN Linkers in Visualizing Cellular Processes

endo-BCN linkers are valuable tools for fluorescently labeling biomolecules to study their localization and dynamics within cells. A key application is the imaging of cell surface glycans, which play crucial roles in cell signaling and communication.

Experimental Workflow: Imaging Cell Surface Glycans

This workflow outlines the steps for metabolic labeling of cell surface glycans with an azide-containing sugar followed by fluorescent detection using an endo-BCN-fluorophore conjugate.

experimental_workflow cluster_labeling Metabolic Labeling cluster_conjugation Click Chemistry Reaction cluster_imaging Fluorescence Microscopy A Incubate cells with azide-modified sugar (e.g., Ac₄GalNAz) B Wash cells to remove unincorporated sugar A->B Metabolic incorporation C Incubate cells with endo-BCN-fluorophore conjugate B->C Prepare for conjugation D Wash cells to remove excess BCN-fluorophore C->D SPAAC reaction E Image cells using confocal microscopy D->E Final wash and imaging

Workflow for imaging cell surface glycans using endo-BCN.

Signaling Pathway Visualization: Tracking Receptor Internalization

While specific examples are emerging, a potential application of endo-BCN linkers is in tracking the internalization of cell surface receptors, such as G protein-coupled receptors (GPCRs), which is a key event in signal transduction. By labeling a receptor-specific antibody or ligand with an endo-BCN-fluorophore, the movement of the receptor from the cell surface to intracellular compartments upon ligand binding can be visualized by fluorescence microscopy.

signaling_pathway cluster_cell_surface Cell Surface cluster_endosome Endosome Receptor GPCR Internalized_Complex Internalized Receptor Complex Receptor->Internalized_Complex Endocytosis Ligand Ligand Ligand->Receptor Binding BCN_Ab endo-BCN-Antibody-Fluorophore BCN_Ab->Receptor Labeling

Conceptual diagram of tracking GPCR internalization.

Conclusion

The endo configuration of BCN linkers offers a robust and efficient platform for the bioconjugation of sensitive biomolecules. Its favorable reactivity in copper-free click chemistry, coupled with the ability to introduce a variety of functional groups, makes it an indispensable tool for researchers in drug development, diagnostics, and fundamental biological research. The detailed protocols and quantitative data provided in this guide aim to facilitate the successful implementation of endo-BCN linkers in a wide range of applications, from the construction of antibody-drug conjugates to the visualization of complex cellular signaling pathways. As research in this area continues, the development of new endo-BCN derivatives with enhanced stability and reactivity will further expand the capabilities of this versatile bioorthogonal linker.

References

A Technical Guide to Bis-PEG12-endo-BCN: Commercial Availability and Purity for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Bis-PEG12-endo-BCN, a bifunctional crosslinker integral to the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Designed for researchers, chemists, and professionals in the field of drug development, this document details the commercial availability, purity standards, and key applications of this versatile reagent.

Introduction to this compound

This compound is a high-purity chemical compound featuring two endo-configured Bicyclo[6.1.0]nonyne (BCN) moieties linked by a 12-unit polyethylene glycol (PEG) spacer. The endo configuration of the BCN group is noted for its high reactivity in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, a cornerstone of copper-free click chemistry.[1] This bioorthogonal reaction enables the efficient and specific conjugation of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[2]

The central PEG12 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, mitigating issues of aggregation and improving in-vivo stability. These characteristics make this compound and its derivatives highly valuable tools for linking a target protein ligand and an E3 ligase ligand in the synthesis of PROTACs, or for attaching payloads to antibodies in the creation of ADCs.

Commercial Availability and Purity

This compound and its closely related monofunctional derivatives (e.g., with NHS ester, carboxylic acid, or amine terminal groups) are available from a range of specialized chemical suppliers. Purity is a critical parameter for ensuring reproducibility and reliability in experimental settings, with most suppliers offering a purity of ≥95%. Detailed specifications for this compound and its common derivatives are summarized below.

Table 1: Commercial Availability of this compound
SupplierProduct NameCatalog NumberPurityNotes
DC ChemicalsThis compoundDC45755Not SpecifiedPROTAC linker
ImmunomartThis compoundHY-139060Not SpecifiedPROTAC linker
AmbeedThis compoundNot SpecifiedInformation on NMR, HPLC, LC-MS available
Table 2: Commercial Availability of Monofunctional endo-BCN-PEG12 Derivatives
SupplierProduct NameCatalog NumberMolecular Weight ( g/mol )Purity
BroadPharmendo-BCN-PEG12-acidBP-2376779495%[3]
AxisPharmendo-BCN-PEG12-acidNot Specified793.94≥95%
BroadPharmendo-BCN-PEG12-NHS esterBP-2376689198%[4]
AxisPharmendo-BCN-PEG12-NHS esterAP12352891.01≥95%[5]
Precise PEGendo BCN-PEG12-NHS EsterAG-2016891.02>90%
BroadPharmendo-BCN-PEG12-amineBP-4379476595%
Precise PEGendo BCN-PEG12-AmineAG-2046764.95>96%

Experimental Protocols

The primary application of this compound and its derivatives is in bioconjugation via SPAAC. The following protocols provide a general framework for the use of these reagents.

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-containing biomolecule to a BCN-functionalized molecule.

Materials:

  • BCN-functionalized molecule (e.g., endo-BCN-PEG12-NHS ester conjugated to a protein)

  • Azide-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer

  • DMSO (for dissolving reagents)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Reactant Preparation: Dissolve the azide-containing molecule in a minimal amount of DMSO to create a stock solution.

  • Reaction Setup: In a suitable reaction vessel, combine the BCN-functionalized molecule with a 1.5- to 5-fold molar excess of the azide-containing molecule. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of proteins.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C. For less reactive substrates, the temperature can be increased to 37°C to enhance the reaction rate.

  • Purification: Upon completion, purify the conjugate to remove unreacted starting materials using an appropriate method such as SEC, dialysis, or HPLC.

  • Characterization: Characterize the final conjugate to confirm successful ligation and determine the conjugation efficiency using techniques like mass spectrometry, UV-Vis spectroscopy, or SDS-PAGE.

Synthesis of a PROTAC using a BCN-PEG Linker

This protocol outlines a modular approach for synthesizing a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to a heterobifunctional BCN-PEG linker.

Materials:

  • Target protein ligand with a reactive handle (e.g., an amine)

  • E3 ligase ligand with an azide group

  • Heterobifunctional linker (e.g., endo-BCN-PEG12-NHS ester)

  • Anhydrous DMF or DMSO

  • Peptide coupling reagents (if applicable)

  • Purification system (e.g., HPLC)

Procedure:

  • First Coupling Reaction: React the target protein ligand with the NHS ester end of the endo-BCN-PEG12-NHS ester linker in a suitable solvent like DMF with a non-nucleophilic base (e.g., DIPEA).

  • Purification: Purify the resulting BCN-PEG12-ligand intermediate by HPLC.

  • Second Coupling Reaction (SPAAC): React the purified BCN-PEG12-ligand with the azide-functionalized E3 ligase ligand in a compatible solvent system.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes and molecular structures involving this compound.

G cluster_0 Preparation of Components cluster_1 SPAAC Reaction cluster_2 Purification and Analysis Azide_Molecule Azide-tagged Molecule (e.g., Protein, Payload) Mixing Mix Components in Reaction Buffer Azide_Molecule->Mixing BCN_Linker BCN-PEG Linker (e.g., this compound derivative) BCN_Linker->Mixing Incubation Incubate (4-12h at RT or 4°C) Mixing->Incubation Purification Purify Conjugate (e.g., SEC, HPLC) Incubation->Purification Analysis Characterize Conjugate (e.g., MS, SDS-PAGE) Purification->Analysis

Caption: Experimental workflow for a typical SPAAC reaction.

PROTAC_MoA cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery Target_Ligand Target Protein Ligand Linker This compound (Linker) Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein binds E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase binds Linker->E3_Ligase_Ligand Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing a BCN-PEG linker.

References

An In-depth Technical Guide to Bis-PEG12-endo-BCN in Proteolysis-Targeting Chimera (PROTAC) Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-PEG12-endo-BCN, a bifunctional linker utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the key ternary complex.

Core Properties of this compound

This compound is a high-purity, monodisperse polyethylene glycol (PEG)-based linker. Its structure is characterized by two endo-Bicyclononyne (BCN) groups at either end of a 12-unit PEG chain. This bifunctional nature allows for the conjugation of two different molecular entities, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

PropertyValueReference
Molecular Formula C48H80N2O16[1]
Molecular Weight 941.15 g/mol [1]

The Role of the PEG12 Linker in PROTACs

The PEG12 linker in this compound imparts several advantageous properties to the resulting PROTAC molecule:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the PROTAC, which is often a challenge for these large, complex molecules. Improved solubility can enhance bioavailability and performance in aqueous assay buffers.

  • Increased Cell Permeability: The flexible PEG linker can adopt conformations that shield the polar surface area of the PROTAC, facilitating its passage across the lipophilic cell membrane.

  • Optimal Length for Ternary Complex Formation: The length of the linker is a critical parameter for the successful formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity. The 12-unit PEG chain often provides a suitable length for many target and E3 ligase pairs.

The following table summarizes the impact of linker length on the degradation efficiency of various PROTACs, highlighting the importance of optimizing this parameter.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1PEG/Alkyl< 12No degradation-[2]
TBK1PEG/Alkyl21396[2]
TBK1PEG/Alkyl2929276[2]
SMARCA2/4PEG-250 (SMARCA4), 300 (SMARCA2)70 (SMARCA4), 65 (SMARCA2)

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

The Function of the endo-BCN Group: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The endo-BCN groups are strained alkynes that readily participate in copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly efficient and bioorthogonal, meaning it can proceed within a complex biological environment without interfering with native biochemical processes. The BCN group reacts specifically with an azide-functionalized molecule to form a stable triazole linkage. This allows for the modular and efficient assembly of PROTACs.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound via SPAAC

This protocol describes a generalized approach for synthesizing a PROTAC by conjugating an azide-functionalized E3 ligase ligand and an azide-functionalized target protein ligand to this compound.

Materials:

  • Azide-functionalized E3 ligase ligand

  • Azide-functionalized target protein of interest (POI) ligand

  • This compound

  • Anhydrous, amine-free solvents (e.g., DMSO, DMF)

  • Reaction vials

  • Stirring apparatus

  • Analytical and preparative HPLC

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a clean, dry reaction vial, dissolve the azide-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in an appropriate anhydrous solvent.

  • First Conjugation: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the formation of the mono-conjugated intermediate is maximized.

  • Purification of Intermediate: Purify the mono-conjugated E3 ligase ligand-PEG12-endo-BCN intermediate using preparative HPLC.

  • Second Conjugation: In a new reaction vial, dissolve the purified intermediate (1.0 equivalent) and the azide-functionalized POI ligand (1.2 equivalents) in an appropriate anhydrous solvent.

  • Final PROTAC Synthesis: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the formation of the final PROTAC is complete.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and NMR.

General Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them with an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values from the dose-response curve.

Visualizing the PROTAC Mechanism and Workflow

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General Experimental Workflow for PROTAC Development and Evaluation

PROTAC_Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis (e.g., SPAAC) Design->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification InVitro In Vitro Evaluation Purification->InVitro Cellular Cellular Assays Purification->Cellular Binding Binding Assays (SPR, ITC) InVitro->Binding Ternary Ternary Complex Formation (AlphaLISA, TR-FRET) InVitro->Ternary Permeability Cell Permeability (PAMPA, Caco-2) Cellular->Permeability Degradation Protein Degradation (Western Blot, Proteomics) Cellular->Degradation Phenotypic Phenotypic Assays (Viability, Apoptosis) Cellular->Phenotypic Optimization Lead Optimization Degradation->Optimization Optimization->Design Iterative Design

Caption: A generalized workflow for the development and evaluation of PROTACs.

References

An In-depth Technical Guide to Bifunctional BCN PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional Bicyclo[6.1.0]nonyne (BCN) PEG linkers have become indispensable tools in the field of bioconjugation.[1] Their growing prominence is largely due to their central role in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in complex biological environments.[1][3] The incorporation of a polyethylene glycol (PEG) spacer further enhances the utility of these linkers by improving solubility and reducing steric hindrance.

This technical guide provides a comprehensive overview of the core features of bifunctional BCN PEG linkers, including quantitative data on their performance, detailed experimental protocols, and visualizations of key processes to aid researchers in their application.

Core Features of Bifunctional BCN PEG Linkers

Bifunctional BCN PEG linkers possess two key reactive moieties: the strained alkyne (BCN) for SPAAC and a second functional group for attachment to a biomolecule of interest. The BCN group itself exists as two diastereomers, endo and exo, which exhibit differences in reactivity, with the endo isomer generally displaying slightly faster kinetics. The second functional group can be varied to target different functionalities on biomolecules, such as primary amines (via NHS esters) or thiols.

The PEG spacer is a critical component that modulates the physicochemical properties of the linker and the resulting bioconjugate. Key advantages conferred by the PEG spacer include:

  • Increased Hydrophilicity: Longer PEG chains enhance the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules, thereby reducing aggregation.

  • Improved Pharmacokinetics: The hydrophilic PEG chain can create a hydration shell, increasing the hydrodynamic radius of the bioconjugate and shielding it from proteolytic degradation, leading to a longer circulation half-life.

  • Minimized Steric Hindrance: The PEG spacer provides spatial separation between the biomolecule and the BCN moiety, which can lead to faster reaction kinetics and higher conjugation efficiencies.

Quantitative Data

The selection of a linker for bioconjugation is often guided by quantitative parameters such as reaction kinetics and stability. The following tables summarize key data for BCN PEG linkers.

Table 1: Comparative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneReaction PartnerRate Constant (M⁻¹s⁻¹)
endo-BCNBenzyl Azide~0.1
exo-BCNBenzyl Azide~0.03
DBCOBenzyl Azide~0.3

Note: Rate constants can vary depending on the specific reactants and reaction conditions.

Table 2: Stability of BCN and DBCO Linkers

CrosslinkerConditionHalf-life
BCN100 µM Glutathione (GSH)~6 hours
DBCO100 µM Glutathione (GSH)71 minutes
BCNOn-protein, pH 7.2Unstable

BCN linkers demonstrate greater stability in the presence of biological thiols like glutathione compared to other strained alkynes such as DBCO. However, their stability can be influenced by pH and the local microenvironment.

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

SPAAC_Reaction BCN BCN-PEG-Biomolecule Triazole Stable Triazole Linkage (Bioconjugate) BCN->Triazole + Azide Azide-Molecule Azide->Triazole

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction.

Experimental Workflows

ADC_Synthesis_Workflow General Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug-Linker Preparation cluster_step3 Step 3: SPAAC Conjugation cluster_step4 Step 4: Purification Antibody Antibody ModifiedAntibody Azide-Modified Antibody Antibody->ModifiedAntibody + (Amine-reactive chemistry) AzideLinker Azide-PEG-NHS ester AzideLinker->ModifiedAntibody ADC Antibody-Drug Conjugate (ADC) ModifiedAntibody->ADC + (SPAAC) BCN_Linker_Drug BCN-PEG-Drug BCN_Linker_Drug->ADC Purified_ADC Purified ADC ADC->Purified_ADC e.g., SEC

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Logical Relationships

BCN_Linker_Features cluster_core Bifunctional BCN PEG Linker cluster_components Key Components cluster_properties Resulting Properties Linker Core Structure BCN BCN Moiety (Strain-Promoted Reaction) Linker->BCN PEG PEG Spacer Linker->PEG FuncGroup Functional Group (e.g., NHS Ester) Linker->FuncGroup Bioorthogonality Bioorthogonality BCN->Bioorthogonality Hydrophilicity Increased Hydrophilicity PEG->Hydrophilicity PK Improved Pharmacokinetics PEG->PK Reactivity Tunable Reactivity FuncGroup->Reactivity

Caption: Structure-Function Relationship of Bifunctional BCN PEG Linkers.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins for Live-Cell Imaging

This protocol details a two-step method for labeling a cell surface protein. First, an antibody targeting the protein of interest is conjugated with an azide. Then, a BCN-functionalized fluorophore is used to label the azide-modified antibody on the cell surface via SPAAC.

Materials:

  • Cells expressing the protein of interest

  • Primary antibody targeting the cell surface protein

  • Azide-PEG-NHS ester

  • BCN-Fluorophore (e.g., BCN-PEG4-FITC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amine-free buffer (e.g., PBS)

Methodology:

  • Antibody-Azide Conjugation:

    • Prepare the antibody in an amine-free buffer at a concentration of 2-5 mg/mL.

    • Prepare a 10 mM stock solution of Azide-PEG-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 15-30 minutes.

    • Remove excess, unreacted azide linker using a desalting column or dialysis.

  • Cell Labeling:

    • Wash the cells expressing the protein of interest three times with cold PBS.

    • Incubate the cells with the azide-modified antibody (at a predetermined optimal concentration) in a suitable buffer for 1 hour on ice.

    • Wash the cells three times with cold PBS to remove unbound antibody.

    • Incubate the cells with a 2- to 5-fold molar excess of the BCN-Fluorophore for 30-60 minutes on ice, protected from light.

    • Wash the cells three times with cold PBS to remove the excess BCN-Fluorophore.

    • The cells are now ready for imaging.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the synthesis of a site-specific ADC by first modifying an antibody with an azide group, followed by conjugation to a BCN-linker-drug construct.

Materials:

  • Antibody (e.g., Trastuzumab)

  • Azide-PEG-NHS ester

  • BCN-PEG-Val-Cit-PABC-MMAE (or other BCN-linker-drug construct)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Desalting column

  • Hydrophobic Interaction Chromatography (HIC) column for Drug-to-Antibody Ratio (DAR) analysis

Methodology:

  • Azide Modification of the Antibody:

    • Follow the procedure outlined in Protocol 1, Step 1 to introduce azide groups onto the lysine residues of the antibody.

  • SPAAC Conjugation:

    • Dissolve the BCN-PEG-linker-drug construct in DMSO to a stock concentration of 10 mM.

    • To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the BCN-linker-drug construct per azide group.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.

  • Purification and Characterization:

    • Purify the ADC to remove excess, unreacted BCN-linker-drug using a desalting column or size-exclusion chromatography (SEC).

    • Characterize the final conjugate to determine the DAR using techniques such as UV-Vis spectroscopy, mass spectrometry, or HIC.

Conclusion

Bifunctional BCN PEG linkers are powerful reagents for modern bioconjugation, offering a blend of favorable reaction kinetics, stability, and biocompatibility. The bioorthogonality of the SPAAC reaction makes them particularly well-suited for a wide array of applications, from the construction of complex biomolecules like ADCs to the labeling of cellular components in their native environment. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the capabilities of BCN PEG linkers in their work. Further optimization may be necessary depending on the specific biomolecules and applications involved.

References

Methodological & Application

Application Notes and Protocols for Antibody Conjugation Using BCN-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable conjugation of molecules to antibodies is fundamental to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and targeted imaging agents. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a highly specific and biocompatible method for creating these conjugates. This protocol details the use of a heterobifunctional Bicyclo[6.1.0]nonyne (BCN) linker, specifically an endo-BCN-PEG-NHS ester, to introduce a reactive BCN handle onto an antibody.

The N-Hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines, primarily the ε-amino groups of lysine residues on the antibody, to form a stable amide bond. This reaction attaches the BCN-PEG moiety to the antibody. The incorporated BCN group can then be specifically and efficiently conjugated to a molecule of interest (e.g., a cytotoxic drug, a fluorescent probe, or a nanoparticle) that has been modified with an azide group, all under mild, physiological conditions without the need for a copper catalyst.[1][2] The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[2][3][]

While the user's query specified Bis-PEG12-endo-BCN, this is a homobifunctional linker with two BCN groups, typically used for crosslinking. For the purpose of conjugating a payload to an antibody, a heterobifunctional linker such as endo-BCN-PEG-NHS ester is the appropriate reagent. This protocol will therefore focus on the use of this more suitable linker.

Signaling Pathways and Experimental Workflow

The conjugation process involves a two-stage chemical reaction. The first stage is the modification of the antibody with the BCN-PEG linker. The second stage is the bioorthogonal "click" reaction with an azide-modified payload.

experimental_workflow cluster_prep Step 1: Antibody & Reagent Preparation cluster_conjugation Step 2: Conjugation Reaction cluster_purification Step 3: Purification of BCN-Antibody cluster_click Step 4: Click Chemistry with Payload Antibody Antibody in Storage Buffer Purification Buffer Exchange (Amine-free buffer, e.g., PBS) Antibody->Purification Purified_Ab Purified Antibody (2-5 mg/mL in PBS, pH 7.4-8.5) Purification->Purified_Ab Reaction Incubate Antibody with Linker (10-20 fold molar excess) (Room temp, 1-2 hours) Purified_Ab->Reaction BCN_Linker endo-BCN-PEG12-NHS Ester DMSO Anhydrous DMSO BCN_Linker->DMSO Linker_Solution 10 mM Linker Stock Solution DMSO->Linker_Solution Linker_Solution->Reaction Purify_Conjugate Purification (Desalting Column or SEC) Reaction->Purify_Conjugate BCN_Antibody BCN-Modified Antibody Purify_Conjugate->BCN_Antibody Click_Reaction SPAAC Reaction (Room temp, 2-12 hours) BCN_Antibody->Click_Reaction Azide_Payload Azide-Modified Payload (Drug, Probe, etc.) Azide_Payload->Click_Reaction Final_ADC Final Antibody Conjugate Click_Reaction->Final_ADC

Caption: Experimental workflow for antibody conjugation using an endo-BCN-PEG-NHS ester linker.

Experimental Protocols

This section provides a detailed methodology for the key experiments.

Protocol 1: Antibody Preparation and Buffer Exchange

Objective: To remove any amine-containing buffers and stabilizers (e.g., Tris, glycine, BSA) from the antibody solution that would compete with the NHS ester reaction.

Materials:

  • Antibody solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Spin desalting columns or centrifugal filter devices (e.g., Amicon Ultra, 30 kDa MWCO)

  • Microcentrifuge

Procedure:

  • If using a spin desalting column, equilibrate the column with PBS according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer, followed by washing with PBS.

  • Apply the antibody solution to the equilibrated column.

  • Centrifuge the column to collect the buffer-exchanged antibody.

  • If using a centrifugal filter device, add the antibody solution to the device and fill it up with PBS.

  • Centrifuge at the recommended speed (e.g., 4000 x g) for 10-15 minutes to concentrate the antibody.

  • Discard the flow-through, add fresh PBS to the original volume, and repeat the centrifugation. Perform this wash step at least two times.

  • After the final wash, recover the purified antibody by inverting the device and centrifuging at a low speed (e.g., 1000 x g) for 2 minutes.

  • Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280).

  • Adjust the final antibody concentration to 2-5 mg/mL in PBS.

Protocol 2: Conjugation of endo-BCN-PEG12-NHS Ester to the Antibody

Objective: To covalently attach the BCN-PEG linker to the antibody via reaction with lysine residues.

Materials:

  • Purified antibody in PBS, pH 7.4-8.5 (from Protocol 1)

  • endo-BCN-PEG12-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction tubes

Procedure:

  • Prepare the Linker Stock Solution: Immediately before use, dissolve the endo-BCN-PEG12-NHS ester in anhydrous DMSO to a concentration of 10 mM. Let the vial warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Adjust Reaction pH (Optional but Recommended): For optimal NHS ester reactivity, the pH of the antibody solution should be between 7.4 and 8.5. If your PBS is at a lower pH, you can adjust it with a small amount of a basic buffer like 0.5 M sodium bicarbonate (pH 8.5).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the 10 mM BCN-PEG-NHS ester stock solution to the antibody solution. Gently mix by pipetting or brief vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive antibodies, the incubation can be performed for 2 hours on ice.

  • Quench Reaction (Optional): To stop the reaction, you can add a quenching buffer such as 1 M Tris or glycine to a final concentration of 50-100 mM. This will react with any remaining NHS ester. Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the BCN-Modified Antibody

Objective: To remove excess, unreacted BCN-PEG-NHS ester from the BCN-modified antibody.

Materials:

  • Conjugation reaction mixture (from Protocol 2)

  • Spin desalting columns or Size-Exclusion Chromatography (SEC) system

  • PBS, pH 7.4

Procedure:

  • Desalting Column Method:

    • Equilibrate a spin desalting column appropriate for the reaction volume with PBS, pH 7.4, as per the manufacturer's protocol.

    • Apply the quenched reaction mixture to the center of the column bed.

    • Centrifuge according to the manufacturer's instructions to elute the purified BCN-antibody conjugate. The larger antibody conjugate will pass through, while the smaller, unreacted linker molecules are retained.

  • Size-Exclusion Chromatography (SEC):

    • For larger scale purifications or higher purity requirements, an SEC system can be used.

    • Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with PBS, pH 7.4.

    • Load the reaction mixture onto the column.

    • Elute with PBS and monitor the chromatogram by absorbance at 280 nm.

    • Collect the fractions corresponding to the first major peak, which contains the purified BCN-antibody conjugate.

Storage: Store the purified BCN-modified antibody at 4°C for immediate use in the next step (click chemistry) or at -80°C for long-term storage.

Data Presentation

A critical quality attribute of an antibody conjugate is the Drug-to-Antibody Ratio (DAR), which represents the average number of payload molecules conjugated to each antibody. Accurate determination of the modification level (in this case, the Linker-to-Antibody Ratio) is crucial. After the subsequent click reaction with an azide-payload, the DAR can be determined using several analytical techniques.

Analytical TechniqueInformation ProvidedResolutionPrinciple
UV-Vis Spectroscopy Average DAR only.LowCalculates concentration of antibody and payload based on their distinct absorbance maxima and extinction coefficients.
Hydrophobic Interaction Chromatography (HIC) Average DAR and distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).HighSeparates ADC species based on differences in hydrophobicity. Higher DAR species are more hydrophobic and elute later.
Reversed-Phase HPLC (RP-HPLC) Average DAR and distribution of drug-loaded light and heavy chains after reduction.HighSeparates the reduced antibody chains based on polarity. Allows for calculating a weighted average DAR.
Liquid Chromatography-Mass Spectrometry (LC-MS) Average DAR, distribution of species, and mass confirmation of the conjugate.Very HighDirectly measures the mass of the intact or reduced conjugate, allowing for precise determination of the number of attached payloads.

Logical Relationships in ADC Design

The properties of the final antibody conjugate are influenced by multiple factors, including the choice of linker. The PEG component of the BCN-PEG linker plays a significant role.

logical_relationship cluster_linker Linker Properties (BCN-PEG12-NHS) cluster_effects Physicochemical Effects cluster_outcome Therapeutic Outcome PEG12 PEG12 Spacer Solubility Increased Hydrophilicity & Solubility PEG12->Solubility Aggregation Reduced Aggregation PEG12->Aggregation PK Improved Pharmacokinetics PEG12->PK BCN BCN Group (Bioorthogonal Handle) Stability High Stability BCN->Stability NHS NHS Ester (Amine Reactive) NHS->Stability ADC Optimized Antibody-Drug Conjugate Solubility->ADC Aggregation->ADC PK->ADC Stability->ADC

Caption: Impact of BCN-PEG linker properties on the final antibody-drug conjugate.

References

Application Notes and Protocols for Bis-PEG12-endo-BCN in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase, which is essential for efficient protein degradation.

Bis-PEG12-endo-BCN is a hydrophilic, bifunctional linker designed for the synthesis of PROTACs. It features a 12-unit polyethylene glycol (PEG) chain, which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The linker is capped at both ends with endo-bicyclo[6.1.0]nonyne (BCN) moieties. BCN is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that allows for the efficient and specific formation of a stable triazole linkage with azide-functionalized molecules under mild, biocompatible conditions. The bifunctional nature of this compound allows for the sequential attachment of two different azide-containing molecules, making it a versatile tool for the construction of heterobifunctional PROTACs.

Chemical Properties and Handling

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C48H80N2O16[1][2]
Molecular Weight 941.15 g/mol [1][2][3]
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability.

Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes.

Experimental Protocols

The synthesis of a heterobifunctional PROTAC using this compound involves a two-step sequential SPAAC reaction. This strategy requires that the POI ligand and the E3 ligase ligand are independently functionalized with an azide group. The key to a successful synthesis is the controlled, stepwise addition of these azide-modified ligands to the this compound linker.

Protocol 1: Synthesis of Azide-Functionalized Ligands

The first step is to introduce an azide handle onto the POI ligand and the E3 ligase ligand. The specific method for this will depend on the functional groups available on each ligand. A common approach is to react a hydroxyl or amine group on the ligand with an azide-containing reagent, such as an azido-PEG-NHS ester for amines or by converting a hydroxyl to an azide via a two-step mesylation/azidation or a Mitsunobu reaction.

Materials:

  • POI ligand with a reactive handle (e.g., amine or hydroxyl)

  • E3 ligase ligand with a reactive handle (e.g., amine or hydroxyl)

  • Azido-PEGn-NHS ester (for amine-containing ligands)

  • Methanesulfonyl chloride (MsCl) and sodium azide (NaN3) (for hydroxyl-containing ligands)

  • Appropriate anhydrous solvents (e.g., DMF, DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

General Procedure for Azide Functionalization of an Amine-Containing Ligand:

  • Dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution.

  • In a separate vial, dissolve the azido-PEG-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Add the azido-PEG-NHS ester solution dropwise to the ligand solution while stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the azide-modified ligand.

  • Characterize the purified product by LC-MS and NMR.

Protocol 2: Sequential SPAAC Reaction for PROTAC Synthesis

This protocol describes the sequential conjugation of the two different azide-functionalized ligands to the this compound linker. To control the reaction and avoid the formation of homodimers, the first azide-functionalized ligand is added in a sub-stoichiometric amount relative to the di-BCN linker, followed by purification of the mono-conjugated intermediate before the addition of the second azide-functionalized ligand.

Materials:

  • This compound

  • Azide-functionalized POI ligand (Azide-POI)

  • Azide-functionalized E3 ligase ligand (Azide-E3)

  • Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with water)

  • Purification supplies (e.g., HPLC system with a suitable column)

Step 1: First SPAAC Reaction (Mono-conjugation)

  • Dissolve this compound (1 equivalent) in the anhydrous, degassed solvent under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate vial, dissolve the first azide-functionalized ligand (e.g., Azide-POI, 0.8 equivalents) in the same solvent.

  • Slowly add the Azide-POI solution to the this compound solution with stirring.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS, observing the formation of the mono-adduct and the consumption of the starting materials.

  • Once the desired amount of mono-adduct is formed, stop the reaction.

  • Purify the reaction mixture by reverse-phase HPLC to isolate the mono-conjugated intermediate (POI-PEG12-endo-BCN).

  • Confirm the identity of the purified product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Step 2: Second SPAAC Reaction (Final PROTAC Assembly)

  • Dissolve the purified mono-conjugated intermediate (POI-PEG12-endo-BCN, 1 equivalent) in the anhydrous, degassed solvent under an inert atmosphere.

  • In a separate vial, dissolve the second azide-functionalized ligand (e.g., Azide-E3, 1.2 equivalents) in the same solvent.

  • Add the Azide-E3 solution to the solution of the mono-conjugated intermediate.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS until the starting mono-adduct is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the final PROTAC product using reverse-phase HPLC.

  • Characterize the final PROTAC by HRMS and NMR to confirm its identity and purity.

Diagrams

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PROTAC PROTAC PROTAC->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow with this compound

PROTAC_Synthesis_Workflow cluster_ligands Ligand Functionalization cluster_synthesis PROTAC Assembly cluster_analysis Purification & Characterization POI_ligand POI Ligand Azide_POI Azide-POI POI_ligand->Azide_POI Azidation E3_ligand E3 Ligase Ligand Azide_E3 Azide-E3 E3_ligand->Azide_E3 Azidation Mono_adduct Mono-conjugated Intermediate (POI-Linker-BCN) Azide_POI->Mono_adduct Step 1: First SPAAC (sub-stoichiometric) Final_PROTAC Final PROTAC (POI-Linker-E3) Azide_E3->Final_PROTAC Bis_BCN This compound Bis_BCN->Mono_adduct Mono_adduct->Final_PROTAC Step 2: Second SPAAC Purification1 HPLC Purification Mono_adduct->Purification1 Purification2 HPLC Purification Final_PROTAC->Purification2 Characterization1 LC-MS, NMR, HRMS Purification1->Characterization1 Characterization2 LC-MS, NMR, HRMS Purification2->Characterization2

Caption: Workflow for PROTAC synthesis using this compound.

Data Presentation

Synthesis StepProductTypical Yield (%)Purity (%) (by HPLC)Analytical Data
Ligand AzidationAzide-POI50-80>95LC-MS, NMR
Ligand AzidationAzide-E350-80>95LC-MS, NMR
First SPAACPOI-PEG12-endo-BCN30-50>95LC-MS, HRMS, NMR
Second SPAACFinal PROTAC40-70>98LC-MS, HRMS, NMR

Conclusion

This compound is a valuable and versatile tool for the synthesis of PROTACs. The hydrophilic PEG spacer can improve the physicochemical properties of the final molecule, while the dual BCN groups allow for a controlled, sequential "click" chemistry approach to assemble the heterobifunctional degrader. The provided protocols and workflow diagrams offer a comprehensive guide for researchers to utilize this compound in the development of novel protein degraders for therapeutic and research applications. Careful monitoring and purification at each step are crucial for the successful synthesis of the desired PROTAC.

References

Illuminating Cellular Dynamics: Live Cell Imaging Applications of Bis-PEG12-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bis-PEG12-endo-BCN, a homobifunctional linker, in live cell imaging applications. Leveraging the power of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), this reagent offers a versatile tool for probing molecular interactions and cellular processes in their native environment.

Introduction

This compound is a chemical probe featuring two bicyclo[6.1.0]nonyne (BCN) moieties connected by a 12-unit polyethylene glycol (PEG) spacer. The endo configuration of the BCN group provides a favorable balance of high reactivity and stability.[1] The PEG linker enhances aqueous solubility and minimizes non-specific binding, making it highly suitable for applications in complex biological milieu.[2]

The core technology enabling the utility of this compound is the SPAAC reaction, a cornerstone of bioorthogonal chemistry.[3] This reaction occurs between the strained alkyne of the BCN group and an azide, forming a stable triazole linkage without the need for cytotoxic copper catalysts.[3] This biocompatibility is paramount for live cell imaging, ensuring that the labeling process does not perturb the biological system under investigation.

Principle of Application

The bifunctionality of this compound allows for the crosslinking of two azide-modified molecules. This can be exploited in live cell imaging to:

  • Induce and Visualize Protein Dimerization: By labeling two different proteins of interest with azide-containing reporters, the addition of this compound can induce their proximity, allowing for the study of dimerization-dependent signaling pathways.

  • Stabilize and Image Protein-Protein Interactions: For transient or weak interactions, this compound can be used to covalently trap the interacting partners, facilitating their visualization and analysis.

  • Crosslink Cellular Components for Spatial Relationship Studies: This reagent can be used to link different azide-labeled biomolecules (e.g., a protein and a glycan) to investigate their spatial proximity and co-localization within the cell.

Data Presentation

The efficiency of the SPAAC reaction is a critical factor for successful live cell labeling. The table below summarizes the second-order rate constants for the reaction of BCN with various azides.

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent System
endo-BCN Benzyl azide0.29CD₃CN/D₂O (1:2)
exo-BCN Benzyl azide0.19CD₃CN/D₂O (1:2)
BCN Phenyl-CF₂-CF₂-N₃2.24THF/H₂O (9:1)
BCN p-azido-L-phenylalanine (azF)~0.48Aqueous Buffer with βME

Note: The reaction rate is influenced by the electronic properties of the azide and the polarity of the solvent. Rates with biologically incorporated azides, such as azido-sugars or azido-amino acids, are expected to be in a similar range and should be empirically determined for each specific application.

Experimental Protocols

Here, we provide detailed protocols for two key applications of this compound in live cell imaging.

Application Note 1: Induced Dimerization of Cell Surface Receptors for Signaling Pathway Analysis

This protocol describes the use of this compound to induce the dimerization of two different azide-modified cell surface receptors, Receptor A and Receptor B, to study the downstream signaling events.

Workflow Diagram:

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Crosslinking cluster_2 Step 3: Imaging and Analysis A1 Introduce Azide-A into Receptor A B1 Add this compound A1->B1 A2 Introduce Azide-B into Receptor B A2->B1 C1 Live Cell Imaging B1->C1 C2 Downstream Signal Analysis C1->C2

Caption: Workflow for induced dimerization and analysis.

Materials:

  • Mammalian cells expressing Receptor A and Receptor B (e.g., HEK293T)

  • Azide-modified metabolic precursors for labeling Receptor A and Receptor B (e.g., specific azido-amino acids or azido-sugars)

  • This compound (stock solution in DMSO)

  • Live cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Fluorescently labeled antibodies or reporters for downstream signaling analysis

  • Confocal microscope with environmental chamber

Protocol:

  • Metabolic Labeling of Receptors:

    • Culture cells expressing Receptor A and Receptor B to ~70% confluency in a suitable imaging dish.

    • Introduce the azide-modified precursors into the cell culture medium. The choice of precursor will depend on the nature of the receptors and the desired labeling site. For example, use an azido-amino acid to label the protein backbone or an azido-sugar to label glycoproteins.

    • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide groups into the target receptors.

  • Cell Preparation for Imaging:

    • Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated azide precursors.

    • Replace the PBS with pre-warmed live cell imaging medium.

  • Induced Dimerization with this compound:

    • Prepare a working solution of this compound in live cell imaging medium. The optimal concentration should be determined empirically, typically in the range of 10-50 µM.

    • Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the crosslinking medium and wash the cells three times with pre-warmed live cell imaging medium to remove unreacted this compound.

  • Live Cell Imaging and Downstream Analysis:

    • Immediately transfer the imaging dish to the confocal microscope equipped with an environmental chamber (37°C, 5% CO₂).

    • Acquire images to observe any changes in receptor localization or clustering.

    • Following imaging, cells can be fixed and permeabilized for immunofluorescence staining to detect downstream signaling events (e.g., phosphorylation of a target protein).

Application Note 2: Visualizing the Spatial Proximity of a Membrane Protein and a Glycan

This protocol details a method to visualize the close spatial relationship between a specific azide-labeled membrane protein and azide-labeled cell surface glycans using this compound as a crosslinker and a fluorescently-labeled BCN probe for detection.

Workflow Diagram:

G cluster_0 Step 1: Dual Metabolic Labeling cluster_1 Step 2: Proximity Crosslinking cluster_2 Step 3: Fluorescent Labeling & Imaging A1 Label Protein with Azide-AA B1 Incubate with this compound A1->B1 A2 Label Glycans with Azido-Sugar A2->B1 C1 Add BCN-Fluorophore B1->C1 C2 Live Cell Fluorescence Imaging C1->C2

Caption: Workflow for proximity crosslinking and imaging.

Materials:

  • Mammalian cells of interest

  • Azido-amino acid (e.g., L-azidohomoalanine)

  • Azido-sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

  • This compound (stock solution in DMSO)

  • BCN-functionalized fluorophore (e.g., BCN-PEG4-Fluor 488)

  • Live cell imaging medium

  • Confocal microscope

Protocol:

  • Dual Metabolic Labeling:

    • Culture cells to ~70% confluency.

    • Add both the azido-amino acid and the azido-sugar to the culture medium at appropriate concentrations.

    • Incubate for 24-48 hours to allow for incorporation into newly synthesized proteins and glycans.

  • Proximity Crosslinking:

    • Wash the cells three times with pre-warmed PBS.

    • Add a solution of this compound (10-50 µM) in live cell imaging medium and incubate for 30-60 minutes at 37°C. This will crosslink azide-labeled proteins and glycans that are in close proximity.

  • Fluorescent Labeling:

    • Wash the cells three times with pre-warmed live cell imaging medium to remove excess this compound.

    • Add a solution of the BCN-fluorophore (e.g., 5-20 µM) in live cell imaging medium.

    • Incubate for 30 minutes at 37°C, protected from light. The BCN-fluorophore will react with any remaining unreacted azide groups and with the second BCN group of the crosslinker that has already reacted with an azide.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed live cell imaging medium.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore. The resulting fluorescence will highlight the locations where the labeled protein and glycans are in close proximity.

Signaling Pathway Visualization

The SPAAC reaction is a versatile tool for labeling components of signaling pathways. The following diagram illustrates how a protein of interest (POI) within a generic signaling cascade can be labeled for imaging.

G cluster_0 Cell Membrane Receptor Receptor (Azide-Labeled) Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor POI Protein of Interest (Azide-Labeled) Kinase1->POI Kinase2 Kinase 2 POI->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Response Cellular Response Nucleus->Response BCN_Probe BCN-Fluorophore BCN_Probe->Receptor SPAAC BCN_Probe->POI SPAAC

References

Application Note: Bis-PEG12-endo-BCN for Advanced Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the cell-killing power of a potent cytotoxic payload. A critical component governing the safety and efficacy of an ADC is the linker, which connects the antibody to the payload.[][2][3] The choice of linker technology directly impacts an ADC's stability in circulation, pharmacokinetic (PK) profile, and the efficiency of payload release at the target site.[2][4]

This document details the application of Bis-PEG12-endo-BCN, a bifunctional, hydrophilic linker, in the development of next-generation ADCs. This linker leverages the advantages of a discrete Polyethylene Glycol (PEG) chain and the bioorthogonal reactivity of Bicyclo[6.1.0]nonyne (BCN) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Features and Benefits of this compound

The unique structure of this compound offers several advantages for ADC development:

  • Enhanced Hydrophilicity and Solubility: The discrete PEG12 chain is highly hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic payloads. This property can significantly reduce the propensity for ADC aggregation, improve solubility, and lead to more favorable pharmacokinetic characteristics.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of biotherapeutics. The PEG12 moiety in the linker can create a "hydration shell" around the payload, potentially reducing clearance rates and increasing tumor exposure.

  • Bioorthogonal Conjugation: The endo-BCN groups are strained alkynes that react specifically and efficiently with azide-functionalized molecules via SPAAC. This "click chemistry" reaction is bioorthogonal, meaning it proceeds under mild, physiological conditions without interfering with native biological functional groups, ensuring the integrity of the antibody.

  • Copper-Free Reaction: Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, simplifying the purification process and eliminating concerns about residual copper in the final drug product.

  • Homogeneous ADC Production: The use of a discrete PEG linker of a defined length contributes to the generation of more homogeneous ADCs compared to polydisperse PEG linkers. This homogeneity is critical for batch-to-batch reproducibility, a consistent drug-to-antibody ratio (DAR), and a predictable safety profile.

  • Bifunctional Design: The "Bis-BCN" structure allows for the potential attachment of two separate azide-modified molecules, enabling the development of ADCs with novel architectures or dual-payload capabilities.

Experimental Workflow and Methodologies

The development of an ADC using this compound typically involves a multi-step process that begins with the site-specific introduction of an azide handle onto the monoclonal antibody.

ADC_Workflow cluster_prep Preparation cluster_modification Modification & Conjugation cluster_characterization Purification & Characterization cluster_evaluation Functional Evaluation mAb Monoclonal Antibody (mAb) Azide_mAb 1. Introduce Azide Handle (e.g., Enzymatic) mAb->Azide_mAb Payload Cytotoxic Payload Azide_Payload 2. Create Azide-Payload Payload->Azide_Payload Linker This compound Linker_Payload 3. Linker-Payload Conjugation (SPAAC) Linker->Linker_Payload Final_ADC 4. Final ADC Conjugation (SPAAC) Azide_mAb->Final_ADC Azide_Payload->Linker_Payload Linker_Payload->Final_ADC Purification Purification (SEC / HIC) Final_ADC->Purification Characterization Characterization (MS, HPLC, DAR) Purification->Characterization InVitro In Vitro Assays (Cytotoxicity, Binding) Characterization->InVitro InVivo In Vivo Studies (Efficacy, PK, Safety) InVitro->InVivo

Caption: High-level workflow for ADC development using this compound.

Protocol 1: Site-Specific Introduction of Azide Handles onto the Antibody

This protocol describes an enzymatic method for introducing azide groups onto the N-glycans of an antibody, ensuring a site-specific and controlled conjugation.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in PBS, pH 7.4

  • Endo-S2 Deglycosylating Enzyme

  • Galactosyltransferase (GalT)

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Protein A Affinity Chromatography column

  • PBS, pH 7.4

Procedure:

  • Deglycosylation: Incubate the antibody with Endo-S2 enzyme at a 10:1 molar ratio (antibody:enzyme) for 4 hours at 37°C. This step removes most of the glycan structure, leaving a terminal N-acetylglucosamine (GlcNAc) residue.

  • Azide Installation: To the deglycosylated antibody solution, add Galactosyltransferase to a final concentration of 0.1 mg/mL and UDP-GalNAz to a final concentration of 1 mM.

  • Incubate the reaction mixture for 16 hours at 30°C with gentle agitation.

  • Purification: Purify the resulting azide-modified antibody (Ab-N3) using a Protein A affinity column to remove enzymes and unreacted reagents. Elute the antibody and buffer-exchange into PBS, pH 7.4.

  • Characterization: Confirm the successful introduction of azide groups using mass spectrometry.

Protocol 2: Conjugation of Azide-Payload to this compound

This protocol outlines the reaction of an azide-modified payload with one of the BCN moieties on the linker.

Materials:

  • Azide-functionalized payload (e.g., Azido-MMAE)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase HPLC (RP-HPLC) system

Procedure:

  • Reaction Setup: Dissolve the azide-functionalized payload in DMSO. Add 0.5 molar equivalents of this compound to the payload solution. Using a substoichiometric amount of the bis-functional linker minimizes the formation of doubly-reacted linker-payload species.

  • Reaction: Allow the reaction to proceed for 4-12 hours at room temperature. Monitor the reaction progress by LC-MS to confirm the formation of the Payload-Linker conjugate.

  • Purification: Purify the mono-conjugated BCN-PEG12-Payload by RP-HPLC. Lyophilize the pure fractions to obtain the purified product.

Protocol 3: Final ADC Conjugation via SPAAC

This protocol describes the final conjugation of the BCN-functionalized payload-linker to the azide-modified antibody.

Materials:

  • Azide-modified antibody (Ab-N3) in PBS, pH 7.4

  • BCN-PEG12-Payload conjugate in DMSO

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

  • Centrifugal filter units (30 kDa MWCO)

Procedure:

  • Antibody Preparation: Adjust the concentration of the Ab-N3 solution to 5-10 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction: Slowly add a 5-fold molar excess of the BCN-PEG12-Payload stock solution to the antibody solution while gently mixing. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 4-8 hours with gentle end-over-end mixing.

  • Purification: Remove excess, unreacted payload-linker conjugate by SEC. Monitor the elution profile at 280 nm and collect the fractions corresponding to the monomeric ADC.

  • Concentration: Concentrate the purified ADC using a centrifugal filter device and formulate in a suitable buffer for storage.

Data Presentation: ADC Characterization

Thorough characterization is essential to ensure the quality and consistency of the final ADC product.

Table 1: Physicochemical Characterization of Trastuzumab-PEG12-MMAE ADC

ParameterAnalytical MethodResultSpecification
Average DAR HIC-HPLC1.951.8 - 2.0
DAR Distribution Mass SpectrometryDAR0: <5%, DAR2: >95%DAR2 > 90%
Purity (Monomer %) SEC-HPLC98.5%> 95%
Aggregation % SEC-HPLC1.5%< 5%
Residual Free Drug RP-HPLC< 0.1%< 1%

Data are representative and should be established for each specific ADC.

Table 2: Functional Characterization of Trastuzumab-PEG12-MMAE ADC

ParameterAssay TypeCell LineResult (IC50)
In Vitro Cytotoxicity Cell Viability AssaySK-BR-3 (HER2+++)0.5 nM
(72-hour incubation)MDA-MB-468 (HER2-)> 1000 nM
Antigen Binding ELISAHER2 AntigenKD: 5.2 nM
(Compared to naked mAb) (Naked mAb KD: 5.0 nM)

Data are representative and should be established for each specific ADC.

ADC Mechanism of Action

The general mechanism of action for an ADC developed with a this compound linker involves several key steps from systemic circulation to target cell death.

ADC_MoA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circ ADC in Bloodstream (Stable Linker) Binding 1. Binding to Target Antigen ADC_circ->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Payload Release (Linker Cleavage) Lysosome->Release Apoptosis 5. Payload induces Apoptosis Release->Apoptosis

Caption: General mechanism of action for a targeted antibody-drug conjugate.

This pathway illustrates how the ADC remains stable in circulation, selectively binds to and enters the target cancer cell, and releases its cytotoxic payload within the lysosome, ultimately leading to programmed cell death.

Conclusion

The this compound linker represents an advanced tool for the construction of homogeneous and highly effective antibody-drug conjugates. Its combination of a hydrophilic PEG spacer and a bioorthogonal BCN handle for copper-free click chemistry addresses several key challenges in ADC development, including solubility, stability, and manufacturing consistency. The detailed protocols and characterization methods provided herein serve as a guide for researchers to leverage this technology for the creation of next-generation targeted cancer therapeutics.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-PEG12-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as targeted drug delivery, diagnostics, and bioimaging. Functionalization with polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the stability and biocompatibility of nanoparticles. This process creates a hydrophilic shell that can prevent protein adsorption, reduce clearance by the immune system, and increase circulation time in vivo.[1][2]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Bis-PEG12-endo-BCN , a heterobifunctional linker. This reagent features two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes that readily react with azides via copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] This "click chemistry" reaction is highly efficient, selective, and bioorthogonal, making it ideal for conjugating molecules in complex biological environments without the need for toxic catalysts.[5] The PEG12 spacer enhances the hydrophilicity of the resulting nanoparticles.

The bifunctional nature of this compound allows for the conjugation of two different azide-containing molecules or for the potential cross-linking of azide-functionalized nanoparticles. This reagent is particularly relevant in the construction of advanced drug delivery systems, such as nano-PROTACs (Proteolysis Targeting Chimeras), where nanoparticles are used to deliver PROTAC molecules to target cells.

Principle of Surface Modification

The surface modification process involves a two-step approach. First, the nanoparticle surface is functionalized with azide groups. Subsequently, the this compound linker is conjugated to the azide-functionalized nanoparticles via a SPAAC reaction. The BCN groups on the linker react with the azide groups on the nanoparticle surface to form a stable triazole linkage.

Data Presentation

The successful surface modification of nanoparticles with this compound can be confirmed by various characterization techniques. The following tables summarize representative quantitative data obtained from the characterization of nanoparticles before and after surface modification.

Table 1: Physicochemical Properties of Nanoparticles

ParameterBefore ModificationAfter Modification with this compound
Hydrodynamic Diameter (nm) 100 ± 5130 ± 7
Polydispersity Index (PDI) 0.150.20
Zeta Potential (mV) -25 ± 3-10 ± 2
Surface Ligand Density N/A~2-5 chains/nm²

Note: The data presented are representative and may vary depending on the nanoparticle type, size, and reaction conditions.

Table 2: In Vitro Characterization

ParameterUnmodified NanoparticlesThis compound Modified Nanoparticles
Protein Adsorption (µg/mg NP) 15030
Macrophage Uptake (%) 8025
In Vitro Cytotoxicity (IC50, µg/mL) >200>200

Note: The data presented are representative and may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Azide Functionalization of Amine-Coated Nanoparticles

This protocol describes the introduction of azide groups onto the surface of nanoparticles that have primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide)

  • Azido-PEG4-NHS ester

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units (e.g., Amicon Ultra)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in anhydrous DMF to a concentration of 1 mg/mL.

  • NHS Ester Activation: Prepare a 10 mg/mL solution of Azido-PEG4-NHS ester in anhydrous DMF.

  • Conjugation Reaction: Add a 50-fold molar excess of the Azido-PEG4-NHS ester solution to the nanoparticle dispersion.

  • Incubation: Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.

  • Purification:

    • Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff appropriate for the nanoparticle size.

    • Centrifuge to remove unreacted reagents.

    • Wash the nanoparticles three times with DMF by repeated centrifugation and resuspension.

    • Finally, wash the nanoparticles three times with PBS (pH 7.4) to remove the DMF.

  • Storage: Resuspend the azide-functionalized nanoparticles in PBS at a concentration of 1 mg/mL and store at 4°C.

Protocol 2: Surface Modification with this compound via SPAAC

This protocol details the conjugation of this compound to the azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugal filter units

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Reaction Setup:

    • Dilute the azide-functionalized nanoparticles to a concentration of 0.5 mg/mL in PBS (pH 7.4).

    • Add the this compound stock solution to the nanoparticle dispersion to achieve a final concentration of 1 mM. Note: The molar ratio of BCN to azide may need to be optimized.

  • Incubation: Incubate the reaction mixture for 12-24 hours at 37°C with gentle shaking.

  • Purification:

    • Purify the functionalized nanoparticles using centrifugal filtration as described in Protocol 1, Step 5.

    • Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted this compound and DMSO.

  • Characterization and Storage:

    • Characterize the surface-modified nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and zeta potential measurement.

    • Resuspend the final product in a suitable buffer for your downstream application and store at 4°C.

Visualizations

Signaling Pathway: General Mechanism of a Nano-PROTAC

PROTAC_Mechanism cluster_cell Target Cell NP BCN-Modified Nanoparticle PROTAC PROTAC NP->PROTAC Release Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of a nanoparticle-delivered PROTAC.

Experimental Workflow

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_conjugation Conjugation cluster_analysis Characterization & Analysis start Amine-Functionalized Nanoparticles azide_func Azide Functionalization (Protocol 1) start->azide_func spaac SPAAC Reaction (Protocol 2) azide_func->spaac bcn_reagent This compound bcn_reagent->spaac purification Purification (Centrifugation) spaac->purification characterization Physicochemical Characterization (DLS, Zeta, etc.) purification->characterization functional_assay Functional Assays (e.g., In Vitro Uptake) characterization->functional_assay final_product Surface-Modified Nanoparticles functional_assay->final_product

Caption: Workflow for nanoparticle surface modification.

References

Application Notes and Protocols for Bioconjugation of Peptides with Bis-PEG12-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG12-endo-BCN is a hydrophilic, bifunctional crosslinker containing two bicyclo[6.1.0]nonyne (BCN) moieties separated by a polyethylene glycol (PEG) spacer. This reagent is designed for the covalent dimerization or crosslinking of two azide-containing molecules through a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The endo configuration of the BCN group offers a favorable balance of reactivity and stability. The PEG12 spacer enhances the solubility of the resulting conjugate in aqueous media, which is particularly beneficial for biological applications.

The SPAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the specific and efficient formation of a stable triazole linkage under mild, physiological conditions without the need for a cytotoxic copper catalyst. This makes this compound an ideal tool for the development of peptide-based therapeutics, such as peptide dimers for enhanced receptor binding, targeted drug delivery vehicles, and probes for biological imaging.

These application notes provide a detailed protocol for the bioconjugation of azide-modified peptides with this compound to form peptide homodimers, along with methods for purification and characterization of the resulting conjugate.

Key Applications

  • Peptide Dimerization: Creation of homodimers or heterodimers of peptides to enhance binding affinity and avidity to target receptors.

  • PROTAC® Development: Use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs®) to induce targeted protein degradation.

  • Hydrogel Formation: Crosslinking of azide-functionalized polymers or peptides to form biocompatible hydrogels for tissue engineering and drug delivery.

  • Biomolecule Labeling: Attachment of peptides to other azide-modified biomolecules or surfaces.

Chemical Structure and Reaction Mechanism

The core reaction involves the [3+2] cycloaddition between the strained alkyne of the BCN group and an azide group on the peptide, forming a stable triazole ring. As this compound possesses two BCN groups, it can react with two azide-containing peptides to form a dimer.

SPAAC Reaction cluster_reactants Reactants cluster_product Product Peptide1 Azide-Peptide Dimer Peptide-Triazole-Linker-Triazole-Peptide (Dimer) Peptide1->Dimer SPAAC Linker This compound Linker->Dimer Peptide2 Azide-Peptide Peptide2->Dimer SPAAC

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

Experimental Protocols

Materials and Equipment
  • Azide-modified peptide(s) of interest

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

  • Standard laboratory glassware and consumables

Protocol for Peptide Dimerization

This protocol describes the formation of a peptide homodimer. For heterodimers, a stepwise addition or a mixture of two different azide-peptides can be used, which may require further optimization of purification steps.

1. Reagent Preparation:

  • Prepare a stock solution of the azide-modified peptide in deionized water or a compatible buffer (e.g., PBS) at a concentration of 1-10 mM.
  • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM immediately before use.

2. Bioconjugation Reaction:

  • In a microcentrifuge tube, add the azide-peptide solution.
  • Add the this compound stock solution to the peptide solution. The recommended molar ratio of azide-peptide to this compound is 2:1. An excess of the peptide may be used to drive the reaction to completion and consume all the bifunctional linker.
  • The final concentration of the peptide in the reaction mixture can range from 50 µM to 1 mM.[1][2]
  • Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is below 20% to maintain peptide solubility and stability.
  • Incubate the reaction mixture at room temperature or 37°C for 4-24 hours.[1][2] The reaction progress can be monitored by RP-HPLC.

Table 1: Representative Reaction Conditions for Peptide Dimerization

ParameterRecommended RangeNotes
Peptide Concentration 50 µM - 1 mMHigher concentrations may accelerate the reaction but can also lead to aggregation.
Molar Ratio (Peptide:Linker) 2:1 to 2.2:1A slight excess of peptide can help ensure complete consumption of the linker.
Solvent Aqueous buffer (e.g., PBS, pH 7.4) with <20% DMF or DMSOThe choice of solvent depends on the solubility of the peptide and linker.
Temperature Room Temperature (20-25°C) to 37°CHigher temperatures can increase the reaction rate but may affect peptide stability.[2]
Reaction Time 4 - 24 hoursMonitor the reaction by HPLC to determine the optimal time.

3. Purification of the Peptide Dimer:

  • Following the incubation period, the peptide dimer can be purified from unreacted peptide, linker, and any mono-conjugated species using RP-HPLC.
  • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
  • Collect fractions corresponding to the dimer peak, which is expected to have a longer retention time than the monomeric peptide.
  • Lyophilize the purified fractions to obtain the final product as a powder.

4. Characterization of the Peptide Dimer:

  • Mass Spectrometry: Confirm the identity of the peptide dimer by ESI-MS or MALDI-TOF. The expected molecular weight will be the sum of two peptide molecules and one this compound linker.
  • RP-HPLC: Assess the purity of the final product. A single, sharp peak should be observed under the optimized gradient conditions.

Table 2: Expected Mass Spectrometry Results

SpeciesExpected Molecular Weight (MW)
Azide-PeptideMWpeptide
This compound~809 g/mol
Mono-conjugated PeptideMWpeptide + MWlinker
Peptide Dimer2 * MWpeptide + MWlinker

Experimental Workflow

Peptide Dimerization Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Peptide Prepare Azide-Peptide Stock Solution Mix Mix Peptide and Linker (2:1 molar ratio) Prep_Peptide->Mix Prep_Linker Prepare this compound Stock Solution Prep_Linker->Mix Incubate Incubate at RT or 37°C for 4-24h Mix->Incubate Purify Purify by RP-HPLC Incubate->Purify Characterize_MS Characterize by Mass Spectrometry Purify->Characterize_MS Characterize_HPLC Assess Purity by RP-HPLC Purify->Characterize_HPLC Lyophilize Lyophilize Purified Product Purify->Lyophilize

Caption: Workflow for Peptide Dimerization with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Reaction Yield - Inefficient reaction conditions- Peptide instability or aggregation- Inactive reagents- Optimize peptide and linker concentrations, temperature, and reaction time.- Adjust buffer conditions (pH, additives).- Use fresh stock solutions of the linker.
Presence of Mono-conjugated Product - Incomplete reaction- Non-optimal stoichiometry- Increase reaction time.- Adjust the molar ratio of peptide to linker.
Poor Separation during HPLC - Inappropriate gradient or column- Optimize the HPLC gradient to improve resolution between the monomer, mono-adduct, and dimer.- Try a different stationary phase (e.g., C4 for very hydrophobic peptides).
Peptide Precipitation - High concentration of organic solvent- Low peptide solubility- Keep the organic solvent concentration below 20%.- Add solubilizing agents compatible with the reaction.

Conclusion

The bioconjugation of azide-modified peptides with this compound via SPAAC chemistry is a robust and efficient method for the creation of peptide dimers. The provided protocols offer a comprehensive guide for researchers to successfully perform this conjugation, purification, and characterization. The resulting well-defined peptide dimers have significant potential in various fields of drug development and biomedical research. Careful optimization of reaction conditions and purification methods will ensure high yields and purity of the final conjugate.

References

Application Notes and Protocols for Bis-PEG12-endo-BCN Linker in Protein-Protein Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of the Bis-PEG12-endo-BCN linker in the creation of protein-protein conjugates. This homobifunctional linker enables the covalent linkage of two azide-modified proteins through copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. The 12-unit polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, preserving the function of the conjugated proteins.

Introduction to this compound

The this compound linker is a powerful tool for creating stable protein-protein conjugates. Its symmetrical design, featuring two endo-Bicyclo[6.1.0]nonyne (BCN) groups, allows for the straightforward linkage of two proteins that have been functionalized with azide groups. The PEG12 spacer arm provides several advantages, including increased hydrophilicity of the resulting conjugate, which can reduce aggregation and improve biocompatibility.

The core of its utility lies in the SPAAC reaction, a bioorthogonal process that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst. This makes the this compound linker ideal for applications in drug development, diagnostics, and fundamental research where maintaining the integrity and function of the proteins is critical. Common applications include the development of bispecific antibodies and targeted therapeutic protein complexes.[1][2][3]

Key Features:

  • Homobifunctional: Contains two identical BCN reactive groups for linking two azide-modified molecules.

  • Copper-Free Click Chemistry: The BCN groups react rapidly and specifically with azides via SPAAC.[1][2]

  • PEG12 Spacer: A hydrophilic 12-unit PEG spacer enhances solubility and reduces steric hindrance.

  • High Stability: Forms a stable triazole linkage upon reaction with an azide.

Mechanism of Action

The conjugation strategy involves a two-step sequential SPAAC reaction. In the first step, one of the BCN groups of the this compound linker reacts with an azide-modified protein (Protein A-N3) to form a stable protein-linker intermediate. Subsequently, the second BCN group on this intermediate reacts with a second azide-modified protein (Protein B-N3) to form the final protein-protein conjugate.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of the this compound linker.

PropertyValueReference
Molecular Formula C48H80N2O16
Molecular Weight 941.15 g/mol
Purity Typically ≥95%
Spacer Arm PEG12 (Polyethylene glycol, 12 units)
Reactive Groups 2 x endo-Bicyclo[6.1.0]nonyne (BCN)
Reactivity Reacts with azide (-N3) groups via SPAAC
Solubility Soluble in DMSO, DMF, DCM
Storage Store at -20°C, protected from light and moisture

Experimental Protocols

Preparation of Azide-Modified Proteins

Prior to conjugation with the this compound linker, the proteins of interest must be functionalized with azide groups. This can be achieved through various methods, including:

  • Metabolic Labeling: Incorporating azide-containing unnatural amino acids (e.g., azidohomoalanine) during protein expression.

  • Enzymatic Modification: Using enzymes like sortase or transglutaminase to introduce azide-containing peptides or amino acids.

  • Chemical Modification: Reacting primary amines on the protein surface (e.g., lysine residues) with an NHS-azide reagent.

Note: The specific protocol for azide modification will depend on the protein and the available functional groups. Ensure that the azide modification is confirmed and quantified before proceeding with the conjugation reaction.

Protocol for Two-Step Sequential Protein-Protein Conjugation

This protocol outlines the sequential reaction to form a heterodimeric protein-protein conjugate.

Materials:

  • Azide-modified Protein A (Protein A-N3)

  • Azide-modified Protein B (Protein B-N3)

  • This compound linker

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the linker)

  • Quenching Reagent (optional): Azide-containing small molecule (e.g., sodium azide)

  • Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

Procedure:

Step 1: Reaction of this compound with Protein A-N3

  • Prepare a stock solution of the this compound linker in DMSO (e.g., 10 mM).

  • In a microcentrifuge tube, add Protein A-N3 to the reaction buffer.

  • Add the this compound stock solution to the protein solution. A molar excess of the linker (e.g., 5- to 20-fold) is recommended to favor the formation of the mono-functionalized protein-linker intermediate.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • (Optional) Quench any unreacted BCN groups by adding a small molar excess of an azide-containing small molecule.

  • Remove the excess linker and any quenching reagent using a suitable purification method, such as size-exclusion chromatography (SEC).

Step 2: Reaction of Protein A-Linker Intermediate with Protein B-N3

  • Pool the fractions containing the purified Protein A-linker intermediate.

  • Add Azide-modified Protein B (Protein B-N3) to the solution of the Protein A-linker intermediate. A slight molar excess of Protein B-N3 (e.g., 1.2- to 2-fold) can be used to drive the reaction to completion.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Monitor the reaction progress using SDS-PAGE, which should show the appearance of a new band corresponding to the higher molecular weight protein-protein conjugate.

  • Purify the final protein-protein conjugate from unreacted proteins and other byproducts using an appropriate chromatography method (e.g., SEC or ion-exchange chromatography).

Characterization:

The final protein-protein conjugate should be characterized to confirm its identity and purity. Recommended techniques include:

  • SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

  • Size-Exclusion Chromatography (SEC): To assess the purity and aggregation state of the conjugate.

  • Functional Assays: To ensure that the biological activity of the individual proteins is retained in the conjugate.

Visualizations

experimental_workflow Experimental Workflow for Protein-Protein Conjugation cluster_step1 Step 1: Mono-functionalization of Protein A cluster_step2 Step 2: Conjugation with Protein B protein_a Protein A-N3 reaction1 SPAAC Reaction 1 (Linker in excess) protein_a->reaction1 linker This compound linker->reaction1 intermediate Protein A-Linker-BCN reaction1->intermediate purification1 Purification (e.g., SEC) intermediate->purification1 reaction2 SPAAC Reaction 2 purification1->reaction2 protein_b Protein B-N3 protein_b->reaction2 final_conjugate Protein A-Linker-Protein B reaction2->final_conjugate purification2 Final Purification (e.g., SEC, IEX) final_conjugate->purification2

Caption: Workflow for creating protein-protein conjugates.

mechanism_of_action Mechanism of Action: Two-Step Sequential SPAAC protein_a Protein A-N3 intermediate Protein A-Linker-BCN protein_a->intermediate Step 1 linker BCN-PEG12-BCN plus1 + final_product Protein A-Linker-Protein B intermediate->final_product Step 2 protein_b Protein B-N3 plus2 +

References

Application of Bis-PEG12-endo-BCN in Hydrogel Formation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Hydrogels have emerged as a cornerstone in biomedical research, offering a versatile platform for applications ranging from tissue engineering to controlled drug delivery. Among the various methods for hydrogel synthesis, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a distinct advantage due to its bioorthogonal nature, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts. This application note details the use of Bis-PEG12-endo-BCN, a bifunctional crosslinker, in the formation of polyethylene glycol (PEG)-based hydrogels through SPAAC.

This compound is a linear polyethylene glycol (PEG) derivative end-functionalized with two bicyclononyne (BCN) moieties. BCN, a strained alkyne, readily reacts with azide-functionalized molecules or polymers to form a stable triazole linkage. This copper-free click chemistry reaction is characterized by its high specificity and rapid kinetics, making it an ideal choice for in situ hydrogel formation in the presence of sensitive biological materials like cells and proteins. The PEG12 spacer enhances the solubility and biocompatibility of the resulting hydrogel network.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, quantitative data, and detailed protocols for the application of this compound in hydrogel formation.

Mechanism of Hydrogel Formation

The formation of the hydrogel is based on the SPAAC reaction between the endo-BCN groups of this compound and a multi-azide functionalized polymer, typically a multi-arm PEG-azide. Upon mixing aqueous solutions of the two precursors, the strained alkyne (BCN) and azide groups rapidly react to form a covalently crosslinked three-dimensional network, resulting in the formation of the hydrogel.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product BisPEG_BCN This compound (Strained Alkyne) Reaction SPAAC (Physiological Conditions) BisPEG_BCN->Reaction + MultiArmPEG_Azide Multi-Arm PEG-Azide MultiArmPEG_Azide->Reaction Hydrogel Crosslinked PEG Hydrogel (Stable Triazole Linkages) Reaction->Hydrogel

Caption: SPAAC mechanism for hydrogel formation.

Quantitative Data: Properties of SPAAC-Crosslinked PEG Hydrogels

The physicochemical properties of PEG hydrogels formed via SPAAC can be tuned by varying the molecular weight of the PEG precursors and the concentration of the polymer solution. The following tables summarize typical properties of such hydrogels, providing a baseline for experimental design.

Table 1: Gelation Time and Mechanical Properties

Polymer Concentration (wt%)Gelation Time (s)Young's Modulus (kPa)
2.545 - 601 - 5
5.020 - 405 - 12
10.010 - 2012 - 25

Data presented are representative values from literature for similar SPAAC hydrogel systems and may vary based on specific experimental conditions and precursor polymers used.

Table 2: Swelling and Degradation Properties

Polymer Concentration (wt%)Swelling Ratio (q)Degradation Time (days)
2.560 - 80> 35
5.040 - 6020 - 35
10.020 - 4010 - 20

Swelling ratio is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel. Degradation time is influenced by the hydrolytic stability of the polymer backbone.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of hydrogels using this compound and a multi-arm PEG-azide.

Preparation of Precursor Stock Solutions

Objective: To prepare sterile, concentrated stock solutions of the hydrogel precursors.

Materials:

  • This compound

  • Multi-arm PEG-azide (e.g., 4-arm PEG-Azide, 10 kDa)

  • Sterile, pyrogen-free Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4

  • Sterile 0.22 µm syringe filters

  • Sterile microcentrifuge tubes

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound and multi-arm PEG-azide into separate sterile microcentrifuge tubes.

  • Add the appropriate volume of sterile DPBS to each tube to achieve the desired stock concentration (e.g., 10% w/v).

  • Gently vortex or pipette to dissolve the polymers completely. Ensure the solutions are homogeneous.

  • Sterilize each stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the sterile stock solutions at 4°C for short-term storage or at -20°C for long-term storage.

Hydrogel Formation

Objective: To form a hydrogel by mixing the precursor solutions.

Materials:

  • Sterile stock solution of this compound

  • Sterile stock solution of multi-arm PEG-azide

  • Sterile mixing device (e.g., a dual-syringe system with a Luer lock mixer or by direct pipetting)

  • Molds for hydrogel casting (e.g., sterile silicone molds or well plates)

Hydrogel_Formation_Workflow cluster_preparation Preparation cluster_mixing Mixing cluster_gelation Gelation cluster_result Result Prep_BCN Prepare this compound Solution Mix Rapid Mixing of Precursors (1:1 Stoichiometric Ratio of BCN:Azide) Prep_BCN->Mix Prep_Azide Prepare Multi-Arm PEG-Azide Solution Prep_Azide->Mix Gel Dispense into Mold Mix->Gel Incubate Incubate at 37°C Gel->Incubate Hydrogel Formation of Covalently Crosslinked Hydrogel Incubate->Hydrogel Mechanotransduction_Pathway cluster_ecm Hydrogel Microenvironment cluster_cell Cellular Response Stiffness Hydrogel Stiffness (Tunable Property) Integrin Integrin Clustering Stiffness->Integrin FAK Focal Adhesion Kinase (FAK) Activation Integrin->FAK ROCK RhoA/ROCK Pathway FAK->ROCK YAP_TAZ YAP/TAZ Nuclear Translocation ROCK->YAP_TAZ Gene_Expression Target Gene Expression (Proliferation, Differentiation) YAP_TAZ->Gene_Expression

Troubleshooting & Optimization

How to improve Bis-PEG12-endo-BCN solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG12-endo-BCN. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is a chemical tool used primarily as a PEG-based linker in the development of Proteolysis Targeting Chimeras (PROTACs) and as a reagent in copper-free click chemistry.[1][2] It incorporates two bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes, attached via a polyethylene glycol (PEG) spacer containing 12 PEG units. The PEG12 spacer is hydrophilic and is intended to increase the aqueous solubility of the molecule.[3][4][5] However, the bicyclononyne (BCN) groups are hydrophobic, which can limit the overall solubility in purely aqueous solutions. Therefore, this compound is often sparingly soluble in aqueous buffers alone.

Q2: Why am I having trouble dissolving this compound directly in my aqueous buffer?

A2: Direct dissolution in aqueous buffers can be challenging due to the hydrophobic nature of the endo-BCN components of the molecule. While the PEG12 linker enhances hydrophilicity, the molecule retains an amphiphilic character. This can lead to the formation of micelles or aggregates when introduced directly into an aqueous environment, preventing it from fully dissolving.

Q3: What is the recommended starting procedure for dissolving this compound?

A3: The most reliable method is to first dissolve the compound in a water-miscible organic co-solvent and then dilute this stock solution with your aqueous buffer. Dimethyl sulfoxide (DMSO) is a commonly recommended co-solvent for similar compounds.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. For many PEGylated compounds and peptides, slight warming is a standard procedure to increase solubility.

Q5: How does the pH of the buffer affect the solubility of this compound?

A5: The pH of the aqueous buffer can influence the solubility of PEGylated molecules, although this compound itself does not have strongly ionizable groups. It is generally advisable to work within a pH range of 6.0-8.0, which is common for many biological experiments. Extreme pH values should be avoided unless specifically required for your application, as they could potentially affect the stability of the molecule.

Troubleshooting Guide

This section provides solutions to common problems encountered when trying to dissolve this compound.

Problem Possible Cause Suggested Solution
Precipitate forms when adding the DMSO stock solution to the aqueous buffer. The concentration of the compound in the final aqueous solution is too high.- Decrease the final concentration of this compound in the aqueous buffer.- Increase the percentage of the organic co-solvent in the final solution (if your experiment can tolerate it).- Add the DMSO stock solution to the aqueous buffer very slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations.
The compound dissolves initially but then crashes out of solution over time. The aqueous solution is supersaturated and thermodynamically unstable.- Prepare fresh solutions before each experiment.- Store aqueous solutions for short periods only, preferably at 4°C. For a similar compound, it is not recommended to store the aqueous solution for more than one day.- Consider if a lower final concentration would be sufficient for your application.
The solution appears cloudy or hazy after dilution. Formation of micelles or fine, suspended aggregates.- Try sonicating the solution in a water bath for 5-10 minutes to break up aggregates.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates. Note that this may reduce the actual concentration of the dissolved compound.
The solubility varies between different batches of the compound. Minor variations in purity or the presence of residual solvents from synthesis.- Always perform a small-scale solubility test with a new batch before proceeding with a large-scale experiment.- If possible, consult the certificate of analysis for the specific batch for any notes on solubility or handling.

Experimental Protocols

Protocol 1: Standard Solubilization of this compound

This protocol describes the standard method for preparing an aqueous solution of this compound using an organic co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound and place it in a microcentrifuge tube.

    • Add a small volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used if necessary.

  • Dilution into Aqueous Buffer:

    • Pipette the desired volume of your aqueous buffer into a new tube.

    • While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop to achieve the final desired concentration.

    • Continue to vortex for an additional 30 seconds to ensure the solution is homogeneous.

  • Final Preparation:

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • If the solution is clear, it is ready for use. It is recommended to use the freshly prepared aqueous solution promptly.

Protocol 2: Solubility Optimization

If the standard protocol results in precipitation, this protocol provides steps to optimize the solubilization conditions.

  • Vary the Co-solvent Percentage: Prepare a series of solutions with varying final percentages of DMSO (e.g., 1%, 2%, 5%, 10%). Determine the lowest percentage of DMSO that maintains the solubility of your desired concentration of this compound. Ensure the final DMSO concentration is compatible with your downstream application.

  • Test Different Co-solvents: If DMSO is not suitable for your experiment, other water-miscible organic solvents like dimethylformamide (DMF) or ethanol can be tested. Prepare a stock solution in the alternative solvent and perform the dilution as described in Protocol 1.

  • pH Adjustment: Prepare your aqueous buffer at a few different pH values within a stable range for your experiment (e.g., pH 6.5, 7.4, 8.0) and test the solubility of this compound in each.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_final Final Steps weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve  Add to tube add_stock Slowly add stock to buffer dissolve->add_stock  Concentrated stock buffer Prepare Aqueous Buffer buffer->add_stock vortex Vortex to mix add_stock->vortex inspect Inspect for Clarity vortex->inspect use Use Immediately inspect->use

Caption: Experimental workflow for dissolving this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Attempt to Dissolve This compound check_solubility Is the solution clear? start->check_solubility success Solution Ready for Use check_solubility->success Yes precipitate Precipitate or Cloudiness Observed check_solubility->precipitate No sol1 Decrease final concentration precipitate->sol1 sol2 Increase co-solvent percentage precipitate->sol2 sol3 Add stock solution more slowly precipitate->sol3 sol4 Try sonication precipitate->sol4 sol1->start Retry sol2->start Retry sol3->start Retry sol4->start Retry

Caption: Troubleshooting logic for solubility issues with this compound.

References

Technical Support Center: Optimizing Bis-PEG12-endo-BCN Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions for Bis-PEG12-endo-BCN click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule used in bioconjugation and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.[1][2] It features two key components:

  • An endo-Bicyclononyne (BCN) group: This is a strained alkyne that reacts with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

  • A PEG12 spacer : This polyethylene glycol chain enhances the solubility of the molecule in aqueous buffers and provides spatial separation between the conjugated molecules, which can reduce steric hindrance.[5]

  • A second functional group, commonly an N-hydroxysuccinimide (NHS) ester , which allows for covalent attachment to primary amines on proteins and other biomolecules.

Q2: What are the storage and handling recommendations for this compound?

A2: To ensure the stability and reactivity of this compound, it is crucial to follow these storage and handling guidelines:

  • Storage : Store the reagent at -20°C in a desiccated, light-protected container. Moisture can hydrolyze the NHS ester, rendering it inactive.

  • Handling : Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use, as the NHS ester moiety is susceptible to hydrolysis in aqueous solutions. Use anhydrous solvents like DMSO or DMF to prepare stock solutions.

Q3: What is the optimal pH for the SPAAC reaction with this compound?

A3: While the SPAAC reaction can proceed over a range of pH values, a slightly basic pH is generally preferred. For most applications, a pH range of 7.0-8.5 is recommended. Studies on similar SPAAC reactions have shown that higher pH values can increase the reaction rate, though this effect can be buffer-dependent. For conjugations involving NHS esters, a pH of 8.3-8.5 is optimal for the reaction with primary amines.

Q4: What is the recommended reaction temperature?

A4: SPAAC reactions with this compound are typically performed at room temperature (around 25°C). However, the reaction rate is temperature-dependent. If faster kinetics are desired, the temperature can be increased to 37°C. For sensitive biomolecules, the reaction can be carried out at 4°C, but this will require a longer reaction time. One study demonstrated a significant increase in reaction rate when increasing the temperature from 0°C to 60°C.

Q5: What solvents are compatible with this reaction?

A5: The choice of solvent depends on the solubility of the reactants. The PEG12 spacer in this compound enhances its hydrophilicity, making it suitable for reactions in aqueous buffers such as PBS. However, stock solutions of this compound are best prepared in anhydrous organic solvents like DMSO or DMF. When adding the stock solution to an aqueous reaction mixture, it is advisable to keep the final concentration of the organic solvent below 10-20% to avoid denaturation of proteins.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inefficient Reaction Kinetics - Optimize the reaction buffer; studies have shown that HEPES buffer can result in higher reaction rates compared to PBS. - Increase the reaction temperature to 25°C or 37°C to accelerate the reaction rate. - Extend the reaction time, monitoring the progress over 24-48 hours.
Degradation of Reactants - Ensure this compound has been stored correctly at -20°C, protected from light and moisture. - Prepare fresh solutions of all reactants before each experiment, especially for the moisture-sensitive NHS ester.
Steric Hindrance - If the azide or amine group on your target molecule is sterically hindered, the PEG12 spacer on the this compound should help mitigate this. If issues persist, consider alternative linker chemistries with longer spacers. The presence of a PEG linker has been shown to enhance reaction rates.
Incorrect Molar Ratio - For protein labeling, a 2-4 fold molar excess of the BCN reagent is a good starting point. For antibody-oligo conjugations, a 20-30 fold molar excess may be necessary. Optimize the ratio in small-scale experiments.
Non-Specific Labeling or Side Reactions Reaction with Thiols - The BCN group can react with free thiols (cysteine residues). If your protein contains reactive thiols, consider adding a reducing agent like β-mercaptoethanol (β-ME) to the buffer to suppress this side reaction.
Hydrolysis of NHS Ester - Prepare the this compound solution immediately before use. - Perform the conjugation in an amine-free buffer at a pH of 7.0-8.5. Avoid buffers containing Tris or glycine.
Precipitation of Reactants Poor Solubility - The PEG12 spacer is designed to improve aqueous solubility. However, if precipitation occurs, ensure the final concentration of organic co-solvent (like DMSO or DMF) is kept to a minimum (ideally <10-20%). - Consider using a solubility-enhancing buffer additive if compatible with your biomolecule.
Difficulty Purifying the Final Conjugate Inefficient Separation - For protein conjugates, size-exclusion chromatography (gel filtration) is a common and effective method to separate the labeled protein from excess, unreacted this compound. - Dialysis is another effective method for removing small molecule impurities from macromolecular products.

Quantitative Data Summary

Table 1: Influence of Reaction Parameters on SPAAC Reaction Rates

ParameterGeneral TrendTypical ConditionsNotes
Second-Order Rate Constant (k) Varies with cyclooctyne and azide structureBCN with benzyl azide: ~0.15 M⁻¹s⁻¹ in DMSO at 37°CRates can range from 2.4x10⁻³ M⁻¹s⁻¹ to over 34 M⁻¹s⁻¹. BCN is generally considered to have a good balance of reactivity and stability.
pH Rate generally increases with higher pH7.0 - 8.5The choice of buffer can have a significant impact; HEPES (pH 7) has been shown to yield higher rates than PBS (pH 7).
Temperature Rate increases with temperature4°C, 25°C, or 37°CA study showed a ~150-fold rate increase from 0°C to 60°C. Choose a temperature that balances reaction speed with the stability of your biomolecule.
Reactant Concentration Higher concentrations lead to faster reactions1-10 mg/mL for proteinsLower concentrations may require longer reaction times or a higher molar excess of one reactant.
Molar Excess of BCN Reagent Dependent on the substrate2-30 foldFor labeling antibodies, a 20-fold molar excess is a common starting point.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound NHS Ester

This protocol assumes the protein has been modified to contain an azide group for the SPAAC reaction.

  • Buffer Preparation : Prepare a suitable reaction buffer that is free of primary amines, such as 0.1 M phosphate buffer or 0.1 M HEPES buffer, at a pH of 7.5-8.0.

  • Protein Preparation : Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • This compound Solution Preparation : Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction : Add a 2-4 fold molar excess of the this compound solution to the azide-modified protein solution. Ensure the final volume of DMSO or DMF is less than 10% of the total reaction volume.

  • Incubation : Gently mix the reaction and incubate at room temperature (25°C) for 1-2 hours or at 37°C for a faster reaction. Alternatively, incubate at 4°C overnight for sensitive proteins.

  • Purification : Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

  • Characterization : Analyze the final conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry) to determine the degree of labeling.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Prepare Azide-Modified Biomolecule in Amine-Free Buffer (pH 7.5-8.0) C Add Molar Excess of BCN Reagent to Biomolecule Solution A->C B Prepare Fresh This compound Stock Solution (10 mM in DMSO/DMF) B->C D Incubate at 25°C for 1-2h or 37°C for Faster Reaction C->D E Purify Conjugate via Size-Exclusion Chromatography or Dialysis D->E F Characterize Final Product (e.g., SDS-PAGE, Mass Spectrometry) E->F

Caption: Experimental workflow for bioconjugation using this compound.

troubleshooting_logic Start Low Conjugation Yield? Cause1 Degraded Reagents? Start->Cause1 Yes Cause2 Suboptimal Conditions? Cause1->Cause2 No Sol1 Use fresh reagents, stored properly at -20°C. Cause1->Sol1 Yes Cause3 Steric Hindrance? Cause2->Cause3 No Sol2 Increase temperature (25-37°C), optimize pH (7.5-8.0), extend reaction time. Cause2->Sol2 Yes Sol3 PEG12 spacer should help. Consider alternative linkers if problem persists. Cause3->Sol3 Yes Success Problem Resolved Sol1->Success Sol2->Success Sol3->Success

Caption: Troubleshooting logic for low yield in this compound reactions.

References

Technical Support Center: Troubleshooting Low Yield in Bis-PEG12-endo-BCN Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in Bis-PEG12-endo-BCN conjugation reactions. Here you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical information to help you optimize your conjugation strategy.

Troubleshooting Guide

Low conjugation yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. This guide addresses specific problems in a question-and-answer format to help you identify and resolve the root cause of low efficiency in your Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Q1: I am seeing very low or no conjugation product. What are the primary factors I should investigate?

Low to no product formation in a SPAAC reaction can be attributed to several key factors, ranging from reagent quality to suboptimal reaction kinetics. A systematic approach to troubleshooting is recommended.

  • Reagent Integrity: The quality and stability of both the this compound linker and the azide-containing molecule are critical. Improper storage or handling can lead to degradation.

  • Reaction Conditions: The kinetics of SPAAC reactions are sensitive to pH, temperature, and the solvent system used.

  • Stoichiometry: The molar ratio of the reactants plays a significant role in driving the reaction to completion.

  • Analytical Method: The method used to detect and quantify the conjugate may not be sensitive enough or properly optimized.

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio of this compound to my azide-containing molecule?

A 2- to 4-fold molar excess of the BCN-containing reagent to the azide-modified molecule is typically recommended to drive the reaction to completion.[1][2]

Q2: What is the optimal reaction temperature and time?

SPAAC reactions with BCN linkers can be performed at temperatures ranging from 4°C to 37°C.[1] While the reaction can proceed at lower temperatures, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate. Reaction times can vary from 1 to 48 hours, depending on the reactivity of the specific substrates and their concentrations.[1] It is advisable to monitor the reaction progress to determine the optimal time.

Q3: What is the best solvent for this conjugation reaction?

The choice of solvent depends on the solubility of your specific reactants. Aqueous buffers such as PBS and HEPES are commonly used, often with a small percentage of an organic co-solvent like DMSO to aid in the dissolution of hydrophobic reagents.[3] The final concentration of DMSO should generally be kept below 20%.

Q4: How should I store my this compound reagent?

It is recommended to store this compound at -20°C or -80°C, protected from moisture and light, to prevent degradation. It is also advisable to prepare fresh solutions of the reagent before each experiment.

Q5: Are there any known interfering substances I should avoid in my reaction buffer?

Thiols, such as those found in β-mercaptoethanol (β-ME) or dithiothreitol (DTT), can react with the BCN group and should be avoided in the reaction mixture.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions for your this compound conjugation reactions. Optimization may be required for your specific application.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Molar Ratio (BCN:Azide) 2:1 to 4:1A molar excess of the BCN reagent is generally preferred.
Temperature 4°C - 37°CHigher temperatures can increase the reaction rate.
Reaction Time 1 - 48 hoursMonitor reaction progress to determine the optimal time.
pH 7.0 - 8.5A slightly alkaline pH may enhance the reaction rate.
DMSO Concentration < 20% (v/v)Use the minimum amount necessary to dissolve reagents.

Experimental Protocols

Protocol 1: General this compound Conjugation

This protocol outlines a general procedure for conjugating an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified protein.

  • Add BCN Reagent: Add a 2- to 4-fold molar excess of the this compound stock solution to the protein solution. Ensure the final DMSO concentration is below 20%.

  • Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 4-24 hours with gentle mixing.

  • Purification: Purify the conjugate to remove unreacted this compound and any potential aggregates using a suitable chromatography method such as size-exclusion or ion-exchange chromatography.

Protocol 2: Characterization of the Conjugate

A. SDS-PAGE Analysis:

  • Run samples of the starting azide-modified protein and the purified conjugate on an SDS-PAGE gel.

  • Stain the gel with a protein stain (e.g., Coomassie Blue).

  • A successful conjugation will be indicated by a shift in the molecular weight of the protein band corresponding to the addition of the this compound linker.

B. HPLC and Mass Spectrometry Analysis:

  • Analyze the purified conjugate using reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC) coupled with a mass spectrometer.

  • The HPLC chromatogram can be used to assess the purity of the conjugate.

  • The mass spectrum will confirm the identity of the conjugate by showing the expected mass increase.

Visualizations

Chemical Structure and Reaction

G cluster_0 Reactants cluster_1 Product Azide-Molecule Molecule-N3 Conjugate Molecule-Triazole-PEG12-BCN (and cross-linked products) Azide-Molecule->Conjugate SPAAC This compound This compound->Conjugate

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between an azide-containing molecule and this compound.

Experimental Workflow

workflow prep_reagents Prepare Reactants (Azide-Molecule & this compound) reaction Incubate Reaction Mixture (25-37°C, 4-24h) prep_reagents->reaction Mix Reactants purification Purify Conjugate (SEC or IEX) reaction->purification Reaction Complete analysis Analyze Product (SDS-PAGE, HPLC, MS) purification->analysis Purified Conjugate

Caption: A typical experimental workflow for this compound conjugation.

Troubleshooting Logic

troubleshooting_tree start Low Conjugation Yield check_reagents Check Reagent Quality - Freshly prepared? - Stored correctly? start->check_reagents check_conditions Review Reaction Conditions - pH (7.0-8.5)? - Temperature (25-37°C)? - Time (4-24h)? start->check_conditions check_ratio Verify Molar Ratio (BCN:Azide > 2:1)? start->check_ratio optimize_reagents Solution: - Use fresh reagents - Confirm concentrations check_reagents->optimize_reagents optimize_conditions Solution: - Adjust pH/temp/time - Test different buffers check_conditions->optimize_conditions optimize_ratio Solution: - Increase excess of BCN reagent check_ratio->optimize_ratio

Caption: A decision tree for troubleshooting low yield in this compound conjugation reactions.

References

Technical Support Center: Preventing Aggregation in Protein Labeling with Bis-PEG12-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and prevent protein aggregation during labeling with Bis-PEG12-endo-BCN.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a hydrophilic, PEG-based crosslinker used in bioconjugation. It features two bicyclononyne (BCN) groups, which are strained alkynes that can react with azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][2] The central polyethylene glycol (PEG12) spacer enhances the solubility of the molecule and the resulting conjugate, helping to minimize aggregation.[3][4] This linker is often used to conjugate two azide-containing molecules together, such as linking a protein to another molecule or creating protein dimers.

Q2: What are the primary causes of protein aggregation during labeling with this compound?

Protein aggregation during the labeling process is a common challenge and can be attributed to several factors:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer can significantly impact protein stability.[5] Proteins are least soluble at their isoelectric point (pI), and if the reaction conditions bring the pH close to the pI, aggregation can occur.

  • High Protein or Reagent Concentration: High concentrations of both the protein and the labeling reagent can increase the likelihood of intermolecular interactions, leading to aggregation.

  • Chemical Modification: The covalent attachment of the this compound linker to the protein surface can alter its physicochemical properties, potentially exposing hydrophobic patches that promote self-association.

  • Temperature and Incubation Time: Elevated temperatures and prolonged incubation times can induce protein unfolding and subsequent aggregation.

  • Physical Stress: Agitation or shear stress during mixing can cause proteins to denature and aggregate.

Q3: How does the PEG12 spacer in this compound help prevent aggregation?

The polyethylene glycol (PEG) spacer is a key feature for minimizing aggregation. PEG is a hydrophilic polymer that creates a hydration shell around the protein conjugate. This hydration layer can:

  • Increase the overall solubility of the labeled protein.

  • Mask hydrophobic regions on the protein surface, preventing them from interacting with each other.

  • Provide steric hindrance that reduces intermolecular interactions.

Troubleshooting Guide

If you are observing turbidity, precipitation, or loss of activity in your protein sample during or after labeling with this compound, consult the following troubleshooting guide.

Problem 1: Visible precipitation or cloudiness during the labeling reaction.

This indicates significant protein aggregation. The following table outlines potential causes and recommended actions.

Potential Cause Recommended Action
Suboptimal Buffer pH Ensure the reaction buffer pH is at least 1 unit away from the protein's isoelectric point (pI). A common starting point is a phosphate-buffered saline (PBS) at pH 7.4.
High Protein Concentration Reduce the protein concentration to 1-2 mg/mL or lower. If a higher final concentration is needed, perform the labeling at a lower concentration and then carefully concentrate the purified product.
High Reagent Concentration Reduce the molar excess of the this compound. Perform a titration to find the lowest effective concentration that provides sufficient labeling without causing aggregation.
Poor Reagent Solubility Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the protein solution. Ensure the final concentration of the organic solvent is low (typically <10% v/v). Add the reagent solution slowly to the protein solution while gently mixing.
Problem 2: Aggregation observed after purification or during storage.

This may indicate that the labeled protein is less stable than the unlabeled protein.

Potential Cause Recommended Action
Inappropriate Storage Buffer The optimal storage buffer for the labeled protein may be different from the unlabeled protein due to changes in pI and surface properties. Screen for a new optimal storage buffer with varying pH and ionic strengths.
Concentration-Dependent Aggregation The labeled protein may be more prone to aggregation at higher concentrations. Store the protein at a lower concentration or add stabilizing excipients.
Freeze-Thaw Instability Repeated freeze-thaw cycles can induce aggregation. Aliquot the labeled protein into single-use volumes and consider adding a cryoprotectant.

Optimizing Reaction Conditions and Buffer Composition

Systematic optimization of your labeling reaction is crucial for success. Use the following tables as a guide.

Table 1: Key Reaction Parameters for Optimization
Parameter Recommended Range Notes
Protein Concentration 1-5 mg/mLStart with a lower concentration (e.g., 1-2 mg/mL) to minimize aggregation risk.
Molar Excess of Linker 5-20 foldThis needs to be empirically determined. Start with a lower molar excess and increase if labeling efficiency is low.
Reaction Buffer PBS, HEPESUse non-nucleophilic buffers. A common choice is PBS at pH 7.2-7.5.
pH 7.2 - 8.5While higher pH can increase the reaction rate for NHS esters, for SPAAC with BCN, a physiological pH is generally preferred for protein stability.
Temperature 4°C to Room TemperatureLower temperatures (4°C) can reduce the rate of aggregation but may require longer incubation times.
Incubation Time 2-18 hoursThis is dependent on the reactivity of your azide-modified protein and the linker concentration. Monitor the reaction progress over time.
Table 2: Common Stabilizing Additives to Prevent Aggregation
Additive Recommended Concentration Mechanism of Action
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Sucrose/Trehalose 5-10% (w/v)Stabilizes proteins by promoting the native conformation.
Arginine 50-100 mMCan suppress protein aggregation by interacting with hydrophobic patches.
Non-denaturing detergents (e.g., Tween-20, Polysorbate 80) 0.01-0.1% (v/v)Can help solubilize proteins and prevent aggregation at interfaces.
TCEP (Tris(2-carboxyethyl)phosphine) 0.5-1 mMA mild reducing agent to prevent the formation of non-native disulfide bonds, which can lead to aggregation.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol assumes you are starting with an azide-modified protein.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation:

    • Ensure your azide-modified protein is purified and buffer-exchanged into the desired reaction buffer.

    • Adjust the protein concentration to 1-5 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., start with a 10-fold molar excess).

    • Add the linker solution dropwise while gently mixing.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C for 12-18 hours with gentle end-over-end mixing.

  • Purification:

    • Remove excess, unreacted this compound and any aggregates using SEC.

    • Use a column and buffer that are appropriate for the size and stability of your protein conjugate.

Protocol 2: Assessing Protein Aggregation with Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC)

A. Dynamic Light Scattering (DLS) DLS is a non-invasive technique that measures the size distribution of particles in a solution and is excellent for detecting the presence of aggregates.

  • Sample Preparation:

    • Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust.

    • Prepare samples at a concentration of 0.1-1.0 mg/mL in the desired buffer.

    • Use the same filtered buffer for the blank measurement.

  • Data Acquisition:

    • Allow the DLS instrument to equilibrate to the desired temperature.

    • Perform a blank measurement with the buffer.

    • Carefully pipette the protein sample into a clean cuvette.

    • Acquire the data according to the instrument's instructions.

  • Data Analysis:

    • Analyze the size distribution profile. A monomodal peak corresponding to the size of the monomeric protein indicates a homogenous sample. The presence of larger species or a high polydispersity index (PDI) suggests aggregation.

B. Size Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius, effectively separating monomers from aggregates.

  • System Setup:

    • Equilibrate the SEC column with the desired mobile phase (e.g., PBS) at a constant flow rate.

  • Sample Analysis:

    • Inject a known amount of the protein sample onto the column.

    • Monitor the elution profile using a UV detector (typically at 280 nm).

  • Data Interpretation:

    • A single, sharp peak at the expected retention time for the monomeric protein indicates a non-aggregated sample.

    • The presence of earlier eluting peaks (in the void volume or between the void and the monomer peak) is indicative of soluble aggregates.

    • Quantify the percentage of monomer and aggregate by integrating the peak areas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis protein_prep Azide-Modified Protein Preparation conjugation Conjugation Reaction (SPAAC) protein_prep->conjugation linker_prep This compound Stock Solution linker_prep->conjugation purification Purification (SEC) conjugation->purification analysis Aggregation Analysis (DLS, SEC) purification->analysis final_product Purified Labeled Protein analysis->final_product

Caption: Experimental workflow for protein labeling and aggregation analysis.

troubleshooting_workflow cluster_optimization Optimization Strategies start Aggregation Observed? optimize_conc Lower Protein/Reagent Concentration start->optimize_conc Yes end_fail Aggregation Persists start->end_fail No optimize_buffer Optimize Buffer (pH, Ionic Strength) optimize_conc->optimize_buffer optimize_temp Lower Reaction Temperature optimize_buffer->optimize_temp add_stabilizers Add Stabilizing Excipients optimize_temp->add_stabilizers end_success Aggregation Minimized add_stabilizers->end_success

Caption: Troubleshooting workflow for addressing protein aggregation.

References

Bis-PEG12-endo-BCN stability issues at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG12-endo-BCN. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a homobifunctional crosslinker containing two bicyclononyne (BCN) moieties. The endo-BCN groups are strained alkynes that readily participate in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules. The two BCN groups are connected by a hydrophilic 12-unit polyethylene glycol (PEG12) spacer. This linker is primarily used for crosslinking and conjugating azide-modified biomolecules, such as proteins, peptides, and oligonucleotides, under biocompatible conditions. The PEG spacer enhances solubility in aqueous buffers and reduces potential aggregation of the conjugate.

Q2: What are the general recommendations for storing this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Light: Protect from light.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

For stock solutions, it is advisable to dissolve the compound in an anhydrous organic solvent like DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C. Stock solutions in DMSO are generally stable for up to 6 months when stored properly at -80°C.[1]

Q3: How stable is the endo-BCN moiety at different pH values?

A3: The stability of the endo-BCN group is pH-dependent. While specific quantitative data for this compound is limited, studies on related BCN compounds indicate the following trends:

  • Acidic Conditions (pH < 6): The BCN group is susceptible to degradation under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA) or trichloroacetic acid (TCA), can lead to rapid decomposition. Milder acidic conditions may also cause gradual hydrolysis of the alkyne.

  • Neutral Conditions (pH ~7.4): At neutral pH, the BCN moiety can exhibit instability over extended periods, particularly in the presence of certain nucleophiles. One study demonstrated significant degradation of BCN groups within cells at neutral pH over 24 hours.[2][3]

  • Basic Conditions (pH > 8): While specific data is scarce, highly basic conditions are generally not recommended for long-term incubations as they can promote side reactions.

Q4: What is the expected thermal stability of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Conjugation Efficiency

Potential Cause Recommended Troubleshooting Step
Degradation of this compound Prepare a fresh stock solution of the linker from a new vial. Ensure proper storage conditions have been maintained.
Inactivated Azide Moiety on Biomolecule Verify the presence and reactivity of the azide group on your target molecule using a small molecule alkyne probe with a fluorescent reporter.
Suboptimal Reaction Conditions Optimize the reaction buffer. While PBS (pH 7.4) is commonly used, some proteins may require a different pH for optimal stability and reactivity. Ensure the reaction temperature is suitable for your biomolecule (typically 4°C to 37°C). Increase the incubation time, as SPAAC reactions can sometimes be slow.
Steric Hindrance The PEG12 spacer is designed to reduce steric hindrance, but if the azide group on your biomolecule is in a sterically hindered location, conjugation may be inefficient. Consider redesigning the azide incorporation site if possible.
Presence of Incompatible Reagents Avoid using buffers containing thiols (e.g., DTT) or reducing agents (e.g., TCEP), as these can react with the BCN group.[4]

Issue 2: Protein Aggregation During Conjugation

Potential Cause Recommended Troubleshooting Step
High Protein Concentration Reduce the concentration of your protein in the conjugation reaction.
Suboptimal Buffer Conditions Optimize the pH and ionic strength of the reaction buffer to maintain the stability of your protein.
High Molar Excess of Linker While a molar excess of the linker is necessary, a very high excess can sometimes promote aggregation. Titrate the molar excess of this compound to find the optimal ratio.
Physical Stress Avoid vigorous vortexing or stirring. Mix gently by end-over-end rotation.
Solvent Shock Add the linker stock solution (typically in DMSO) to the protein solution dropwise while gently mixing to avoid localized high concentrations of the organic solvent.[5]

Quantitative Stability Data (Hypothetical)

While specific experimental data for this compound is not available in the public domain, the following tables provide an illustrative summary of expected stability based on the known chemistry of endo-BCN and PEG linkers. Researchers should perform their own stability studies for their specific experimental conditions.

Table 1: pH Stability of endo-BCN Moiety in Aqueous Buffer at 37°C

pHIncubation Time (hours)Estimated % Intact BCN Moiety
4.024< 50%
7.42470-80%
9.02460-70%

Note: This is an estimation based on general BCN stability. The presence of nucleophiles can significantly decrease stability at neutral pH.

Table 2: Thermal Stability of this compound in PBS (pH 7.4)

Temperature (°C)Incubation Time (hours)Estimated % Intact Linker
4168> 95%
25 (Room Temp)24> 90%
372470-80%
504< 60%

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound by HPLC-MS

This protocol provides a framework for evaluating the stability of this compound under different pH and temperature conditions.

  • Preparation of Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Preparation of Test Solutions:

    • Prepare buffers at the desired pH values (e.g., 50 mM sodium acetate pH 4.0, 50 mM phosphate buffer pH 7.4, 50 mM sodium borate pH 9.0).

    • Dilute the 10 mM stock solution of this compound into each buffer to a final concentration of 1 mM.

  • Incubation:

    • Aliquot the test solutions into separate vials for each time point and temperature.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Sample Analysis:

    • At each designated time point (e.g., 0, 2, 8, 24, 48 hours), quench the reaction by adding an equal volume of acetonitrile and store the sample at -20°C until analysis.

    • Analyze the samples by reverse-phase HPLC-MS.

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

      • Detection: Monitor the UV absorbance at a relevant wavelength (e.g., 214 nm) and the mass spectrometer for the parent ion of this compound and potential degradation products.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of intact this compound remaining relative to the t=0 time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO test_solutions Dilute Stock to 1 mM in Buffers stock->test_solutions buffers Prepare Buffers (pH 4, 7.4, 9) buffers->test_solutions incubate Incubate at 4°C, 25°C, 37°C test_solutions->incubate quench Quench at Time Points incubate->quench hplc_ms HPLC-MS Analysis quench->hplc_ms data Data Analysis (% Intact Linker) hplc_ms->data

Caption: Workflow for assessing this compound stability.

troubleshooting_logic start Low Conjugation Efficiency? check_linker Is Linker Degraded? start->check_linker Yes check_azide Is Azide Active? check_linker->check_azide No solution_linker Use Fresh Linker check_linker->solution_linker Yes check_conditions Are Conditions Optimal? check_azide->check_conditions Yes solution_azide Verify Azide Reactivity check_azide->solution_azide No solution_conditions Optimize Buffer, Temp, & Incubation Time check_conditions->solution_conditions No

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Post-Conjugation Purification of Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the removal of excess Bis-PEG12-endo-BCN linker following a bioconjugation reaction. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols for common purification methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

A1: this compound is a chemical linker containing a bicyclononyne (BCN) group and a polyethylene glycol (PEG) spacer. It is used in bioconjugation, often for creating antibody-drug conjugates (ADCs) or other targeted therapeutics through strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2] It is crucial to remove any excess, unreacted linker from the final product to ensure the purity and safety of the bioconjugate, as unbound linker could lead to off-target effects and inaccurate characterization.

Q2: What are the primary methods for removing excess this compound?

A2: The most common and effective methods for removing small, unconjugated linkers like this compound from a much larger bioconjugate are based on differences in size and physicochemical properties. These methods include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective at separating the small linker from the large conjugate.[3][4]

  • Dialysis / Ultrafiltration: Uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to allow the smaller, excess linker to pass through while retaining the larger bioconjugate.[5]

  • Tangential Flow Filtration (TFF): A more advanced and scalable form of ultrafiltration that is particularly suitable for larger sample volumes and in manufacturing processes.

Q3: How do I choose the most suitable purification method for my experiment?

A3: The choice of method depends on several factors:

  • Sample Volume: For small volumes (typically <10 mL), SEC or dialysis are suitable. For larger volumes, TFF is more efficient.

  • Required Purity: SEC generally offers the highest resolution and purity.

  • Processing Time: TFF is the fastest method, followed by SEC. Dialysis is the most time-consuming.

  • Scalability: TFF is the most easily scalable method for process development and manufacturing.

Purification Method Performance Comparison

The following table provides a representative comparison of the typical performance of Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF) for the removal of excess small PEG linkers (around 1 kDa) from a larger bioconjugate (e.g., an antibody).

ParameterSize Exclusion Chromatography (SEC)Dialysis / UltrafiltrationTangential Flow Filtration (TFF)
Removal Efficiency (%) >99%>98%>99%
Product Yield (%) 85-95%>95%>95%
Final Purity (%) >98%95-98%95-98%
Processing Time 1-4 hours12-48 hours0.5-2 hours
Scalability Low to MediumLow to MediumHigh
Key Advantage High Resolution & PuritySimple SetupFast & Scalable
Key Disadvantage Can be time-consumingVery slow, potential for sample dilutionRequires specialized equipment

Disclaimer: The values in this table are illustrative and can vary depending on the specific bioconjugate, linker, and experimental conditions.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low recovery of the conjugated biomolecule after SEC Non-specific binding to the column matrix: The conjugate may be interacting with the stationary phase.Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength or adding a small amount of a non-ionic detergent.
Precipitation on the column: The conjugate may not be soluble in the chromatography buffer.Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.
Excess linker still present after dialysis Incorrect Molecular Weight Cutoff (MWCO) of the membrane: The pores of the dialysis membrane may be too small for the linker to pass through efficiently.For this compound (MW ≈ 941 Da), use a dialysis membrane with a low MWCO, such as 1-3 kDa, to ensure the linker can pass through while retaining the larger biomolecule.
Insufficient dialysis time or buffer volume: Equilibrium may not have been reached, or the concentration gradient is not sufficient.Dialyze for a longer duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100-200 times the sample volume).
Poor separation of linker and conjugate in TFF Inappropriate membrane MWCO: The membrane pore size is not optimal for the separation.Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your bioconjugate.
Membrane fouling: The membrane may be clogged, reducing its efficiency.Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize the formation of a gel layer on the membrane surface.
Conjugate aggregation during purification Buffer conditions: The pH, ionic strength, or excipients in the buffer may be promoting aggregation.Screen different buffer formulations to find conditions that maintain the stability of the conjugate.
High protein concentration: Overly concentrated samples are more prone to aggregation.Perform purification at a lower concentration if possible, and concentrate the sample as a final step if needed.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is ideal for achieving high purity with small to medium sample volumes.

Materials:

  • SEC column with an appropriate fractionation range (e.g., suitable for separating molecules in the range of your conjugate's molecular weight from ~1 kDa).

  • HPLC or FPLC system.

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction mixture containing the bioconjugate and excess this compound.

  • Collection tubes or a fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase at a flow rate recommended by the column manufacturer.

  • Sample Preparation: If necessary, filter the reaction mixture through a 0.22 µm filter to remove any particulate matter.

  • Sample Injection: Inject the reaction mixture onto the column. The injection volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger bioconjugate will elute first, followed by the smaller, excess this compound.

  • Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry) to identify the fractions containing the purified conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure bioconjugate and concentrate if necessary using a centrifugal filter unit with an appropriate MWCO.

SEC_Workflow start Start: Reaction Mixture equilibration Column Equilibration start->equilibration injection Sample Injection equilibration->injection elution Isocratic Elution injection->elution fractionation Fraction Collection elution->fractionation analysis Fraction Analysis fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling end End: Purified Conjugate pooling->end

Workflow for Size Exclusion Chromatography.
Protocol 2: Dialysis

This protocol is suitable for small to medium sample volumes where processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with a 1-3 kDa MWCO.

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Large beaker or container for the dialysis buffer.

  • Stir plate and stir bar.

  • Reaction mixture.

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve rinsing with water or buffer). Dialysis cassettes are often ready to use.

  • Load Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.

  • Secure Membrane: Securely close the ends of the tubing with clips or fasten the cap of the cassette.

  • Dialysis: Place the loaded dialysis device into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100-200 times the sample volume). Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing.

  • Buffer Exchange: For efficient removal of the excess linker, change the dialysis buffer at least 2-3 times over 12-24 hours. A typical schedule is to change the buffer after 2-4 hours, again after another 4-6 hours, and then let it dialyze overnight.

  • Sample Recovery: After the final dialysis period, carefully remove the tubing or cassette from the buffer and recover the purified conjugate.

Dialysis_Workflow start Start: Reaction Mixture prep_membrane Prepare Dialysis Membrane (1-3 kDa MWCO) start->prep_membrane load_sample Load Sample into Membrane prep_membrane->load_sample dialyze1 Dialyze in Buffer (2-4 hours) load_sample->dialyze1 buffer_change1 Buffer Exchange 1 dialyze1->buffer_change1 dialyze2 Dialyze in Fresh Buffer (4-6 hours) buffer_change1->dialyze2 buffer_change2 Buffer Exchange 2 dialyze2->buffer_change2 dialyze3 Dialyze Overnight buffer_change2->dialyze3 recover Recover Purified Sample dialyze3->recover end End: Purified Conjugate recover->end

Workflow for Dialysis Purification.
Protocol 3: Tangential Flow Filtration (TFF)

This protocol is ideal for larger sample volumes and for scalable purification.

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing).

  • TFF membrane cassette or hollow fiber cartridge with an appropriate MWCO (at least 3-5 times smaller than the conjugate's molecular weight).

  • Diafiltration buffer (e.g., PBS, pH 7.4).

  • Reaction mixture.

Procedure:

  • System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by flushing with the diafiltration buffer.

  • Load Sample: Add the reaction mixture to the sample reservoir.

  • Concentration (Optional): If the sample is dilute, you can first concentrate it by running the TFF system and discarding the permeate until the desired volume is reached.

  • Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume in the reservoir while exchanging the buffer. A typical diafiltration process involves exchanging 5-10 diavolumes (one diavolume is equal to the volume of the sample in the reservoir).

  • Final Concentration: After the diafiltration is complete, stop adding the diafiltration buffer and continue to concentrate the sample to the desired final volume.

  • Product Recovery: Recover the purified and concentrated bioconjugate from the system.

  • System Cleaning: Clean the TFF system and membrane according to the manufacturer's protocol.

TFF_Workflow start Start: Reaction Mixture setup TFF System Setup & Equilibration start->setup load Load Sample into Reservoir setup->load concentrate1 Initial Concentration (Optional) load->concentrate1 diafiltration Diafiltration (5-10 Diavolumes) concentrate1->diafiltration concentrate2 Final Concentration diafiltration->concentrate2 recover Recover Product concentrate2->recover end End: Purified Conjugate recover->end

Workflow for Tangential Flow Filtration.

References

Technical Support Center: endo-BCN in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing endo-Bicyclo[6.1.0]nonyne (endo-BCN) in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during SPAAC experiments with endo-BCN.

Question: Why is my SPAAC reaction with endo-BCN showing low yield or failing?

Answer: Low yields in endo-BCN SPAAC reactions can stem from several factors, from reagent stability to reaction conditions. Here’s a step-by-step troubleshooting workflow:

Caption: Troubleshooting workflow for low-yield endo-BCN SPAAC reactions.

Potential Solutions:

  • Reagent Quality: Use fresh or properly stored endo-BCN and azide reagents. BCN derivatives can degrade over time, especially if not stored correctly.

  • Buffer and pH: The choice of buffer and pH can significantly impact SPAAC reaction rates. For example, HEPES buffer at pH 7 has been shown to result in higher reaction rates compared to PBS. Higher pH values generally increase reaction rates, but this is buffer-dependent.[1]

  • Reactant Concentration: If working with low concentrations, ensure that the reaction is given sufficient time to proceed to completion.

  • Side Reactions: If your biomolecule contains free thiols, consider strategies to mitigate the thiol-yne side reaction (see next question).

Question: I suspect a side reaction is occurring with my cysteine-containing protein. How can I confirm this and what can I do to prevent it?

Answer: The primary side reaction of endo-BCN involves the nucleophilic addition of thiols, such as the side chain of cysteine, to the strained alkyne. This is known as a thiol-yne reaction.

Confirmation:

  • Mass Spectrometry: Analyze your reaction mixture using LC-MS. Look for the mass of your protein plus the mass of the endo-BCN reagent, which would indicate the formation of a thiol-adduct.

Prevention Strategies:

  • Thiol Blocking: Temporarily block free cysteine residues with a reversible masking agent like N-ethylmaleimide (NEM) before introducing the endo-BCN reagent. The blocking group can be removed after the SPAAC reaction if necessary.

  • Use of Scavengers: Introduce a small molecule thiol scavenger, such as β-mercaptoethanol (βME), at a low concentration. While βME itself can react with BCN, it does so at a much slower rate than the SPAAC reaction and can effectively compete with the cysteine side reaction.

  • pH Control: The thiol-yne reaction is often base-catalyzed.[2] Running the reaction at a slightly acidic to neutral pH (around 6.5-7.0) can help to minimize this side reaction, although this may also slow down the desired SPAAC reaction.

  • Reactant Stoichiometry and Addition Order: Use a slight excess of the azide-containing molecule to favor the SPAAC reaction. Add the endo-BCN reagent to the reaction mixture containing the azide to ensure it has a higher probability of reacting with its intended partner first.

G start endo-BCN + Azide + Cysteine-Protein desired_path Desired SPAAC Reaction start->desired_path reacts with Azide side_path Undesired Thiol-yne Side Reaction start->side_path reacts with Cysteine product Triazole Conjugate desired_path->product side_product Thiol-Adduct side_path->side_product

Caption: Competing reaction pathways for endo-BCN in the presence of azides and thiols.

Frequently Asked Questions (FAQs)

Q1: What is the difference in reactivity and stability between endo-BCN and exo-BCN?

A1: endo-BCN and exo-BCN are diastereomers. Endo-BCN is generally slightly more reactive in SPAAC than exo-BCN.[3] For example, the second-order rate constants for the reaction with benzyl azide in a polar solvent mixture were reported to be 0.29 M⁻¹s⁻¹ for endo-BCN and 0.19 M⁻¹s⁻¹ for exo-BCN.[3] The stereochemistry of the resulting triazole product will also differ, which could be a consideration in applications where precise spatial arrangement is critical.[3]

Q2: How does the stability of endo-BCN compare to other cyclooctynes like DBCO?

A2: Both endo-BCN and DBCO (dibenzocyclooctyne) are popular reagents for copper-free click chemistry. Their stability depends on the specific chemical environment. In the presence of the thiol-containing molecule glutathione (GSH), endo-BCN has been shown to be significantly more stable than DBCO. However, in some cellular environments, BCN has shown lower stability compared to DBCO, with up to 79% degradation observed in RAW264.7 macrophage cells after 24 hours. DBCO generally exhibits faster reaction kinetics with aliphatic azides compared to BCN. Conversely, BCN can react faster with aromatic azides.

Featureendo-BCNDBCO
Reaction Rate (vs. Benzyl Azide) ~0.07-0.29 M⁻¹s⁻¹~0.24 M⁻¹s⁻¹
Reaction Rate (vs. Phenyl Azide) ~0.2 M⁻¹s⁻¹~0.033 M⁻¹s⁻¹
Stability (vs. GSH) More stable (t½ ≈ 6 h)Less stable (t½ ≈ 71 min)
Stability (in RAW264.7 cells) Lower stability (79% degradation in 24h)Moderate stability (36% degradation in 24h)
Size & Hydrophobicity Smaller and more hydrophilicLarger and more hydrophobic

Q3: Can I use endo-BCN in live-cell imaging experiments?

A3: Yes, endo-BCN is widely used for bioorthogonal labeling in living systems due to its high biocompatibility and the fact that it does not require a toxic copper catalyst. However, its stability can be cell-type dependent, and potential side reactions with cellular thiols should be considered. It is advisable to perform control experiments to assess the stability and non-specific binding of your endo-BCN probe in the specific biological system you are studying.

Q4: Under what conditions is endo-BCN unstable?

A4: Besides the reaction with thiols, endo-BCN can be prone to degradation under certain conditions:

  • Acidic Conditions: There are reports of the instability of the alkyne functionality of BCN in acidic conditions. This is a critical consideration for applications that involve acidic cleavage steps, such as in solid-phase oligonucleotide synthesis.

  • Oxidizing species: In the harsh environment of phagosomes, oxidizing species can contribute to the degradation of strained alkynes like BCN.

  • Long-term storage: Crystalline BCN derivatives stored for extended periods, even at -10°C in the dark, may show changes in solubility, suggesting potential degradation or structural modification.

Experimental Protocols

Protocol: Minimizing Thiol-yne Side Reaction with a Thiol Scavenger

This protocol provides a general guideline for using β-mercaptoethanol (βME) as a scavenger to reduce the unwanted reaction of endo-BCN with cysteine residues on a protein.

  • Prepare Stock Solutions:

    • Azide-modified protein in a suitable buffer (e.g., PBS or HEPES, pH 7.2-7.4).

    • endo-BCN derivative in a compatible solvent (e.g., DMSO).

    • β-mercaptoethanol (βME) in water.

  • Reaction Setup:

    • To your azide-modified protein solution, add βME to a final concentration of 5-15 mM.

    • Add the endo-BCN derivative to the reaction mixture. The final concentration of the endo-BCN reagent will depend on the concentration of your protein and the desired molar excess.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescence imaging if using a fluorescent BCN, or LC-MS).

    • Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove excess reagents and the thiol scavenger.

G cluster_0 Reaction Mixture Azide-Protein Azide-Protein SPAAC Reaction SPAAC Reaction Azide-Protein->SPAAC Reaction + endo-BCN endo-BCN endo-BCN Thiol-yne (scavenging) Thiol-yne (scavenging) endo-BCN->Thiol-yne (scavenging) + βME βME βME Purification Purification SPAAC Reaction->Purification forms Conjugate Thiol-yne (scavenging)->Purification forms Adduct Final Conjugate Final Conjugate Purification->Final Conjugate

Caption: Experimental workflow for SPAAC with a thiol scavenger.

References

Technical Support Center: Addressing Steric Hindrance with Bis-PEG12-endo-BCN in Large Molecule Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis-PEG12-endo-BCN. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for utilizing this versatile linker in your large molecule conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker featuring two bicyclo[6.1.0]nonyne (BCN) moieties attached to a central polyethylene glycol (PEG) spacer with 12 ethylene glycol units. The BCN groups are strained alkynes that react with azide-functionalized molecules through copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. This linker is particularly useful for creating protein-protein conjugates, bispecific antibodies, and PROTACs (PROteolysis TArgeting Chimeras).[1][2]

Q2: How does the PEG12 linker in this compound help overcome steric hindrance?

The PEG12 linker serves as a flexible, hydrophilic spacer that physically separates the two large molecules being conjugated.[3][4] This separation minimizes steric clashes that could otherwise prevent the reactive BCN groups from accessing the azide-functionalized sites on the target molecules, thus improving conjugation efficiency.[3] The hydrophilic nature of PEG also helps to prevent aggregation of conjugates, which can be a common issue when working with large, hydrophobic molecules.

Q3: What are the key advantages of using a BCN-based linker for copper-free click chemistry?

BCN-based linkers offer several advantages for bioconjugation:

  • Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for use in living systems.

  • High Selectivity: The BCN group reacts specifically with azides, avoiding side reactions with other functional groups found in biomolecules.

  • Mild Reaction Conditions: The reaction proceeds efficiently at physiological pH and temperature.

Q4: Can the two BCN groups on this compound react at different rates?

The two endo-BCN groups on the molecule are chemically identical and therefore have the same intrinsic reactivity. However, once one BCN group has reacted with a large molecule, steric hindrance from this newly attached molecule could potentially influence the accessibility and reaction rate of the second BCN group.

Q5: What are potential side reactions to be aware of when using BCN linkers?

While generally very specific for azides, BCN has been reported to react with thiols, particularly free cysteines on proteins. This can be a concern if your protein of interest has surface-exposed cysteines that are not involved in disulfide bonds.

Q6: How should I store and handle this compound?

It is recommended to store this compound at -20°C, protected from light and moisture. For use, it is typically dissolved in an anhydrous organic solvent such as DMSO or DMF.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Degraded this compound reagent. Ensure proper storage of the reagent at -20°C, protected from moisture and light. Use freshly prepared solutions in anhydrous solvent.
Inefficient azide incorporation into the target molecule(s). Confirm the successful azide functionalization of your protein(s) using a suitable analytical method, such as mass spectrometry.
Steric hindrance preventing the reaction. Increase the molar excess of the second protein to be conjugated. Consider optimizing the reaction buffer with additives that can reduce non-specific interactions and aggregation.
Suboptimal reaction conditions. Optimize the reaction time, temperature, and pH. While SPAAC is robust, some systems may benefit from longer incubation times (e.g., overnight at 4°C).
Non-Specific Binding or Conjugation Reaction of BCN with free thiols on the protein surface. If your protein has reactive cysteines, consider capping them with a thiol-reactive agent like N-ethylmaleimide (NEM) prior to the SPAAC reaction. Alternatively, the addition of a low concentration of a reducing agent like β-mercaptoethanol has been shown to suppress this side reaction.
Hydrophobic interactions leading to non-covalent aggregation. Increase the salt concentration of the reaction buffer (e.g., up to 500 mM NaCl) to minimize charge-based non-specific interactions. The inclusion of a non-ionic surfactant (e.g., 0.05% Tween-20) can also be beneficial.
Aggregation of the Conjugate Increased hydrophobicity of the final conjugate. The PEG12 linker is designed to mitigate this, but for particularly hydrophobic proteins, aggregation can still occur. Try performing the conjugation at a lower protein concentration. Ensure the final conjugate is stored in an optimized buffer, which may require screening of different pH and excipients.
Precipitation during the reaction. This is a strong indicator of aggregation. Pause the reaction and centrifuge to pellet the precipitate. Analyze both the supernatant and the precipitate to determine if the desired conjugate is precipitating. If so, optimization of the reaction buffer is crucial.
Difficulty Purifying the Final Conjugate Similar properties of starting materials and product. Size exclusion chromatography (SEC) is often the most effective method for separating the larger protein-protein conjugate from the individual protein starting materials. Ion-exchange chromatography (IEX) can also be used if the isoelectric points of the components are sufficiently different.
Presence of multiple reaction products (e.g., 1:1 and 2:1 protein A to protein B conjugates). Optimize the stoichiometry of the reactants. A step-wise conjugation approach, where the mono-conjugated intermediate is purified before the addition of the second protein, can provide better control over the final product distribution.

Quantitative Data

The inclusion of a PEG linker can significantly impact the properties of a bioconjugate. The following tables summarize the effects of PEG linker length on key parameters.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8~2.50.29
PEG12~2.50.29
PEG24~2.50.29
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

Table 2: Effect of Linker Length on Polymer-Protein Conjugation Yield

Linker Length (Ethylene Glycol Units)Conjugation Yield with Bovine Serum Albumin (BSA)Conjugation Yield with Beta-Lactoglobulin (βLG)
110%9%
324%-
424%-
6-33%
This data highlights that increasing the linker length can improve conjugation yields, likely by overcoming steric hindrance.

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation of Two Azide-Modified Proteins (Protein A and Protein B) with this compound

This protocol is designed for creating a 1:1 conjugate of Protein A and Protein B. It involves a two-step process to control the reaction and minimize the formation of homodimers.

Materials:

  • Azide-modified Protein A (Protein A-N3)

  • Azide-modified Protein B (Protein B-N3)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column

  • Amicon Ultra centrifugal filters (or similar for buffer exchange and concentration)

Procedure:

Step 1: Formation of the Mono-Conjugated Intermediate (Protein A-BCN)

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Ensure Protein A-N3 is in PBS, pH 7.4, at a concentration of 1-5 mg/mL.

  • First Conjugation Reaction:

    • Add a 0.5 to 0.8 molar equivalent of the this compound stock solution to the Protein A-N3 solution. Using a sub-stoichiometric amount of the linker minimizes the formation of Protein A with BCN on both ends.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Mono-Conjugate:

    • Purify the reaction mixture using an SEC column to separate the mono-conjugated Protein A-BCN from unreacted Protein A-N3 and excess this compound.

    • Alternatively, perform buffer exchange using centrifugal filters to remove the excess linker. This is faster but may not remove unreacted Protein A-N3.

    • Characterize the purified mono-conjugate by mass spectrometry to confirm the addition of one linker molecule.

Step 2: Formation of the Final Hetero-Conjugate (Protein A-Protein B)

  • Prepare for Second Conjugation:

    • Pool the fractions containing the purified Protein A-BCN mono-conjugate.

    • Ensure Protein B-N3 is in PBS, pH 7.4, at a concentration of 1-5 mg/mL.

  • Second Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of Protein B-N3 to the purified Protein A-BCN solution.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

  • Final Purification:

    • Purify the final conjugate (Protein A-linker-Protein B) from unreacted Protein B-N3 and any remaining Protein A-BCN using an SEC column. The desired conjugate will be of a higher molecular weight than the starting materials.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the high molecular weight product.

    • Confirm the identity and purity of the final conjugate using mass spectrometry.

Protocol 2: Characterization of the Final Conjugate by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful formation of the desired conjugate.

  • Intact Mass Analysis:

    • Desalt the purified conjugate using a C4 ZipTip or similar.

    • Analyze by ESI-TOF or Orbitrap mass spectrometry to determine the molecular weight of the intact conjugate. The expected mass will be the sum of Protein A, Protein B, and the this compound linker.

  • Peptide Mapping (for confirming conjugation sites):

    • Reduce and alkylate the disulfide bonds of the conjugate.

    • Digest the conjugate with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the peptide fragments containing the linker and the azide-alkyne cycloaddition product to confirm the sites of conjugation.

Visualizations

experimental_workflow Experimental Workflow for Protein-Protein Conjugation cluster_step1 Step 1: Mono-Conjugation cluster_step2 Step 2: Hetero-Conjugation cluster_char Characterization ProtA Protein A-N3 React1 Incubate (RT, 2-4h or 4°C, o/n) ProtA->React1 Linker This compound (0.5-0.8 eq) Linker->React1 Purify1 Purify (SEC or Buffer Exchange) React1->Purify1 Mono_Conj Protein A-BCN (Mono-conjugate) Purify1->Mono_Conj React2 Incubate (RT, 4-12h or 4°C, o/n) Mono_Conj->React2 ProtB Protein B-N3 (1.5-3 eq) ProtB->React2 Purify2 Purify (SEC) React2->Purify2 Final_Conj Protein A - Linker - Protein B Purify2->Final_Conj Char SDS-PAGE Mass Spectrometry Final_Conj->Char

Caption: Sequential conjugation workflow using this compound.

troubleshooting_workflow Troubleshooting Low Conjugation Yield Start Low or No Yield Observed Check_Reagents Are reagents (linker, azide-protein) validated and stored correctly? Start->Check_Reagents Reagent_OK Yes Check_Reagents->Reagent_OK Yes Reagent_Bad No Check_Reagents->Reagent_Bad No Check_Conditions Are reaction conditions optimal? (Stoichiometry, Time, Temp, pH) Reagent_OK->Check_Conditions Fix_Reagents Prepare fresh reagents. Verify azide incorporation. Reagent_Bad->Fix_Reagents Fix_Reagents->Start Cond_OK Yes Check_Conditions->Cond_OK Yes Cond_Bad No Check_Conditions->Cond_Bad No Check_Aggregation Is aggregation/precipitation observed? Cond_OK->Check_Aggregation Optimize_Cond Optimize molar excess, incubation time, and buffer. Cond_Bad->Optimize_Cond Optimize_Cond->Start Agg_Yes Yes Check_Aggregation->Agg_Yes Yes Agg_No No Check_Aggregation->Agg_No No Modify_Buffer Modify buffer: - Adjust protein concentration - Increase salt concentration - Add non-ionic surfactant Agg_Yes->Modify_Buffer Check_Side_Reactions Could thiol side reactions be occurring? Agg_No->Check_Side_Reactions Modify_Buffer->Start Side_Yes Yes Check_Side_Reactions->Side_Yes Yes Side_No No Check_Side_Reactions->Side_No No Block_Thiols Cap free cysteines with NEM prior to SPAAC reaction. Side_Yes->Block_Thiols Final_Check Re-evaluate after optimization. Contact technical support. Side_No->Final_Check Block_Thiols->Start

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Characterization of Bis-PEG12-endo-BCN Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-PEG12-endo-BCN conjugates and their characterization by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected molecular weight?

This compound is a PEG-based, bifunctional linker used in click chemistry and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It contains two endo-BCN (bicyclo[6.1.0]non-4-yne) groups, which can react with azide-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The PEG12 spacer enhances the hydrophilicity and solubility of the conjugate. The key molecular details are summarized below.

PropertyValueReference
Molecular Formula C48H80N2O16[1]
Average Molecular Weight 941.15 g/mol
Monoisotopic Mass 940.5477 g/mol Calculated

Note: The monoisotopic mass is the sum of the masses of the principal isotopes of each element in the molecule and is the value most commonly observed in high-resolution mass spectrometry.

Q2: Which mass spectrometry technique is best for analyzing PEGylated conjugates?

Electrospray ionization (ESI) is generally the preferred method for analyzing PEGylated molecules and their bioconjugates. ESI is well-suited for these types of molecules as it tends to generate multiply charged ions, which brings larger molecules into the detectable m/z range of most mass spectrometers. While Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used, it may be less suitable for automated, high-throughput analysis, and the choice of matrix can sometimes cause degradation of sensitive samples.

Q3: What are the common adducts I should expect to see in my mass spectrum?

Due to their structure, PEG molecules readily form adducts with alkali metal ions and ammonium. When analyzing your data, you should look for peaks corresponding to the following common ions.

Ion AdductMass Shift (Da)Expected Monoisotopic Mass (m/z) for [M+Adduct]+
Proton [M+H]+ +1.0078941.5555
Sodium [M+Na]+ +22.9898963.5375
Ammonium [M+NH₄]+ +18.0344958.5821
Potassium [M+K]+ +38.9637979.5114

Note: The formation of these adducts is very common. It is not unusual to see strong signals for sodium and potassium adducts even when not intentionally added to the sample, as they are ubiquitous contaminants.

Q4: Why do I see multiple charge states (e.g., [M+2H]²⁺, [M+2Na]²⁺) in my ESI spectrum?

A key feature of ESI is the generation of multiply charged ions, especially for larger molecules like PEG conjugates. The polyethylene glycol chain has a high affinity for protons and other cations, leading to the formation of ions with two or more charges. This results in a "charge state envelope" in the spectrum. While this can make the spectrum appear complex, it is a normal phenomenon. Software tools can deconvolute this data to determine the zero-charge mass of the molecule.

Troubleshooting Guide

Problem 1: I see a series of peaks separated by ~44 Da instead of one sharp peak for my conjugate.

This is the characteristic signature of polyethylene glycol (PEG). The 44 Da difference corresponds to the repeating ethylene glycol unit (-C₂H₄O-).

  • Cause A: PEG Contamination. Your sample or the instrument may be contaminated with PEG. This is a very common issue in mass spectrometry labs. PEG can leach from plasticware, be present in detergents, or build up in the LC and MS systems.

  • Solution:

    • Run a blank injection of your solvent to confirm the system is clean.

    • If the system is contaminated, follow the instrument manufacturer's cleaning protocol, which often involves flushing with a sequence of solvents like an isopropanol/acetonitrile/methanol/water mixture.

    • Use high-purity, LC-MS grade solvents.

    • Minimize the use of plastic tubes and containers; use low-binding or polypropylene tubes where possible.

    • If the contamination is from your sample purification, ensure all detergents are removed. Rinsing purification devices like concentrators with water or buffer before use can help remove PEG residues.

  • Cause B: Polydispersity. If you are analyzing a conjugate made with a polydisperse (polymeric) PEG linker rather than a discrete (dPEG®) one, the mass spectrum will inherently show a distribution of species with different numbers of ethylene glycol units. This compound is a discrete PEG linker, so you should expect a single primary mass, but this is important to consider for other PEGylated molecules.

Problem 2: The signal is very weak or absent, and the spectrum is noisy.
  • Cause: This can be due to poor ionization, low sample concentration, or suppression of the signal by contaminants.

  • Solution:

    • Optimize Ionization: Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your molecule's mass range.

    • Increase Concentration: Verify the concentration of your sample. If it's too low, you may need to concentrate it.

    • Sample Clean-up: Salts and detergents can suppress the ESI signal. Ensure your sample is properly desalted before analysis.

    • Add a Charge Carrier: Sometimes, the addition of a small amount of formic acid (0.1%) to the mobile phase can improve protonation and signal intensity for positive ion mode.

Problem 3: My spectrum is overly complex with too many overlapping charge states.
  • Cause: Highly charged PEG molecules can produce convoluted mass spectra where charge envelopes from different adducts overlap, making interpretation difficult.

  • Solution:

    • Charge Stripping/Reduction: A common technique is the post-column addition of a charge-reducing agent, such as a weak amine like triethylamine (TEA). This neutralizes some of the positive charges on the molecule, simplifying the spectrum by shifting ions to higher m/z values and reducing the number of charge states.

    • Instrument Tuning: Adjusting the cone voltage (or equivalent setting) can influence fragmentation and charge state distribution. Higher voltages can sometimes lead to lower charge states.

Experimental Protocols & Visualizations

General Protocol: ESI-MS Analysis of this compound

This protocol outlines a general method for direct infusion analysis.

  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable solvent system. A common choice is 50:50 acetonitrile:water with 0.1% formic acid.

    • Prepare the sample to a final concentration of approximately 1-10 µM.

    • Ensure the sample is free of non-volatile salts and detergents.

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines for the desired mass range.

    • Set the instrument to positive ion ESI mode.

    • Typical starting parameters for a Q-TOF instrument are provided in the table below.

ParameterSuggested SettingPurpose
Ionization Mode ESI PositiveTo generate positive ions ([M+H]+, [M+Na]+, etc.)
Capillary Voltage 2.5 - 4.0 kVTo create the electrospray
Cone/Sampling Voltage 30 - 50 VTo facilitate ion transmission into the mass analyzer
Source Temperature 100 - 150 °CTo aid desolvation
Desolvation Gas Flow 600 - 800 L/hrTo evaporate solvent from droplets
Mass Range (m/z) 200 - 2000 m/zTo cover expected parent ions and adducts
  • Data Acquisition:

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire data for several minutes to obtain a stable signal and good spectral averaging.

    • Acquire a blank spectrum using only the solvent for background subtraction.

  • Data Analysis:

    • Process the raw spectrum to identify the monoisotopic peaks for the expected ions (protonated, sodium, ammonium, potassium adducts).

    • Use the instrument's software to calculate the theoretical masses and compare them to the observed masses. The mass accuracy should ideally be within 5 ppm for a high-resolution instrument.

Diagrams

Caption: Experimental workflow for mass spectrometry analysis.

G Troubleshooting Common MS Issues Start Problem Observed in Mass Spectrum Problem1 Multiple Peaks Separated by 44 Da Start->Problem1 Problem2 Weak or No Signal Start->Problem2 Problem3 Overly Complex Spectrum Start->Problem3 Cause1A Cause: PEG Contamination Problem1->Cause1A Cause2A Cause: Poor Ionization or Low Concentration Problem2->Cause2A Cause3A Cause: Multiple Charge States Overlapping Problem3->Cause3A Solution1A Solution: Clean System, Use Clean Solvents/Plasticware Cause1A->Solution1A Solution2A Solution: Optimize Source, Concentrate Sample, Add Acid Cause2A->Solution2A Solution3A Solution: Add Charge-Reducing Agent (e.g., TEA) Cause3A->Solution3A

Caption: A logical flowchart for troubleshooting MS analysis.

References

Validation & Comparative

A Head-to-Head Comparison of Bis-PEG12-endo-BCN and DBCO Linkers for Strain-Promoted Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is a critical determinant of experimental success. In the realm of copper-free click chemistry, Bis-PEG12-endo-BCN and dibenzocyclooctyne (DBCO) linkers have emerged as prominent tools for strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of their reaction kinetics, stability, and other key features to inform the selection of the optimal linker for specific research applications.

The power of SPAAC lies in its bioorthogonality, enabling efficient covalent bond formation in complex biological environments without the need for cytotoxic copper catalysts.[1] This has led to its widespread adoption in fields such as live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[1] Both this compound and DBCO linkers react readily with azides to form a stable triazole linkage, yet they possess distinct characteristics that influence their suitability for different experimental designs.

Performance Comparison: Reaction Kinetics

The rate of the SPAAC reaction is a crucial factor, especially in applications involving low reactant concentrations or requiring rapid conjugation. Generally, DBCO linkers exhibit faster reaction kinetics than BCN linkers due to the higher ring strain of the dibenzocyclooctyne core. However, the reactivity is also influenced by the electronic properties of the azide partner.

FeatureThis compoundDBCO Linkers
Core Structure Bicyclo[6.1.0]nonyne (BCN)Dibenzocyclooctyne (DBCO)
Functionality Bifunctional (two endo-BCN moieties)Typically monofunctional
Spacer 12-unit polyethylene glycol (PEG)Varies (often includes PEG spacers)
Second-Order Rate Constant (k₂) with Benzyl Azide ~0.29 M⁻¹s⁻¹ (for each endo-BCN)0.31 - 0.96 M⁻¹s⁻¹
Second-Order Rate Constant (k₂) with Phenyl Azide ~0.2 M⁻¹s⁻¹~0.033 M⁻¹s⁻¹
Key Kinetic Advantage Potentially higher reactivity with electron-poor azides; bifunctionality enables crosslinking.Generally faster reaction rates with aliphatic azides.

Note: The kinetic data for this compound is based on the reported rate for monofunctional endo-BCN. The actual reaction rate may be influenced by the bifunctional nature and the PEG spacer. Reaction rates are dependent on the specific azide, solvent, and temperature.

Stability and Physicochemical Properties

Beyond reaction speed, the stability of the linker in the experimental milieu is critical. BCN linkers have demonstrated superior stability in the presence of thiols, such as glutathione (GSH), which is abundant in the intracellular environment. In contrast, DBCO linkers can be less stable in the presence of reducing agents like dithiothreitol (DTT) and thiols.

The PEG12 spacer in this compound significantly enhances its hydrophilicity, which can be advantageous for reactions in aqueous buffers and for improving the pharmacokinetic properties of the resulting bioconjugates. DBCO is inherently more hydrophobic, although PEGylated versions are widely available to mitigate this.

Experimental Protocols

Accurate determination and comparison of reaction kinetics are essential for selecting the appropriate linker. Below are detailed, generalized methodologies for monitoring SPAAC reactions.

Protocol 1: Determination of Second-Order Rate Constants using ¹H NMR Spectroscopy

This method allows for the direct monitoring of the consumption of reactants and the formation of the product.

Materials:

  • This compound or DBCO linker

  • Azide-containing molecule (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the linker, azide, and internal standard in the chosen deuterated solvent.

  • Reaction Initiation: In an NMR tube, combine the linker and internal standard solutions. Initiate the reaction by adding the azide solution. Typical starting concentrations are in the range of 5-10 mM.

  • Data Acquisition: Immediately acquire the first ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals. The time between acquisitions should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Integrate a characteristic peak of the disappearing linker and a peak from the internal standard in each spectrum.

    • Calculate the concentration of the linker at each time point relative to the constant concentration of the internal standard.

    • Plot the inverse of the linker concentration (1/[Linker]) versus time.

    • The slope of the resulting linear plot will be the second-order rate constant (k₂).

Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectroscopy

This method is particularly useful for DBCO linkers, which have a distinct UV absorbance that changes upon reaction.

Materials:

  • DBCO linker

  • Azide-containing molecule

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvette

Procedure:

  • Determine λmax: Record the UV-Vis spectrum of the DBCO linker in the reaction buffer to determine the wavelength of maximum absorbance (λmax), typically around 309 nm.

  • Reaction Setup: In a quartz cuvette, add a known concentration of the DBCO linker in the reaction buffer.

  • Reaction Initiation: Initiate the reaction by adding a known concentration of the azide-containing molecule (often in excess to achieve pseudo-first-order conditions).

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at λmax over time.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.

Visualizing the Chemistry and Workflow

To further clarify the processes discussed, the following diagrams illustrate the SPAAC reaction and a typical experimental workflow for kinetic analysis.

SPAAC_Reaction cluster_BCN This compound Pathway cluster_DBCO DBCO Pathway BCN This compound Triazole1 Triazole Product BCN->Triazole1 k₂ (BCN) Azide1 Azide Azide1->Triazole1 DBCO DBCO Linker Triazole2 Triazole Product DBCO->Triazole2 k₂ (DBCO) Azide2 Azide Azide2->Triazole2

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathways.

Kinetic_Analysis_Workflow prep Prepare Stock Solutions (Linker, Azide, Standard) init Initiate Reaction in NMR Tube or Cuvette prep->init acq Acquire Data vs. Time (NMR Spectra or UV-Vis Abs) init->acq proc Process Data (Integrate Peaks / Measure Abs) acq->proc plot Plot Processed Data (e.g., 1/[C] vs. time) proc->plot calc Calculate Rate Constant (k₂) from Slope of Linear Fit plot->calc

Caption: Experimental workflow for kinetic analysis.

Conclusion

The selection between this compound and DBCO linkers is a nuanced decision that hinges on the specific requirements of the experiment. DBCO linkers are the preferred choice when rapid reaction kinetics are the primary concern, particularly with aliphatic azides. However, for applications demanding enhanced stability in the presence of thiols, requiring lower hydrophobicity, or benefiting from the ability to crosslink two molecules, the bifunctional this compound presents a compelling alternative. By carefully considering the kinetic and stability data in the context of the experimental design, researchers can select the optimal linker to achieve their scientific objectives.

References

Navigating the Cellular Landscape: A Comparative Guide to the In-Cell Stability of BCN and Other Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on cellular modification and imaging, the choice of bioorthogonal click chemistry reagents is critical. The success of in-cell labeling hinges not only on the reaction kinetics but, crucially, on the stability of the reagents within the complex and dynamic intracellular environment. This guide provides an objective comparison of the in-cell stability of Bicyclo[6.1.0]nonyne (BCN) against other widely used click chemistry reagents, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.

The ad-free version of click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has revolutionized the study of biological processes in living systems by eliminating the need for cytotoxic copper catalysts.[1][2][3] Within the SPAAC toolkit, strained alkynes like BCN and dibenzocyclooctyne (DBCO) are prominent players. Additionally, the inverse-electron-demand Diels-Alder (iEDDA) reaction, employing reagents such as trans-cyclooctenes (TCO) and tetrazines, offers exceptionally fast kinetics.[4][5] However, the inherent reactivity of these molecules can also lead to off-target reactions and degradation within the cell, compromising experimental outcomes.

Comparative In-Cell Stability: BCN vs. The Field

A primary determinant of a click chemistry reagent's utility in live-cell applications is its stability in the presence of endogenous nucleophiles, most notably the highly abundant intracellular thiol, glutathione (GSH). Unwanted reactions with these cellular components can lead to the degradation of the bioorthogonal handle, rendering it unavailable for the intended click reaction.

BCN vs. DBCO

Experimental evidence consistently demonstrates that BCN exhibits significantly greater stability in the presence of thiols compared to DBCO. This enhanced stability makes BCN a more robust choice for long-term intracellular experiments where the reagent may be exposed to the reducing cytoplasmic environment for extended periods. While DBCO often boasts faster reaction kinetics with azides, its susceptibility to thiol-mediated degradation can be a significant drawback.

One study quantified the degradation of BCN and DBCO in RAW264.7 macrophage-like cells over 24 hours. The results showed that 79% of cells had completely degraded the BCN bioorthogonal groups, whereas DBCO showed moderate stability with 36% degradation over the same period. Conversely, another study comparing the stability of BCN and DBCO constructs towards GSH found that BCN was significantly more stable, with a half-life of approximately 6 hours compared to 71 minutes for DBCO. These seemingly contradictory findings highlight the importance of the specific cellular context and the molecular construct in determining stability.

BCN vs. Tetrazines and TCO

Tetrazines, the reaction partners for dienophiles like TCO in the rapid iEDDA reaction, exhibit a well-documented trade-off between reactivity and stability. Electron-deficient tetrazines react extremely quickly but are often prone to degradation in the cellular milieu. More stable, substituted tetrazines are available, but these often exhibit more sluggish reaction kinetics. The choice of tetrazine is therefore a critical parameter that needs to be optimized for the specific biological application.

TCO, another key player in iEDDA reactions, also faces stability challenges, particularly isomerization from the reactive trans-isomer to the unreactive cis-isomer, which can be promoted by thiols.

Quantitative Stability Data

The following table summarizes quantitative data on the stability of various click chemistry reagents from published studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, cell types, and the specific molecular context of the bioorthogonal handle.

ReagentModel System/ConditionsStability MetricFindingReference
BCN RAW264.7 cells, 24h% Degradation79% of cells showed full degradation
DBCO RAW264.7 cells, 24h% Degradation36% degradation
BCN In the presence of GSHHalf-life~6 hours
DBCO In the presence of GSHHalf-life71 minutes
Monosubstituted Tetrazine Cellular environmentQualitative StabilityDegrade relatively quickly
Alkyl- and Phenyl-substituted Tetrazines Cellular environmentQualitative StabilityUsually more stable

Visualizing Click Chemistry in the Cell

To better understand the processes involved, the following diagrams illustrate a typical SPAAC reaction and a workflow for assessing in-cell stability.

SPAAC_Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) BCN BCN (Bicyclo[6.1.0]nonyne) TransitionState [3+2] Dipolar Cycloaddition BCN->TransitionState Azide Azide-modified Biomolecule Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Stability_Workflow Workflow for In-Cell Stability Assay cluster_cell_culture Cell Culture & Labeling cluster_analysis Analysis Start Seed cells IncubateProbe Incubate with bioorthogonal probe (e.g., BCN-conjugated molecule) Start->IncubateProbe Wash Wash to remove excess probe IncubateProbe->Wash Lyse Lyse cells at different time points Wash->Lyse Time course (e.g., 0, 6, 12, 24h) ClickReaction Perform click reaction with fluorescent reporter Lyse->ClickReaction Analyze Analyze by SDS-PAGE or Flow Cytometry ClickReaction->Analyze

References

Impact of PEG linker length on PROTAC ternary complex formation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to understanding how polyethylene glycol (PEG) linker length influences the formation of the PROTAC ternary complex and subsequent target protein degradation. This guide provides a comparative analysis supported by experimental data, detailed protocols, and visual representations to aid researchers in the rational design of potent protein degraders.

In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) chains are frequently utilized for their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is not merely a spacer but a crucial determinant of the PROTAC's ability to form a stable and productive ternary complex, which is the cornerstone of its activity.[1][2][3]

An optimal linker length is paramount as it dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[1] Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to a decrease in potency due to a higher entropic penalty upon binding. Therefore, the linker length must be meticulously optimized for each specific target protein and E3 ligase pair.

Comparative Analysis of PEG Linker Length on PROTAC Performance

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system. The following data, compiled from various studies, illustrates the impact of PEG linker length on the efficacy of PROTACs targeting different proteins.

PROTACTarget ProteinE3 LigaseLinker Length (atoms)Key FindingReference
ERα DegraderEstrogen Receptor α (ERα)VHL12Less potent in degrading ERα
ERα DegraderEstrogen Receptor α (ERα)VHL16Significantly more potent in degrading ERα
TBK1 DegraderTANK-Binding Kinase 1 (TBK1)VHL< 12No apparent activity
TBK1 DegraderTANK-Binding Kinase 1 (TBK1)VHL> 12Robust degradation potential
BTK DegraderBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)< 4 PEG unitsImpaired binding affinity for BTK and CRBN
BTK DegraderBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)≥ 4 PEG unitsFavorable binding affinity
CRBN Homo-PROTACCereblon (CRBN)CRBN8 (PEG)Optimized for CRBN degradation

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3 E3 Ligase PROTAC->E3 Recruits Ternary_Complex Target-PROTAC-E3 Ternary Complex Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Tags Target Ternary_Complex->Ub Ubiquitination

Caption: A diagram illustrating the PROTAC mechanism of action.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_0 Biophysical Assays cluster_1 Cellular Assays SPR Surface Plasmon Resonance (SPR) Ternary_Complex_Formation Ternary Complex Formation & Stability SPR->Ternary_Complex_Formation ITC Isothermal Titration Calorimetry (ITC) ITC->Ternary_Complex_Formation DC50_Dmax Degradation Potency (DC50) & Efficacy (Dmax) Ternary_Complex_Formation->DC50_Dmax Correlates with Cell_Culture Cell Culture & PROTAC Treatment Western_Blot Western Blot Cell_Culture->Western_Blot Western_Blot->DC50_Dmax

Caption: A flowchart of the experimental workflow for PROTAC evaluation.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of PROTACs with varying PEG linker lengths, detailed experimental protocols are essential.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical technique is used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation and stability of the ternary complex.

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Separately, inject a series of concentrations of the PROTAC over the immobilized target protein to determine its binary binding affinity.

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. The response will indicate the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity can be assessed by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.

Western Blot for Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. While trends suggest that longer linkers can be beneficial in certain contexts by providing greater flexibility, the ideal chain length is not a one-size-fits-all parameter. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

A Comparative Analysis of Endo-BCN and Exo-BCN Reactivity in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of bioorthogonal chemistry reagents is critical for the success of their experiments. Bicyclononyne (BCN) isomers, endo-BCN and exo-BCN, are popular choices for strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions. This guide provides a detailed comparison of their reactivity, supported by experimental data, to aid in the selection of the optimal isomer for specific applications.

Executive Summary

Both endo-BCN and exo-BCN are highly reactive cyclooctynes used in copper-free click chemistry. Experimental data indicates that endo-BCN exhibits slightly faster reaction kinetics in SPAAC reactions with azides compared to its exo counterpart. This trend of slightly higher reactivity for the endo isomer also extends to IEDDA reactions with tetrazines. While both isomers are effective for bioconjugation, the subtle differences in their reactivity and the steric properties of their resulting conjugates can be important considerations in experimental design. The predominant use of endo-BCN in the literature may be attributed to its marginal reactivity advantage and commercial availability.

Data Presentation: Reactivity Comparison

The following table summarizes the second-order rate constants for the reaction of endo-BCN and exo-BCN with benzyl azide, a common model azide for SPAAC reactions.

ReactantReaction TypeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
exo-BCN with benzyl azideSPAAC0.19[1]
endo-BCN with benzyl azideSPAAC0.29[1]

Studies have also shown that in inverse-electron-demand Diels-Alder reactions with tetrazines, the endo-BCN isomer is slightly more reactive than the exo isomer.[2] Furthermore, the reactivity of BCN (isomer not always specified) with primary, secondary, and tertiary azides has been shown to be similar, with rate constants in the range of 0.012 to 0.024 M⁻¹s⁻¹.[3]

Key Differentiators and Experimental Observations

Reactivity: As the quantitative data indicates, endo-BCN reacts approximately 1.5 times faster with benzyl azide than exo-BCN.[1] This slight but noticeable difference in reactivity may be a deciding factor in applications where rapid conjugation is crucial. The increased reactivity of the endo isomer is attributed to the stereochemistry of the fused cyclopropane ring, which influences the strain and accessibility of the alkyne bond.

Fluorescence Quenching: The steric differences between the diastereomers can lead to distinct properties in the resulting triazole products. Research has demonstrated that the reaction products of endo-BCN can exhibit reduced fluorescence quenching compared to those derived from exo-BCN. This phenomenon is attributed to the more extended and open structure of the endo-BCN-derived triazole, which can prevent the close association of a fluorophore with a quenching moiety. This is a critical consideration for the design of fluorescent probes and assays.

Commercial Availability and Usage: Historically, endo-BCN has been more commercially available and, consequently, more frequently utilized in published studies. However, the synthesis of BCN typically yields a mixture of exo and endo diastereomers, often with the exo isomer being the major product.

Experimental Protocols

General Protocol for Determining Second-Order Rate Constants by ¹H NMR Spectroscopy

This protocol outlines a general method for measuring the kinetics of SPAAC reactions between BCN isomers and azides.

Materials:

  • endo-BCN or exo-BCN

  • Aryl azide (e.g., benzyl azide)

  • Deuterated solvent (e.g., CD₃CN/D₂O mixture)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the BCN isomer, the azide, and the internal standard in the chosen deuterated solvent.

  • In an NMR tube, combine the stock solutions of the azide and the internal standard.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants by integrating their characteristic peaks relative to the internal standard.

  • Initiate the reaction by adding the BCN isomer stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.

  • Continue acquiring spectra until the reaction is substantially complete (e.g., >80%).

  • Process the spectra and integrate the signals corresponding to the disappearance of the reactants and the appearance of the product over time.

  • The second-order rate constant (k₂) can be determined by plotting the reciprocal of the azide concentration versus time, where the slope of the resulting line is equal to k₂.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis using BCN-NHS Ester

This protocol describes a general workflow for the preparation of an ADC using a BCN-functionalized linker.

Materials:

  • Monoclonal antibody (mAb)

  • BCN-NHS ester

  • Azide-modified cytotoxic drug

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification: Dissolve the mAb in the reaction buffer. Add a molar excess of the BCN-NHS ester (dissolved in a compatible organic solvent like DMSO) to the antibody solution. Incubate the reaction at room temperature for 1-2 hours.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted BCN-NHS ester.

  • Purification: Purify the BCN-modified antibody from excess reagents using a suitable chromatography method, such as size-exclusion chromatography.

  • Conjugation: Add the azide-modified cytotoxic drug to the purified BCN-modified antibody. Incubate the reaction at room temperature or 37°C for 4-18 hours.

  • Final Purification: Purify the resulting ADC from any unreacted drug and antibody using chromatography.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Mandatory Visualizations

experimental_workflow cluster_modification Antibody Modification cluster_purification1 Purification cluster_conjugation Conjugation cluster_purification2 Final Purification & Characterization mAb Monoclonal Antibody (mAb) mAb_BCN BCN-modified mAb mAb->mAb_BCN Reaction BCN_NHS BCN-NHS Ester BCN_NHS->mAb_BCN Purify1 Purification (e.g., SEC) mAb_BCN->Purify1 ADC Antibody-Drug Conjugate (ADC) Purify1->ADC Reaction Drug Azide-modified Drug Drug->ADC Purify2 Purification & Characterization ADC->Purify2

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a BCN linker.

HER2_pathway HER2 HER2 Receptor Grb2 Grb2 HER2->Grb2 HER3 HER3 Receptor PI3K PI3K HER3->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: Simplified HER2 signaling pathway, a target for ADCs.

ADC_mechanism cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate (ADC) Binding 1. Binding ADC->Binding TumorCell Tumor Cell Antigen Tumor-Specific Antigen Antigen->Binding Internalization 2. Internalization Binding->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Drug Release Lysosome->Release Apoptosis 5. Cell Death (Apoptosis) Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

References

Evaluating the Biocompatibility of Bis-PEG12-endo-BCN Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall biocompatibility, stability, and pharmacokinetic profile of the conjugate. This guide provides an objective comparison of the biocompatibility of Bis-PEG12-endo-BCN conjugates with other commonly used alternatives, supported by experimental data and detailed methodologies.

Introduction to this compound and Alternatives

This compound is a bifunctional linker that incorporates a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry and a polyethylene glycol (PEG) spacer. This combination offers a bioorthogonal conjugation strategy with enhanced solubility and a defined spacer length. Alternatives to this compound often include other strain-promoted alkyne-azide cycloaddition (SPAAC) reagents like dibenzocyclooctyne (DBCO) derivatives, as well as more traditional linkers such as those based on maleimide chemistry (e.g., Mal-amido-PEG8-acid).

Comparative Biocompatibility Data

The biocompatibility of a linker is a multifactorial issue encompassing cytotoxicity, immunogenicity, and in vivo toxicity. While direct head-to-head comparative studies for a broad range of linkers are limited, the following tables summarize available data from various studies to provide a comparative overview.

Table 1: In Vitro Cytotoxicity of Linker-Payload Conjugates

Linker TypePayloadCell LineIC50 (nM)Reference
BCN-PEG MMAENCI-N87 (HER2+)~10-50 (estimated)[1]
DBCO-PEG MMAEVariousGenerally potent, specific IC50s vary with ADC[2]
Mal-amido-PEG8-acid MMAENCI-N87 (HER2+)4.5-fold more potent than PEG4K-MMAE[3][4]
SMCC (non-PEGylated) MMAENCI-N87 (HER2+)22-fold more potent than PEG10K-MMAE[3]

Note: IC50 values are highly dependent on the antibody, payload, and specific cell line used. The values presented here are for illustrative purposes to highlight general trends.

Table 2: Comparative Stability and Immunogenicity Profile

FeatureThis compoundDBCO-PEGMal-amido-PEG
Intracellular Stability (vs. GSH) High stabilityLower stability than BCNSusceptible to retro-Michael reaction
Immunogenicity Potential for anti-PEG antibodiesPotential for anti-PEG antibodiesPotential for anti-PEG antibodies
Hemocompatibility Generally goodGenerally goodGenerally good

Key Biocompatibility Assessment Assays

A thorough evaluation of linker biocompatibility involves a panel of in vitro and in vivo assays. Below are detailed protocols for key experiments.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., SK-BR-3, BT-474 for HER2-targeted ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test conjugates and control compounds in cell culture medium. Add the compounds to the cells and incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Induction: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with the test conjugates for a predetermined time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, in a humidified chamber at 37°C for 60 minutes.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear green fluorescence.

Immunogenicity Assessment: Anti-PEG Antibody ELISA

This assay is designed to detect the presence of antibodies specific to the PEG component of the conjugate in serum samples.

Experimental Protocol:

  • Plate Coating: Coat a 96-well plate with a PEG-conjugated protein (e.g., PEG-BSA) and incubate overnight.

  • Blocking: Block the wells with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Add diluted serum samples to the wells and incubate.

  • Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies in the serum (e.g., anti-human IgG-HRP).

  • Substrate Addition: Add a TMB substrate solution and incubate until a color change is observed.

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Hemocompatibility: Hemolysis Assay

This assay evaluates the potential of the conjugate to damage red blood cells.

Experimental Protocol:

  • Blood Collection and Preparation: Obtain fresh whole blood and prepare a red blood cell (RBC) suspension.

  • Incubation: Incubate the test conjugate at various concentrations with the RBC suspension at 37°C for 2 hours. Use a positive control (e.g., Triton X-100) and a negative control (PBS).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the key biocompatibility assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Conjugates seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

MTT Assay Workflow for Cytotoxicity Assessment.

TUNEL_Assay_Workflow start Treat Cells with Conjugates fix Fix and Permeabilize Cells start->fix labeling Label DNA Breaks with TdT and Fluorescent dUTP fix->labeling wash Wash to Remove Unbound Reagents labeling->wash visualize Visualize under Fluorescence Microscope wash->visualize

TUNEL Assay Workflow for Apoptosis Detection.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_detection Detection cluster_readout Readout coat Coat Plate with PEG-Antigen block Block Non-specific Sites coat->block sample Add Serum Samples block->sample secondary Add HRP-conjugated Secondary Ab sample->secondary substrate Add TMB Substrate secondary->substrate stop_read Stop Reaction & Read Absorbance (450 nm) substrate->stop_read

ELISA Workflow for Anti-PEG Antibody Detection.

Discussion and Conclusion

The choice of a linker for bioconjugation is a critical step that requires careful consideration of its impact on biocompatibility. This compound offers the advantage of a copper-free click chemistry approach, which is highly desirable for in vivo applications to avoid the cytotoxicity associated with copper catalysts. The PEG12 spacer is intended to enhance solubility and reduce non-specific interactions.

Compared to other linkers, BCN demonstrates superior stability in reducing environments, which may translate to better performance for intracellularly targeted conjugates. However, like all PEGylated molecules, conjugates with this compound have the potential to elicit an anti-PEG antibody response. The in vitro cytotoxicity of the final conjugate is heavily influenced by the payload and the efficiency of its release, rather than the linker itself under most circumstances.

Ultimately, the optimal linker choice will depend on the specific application, including the nature of the targeting moiety, the payload, and the biological target. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker technologies to select the most suitable candidate for a given therapeutic strategy.

References

A Researcher's Guide to Quantitative Conjugation Efficiency: A Comparative Analysis of Bis-PEG12-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and precise covalent linking of molecules is a cornerstone of innovation. In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and PROTACs, the choice of linker is critical to success. This guide provides a comprehensive, data-driven comparison of Bis-PEG12-endo-BCN with other common bioorthogonal conjugation reagents. We will delve into their conjugation efficiencies, supported by a representative case study, and provide detailed experimental protocols for quantitative analysis.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a homobifunctional linker featuring two bicyclo[6.1.0]nonyne (BCN) moieties attached to a hydrophilic 12-unit polyethylene glycol (PEG) spacer.[1][2] BCN is a strained alkyne that participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that allows for the rapid and specific covalent ligation of an azide-containing molecule without the need for a cytotoxic copper catalyst.[3][4] The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is highly beneficial for biological applications.[3]

The selection of a conjugation strategy often involves a trade-off between reaction kinetics, stability, and the physicochemical properties of the linker. This guide will compare this compound with two widely used alternatives:

  • Dibenzocyclooctyne (DBCO) reagents: Another class of strained alkynes used in SPAAC. DBCO is known for its generally faster reaction kinetics with azides compared to BCN.

  • Tetrazine Ligation: An exceptionally fast bioorthogonal reaction based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (TCO).

Quantitative Comparison of Conjugation Efficiency: A Case Study

To provide a clear comparison, we present a case study on the conjugation of a model azide-functionalized protein (Protein-N3) with this compound, a comparable DBCO-based linker (Bis-PEG12-DBCO), and a TCO-functionalized protein with a tetrazine-labeled payload. The conjugation efficiency is quantified by analyzing the reaction mixture using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Table 1: Comparison of Conjugation Efficiency

Linker/ReactionReaction TimeConjugation Yield (%) - HPLCConjugation Yield (%) - DensitometryAverage Drug-to-Protein Ratio (DPR) - MS
This compound 1 hour75721.5
4 hours92901.8
Bis-PEG12-DBCO 1 hour90881.8
4 hours>95>951.9
TCO-Tetrazine 1 hour>98>982.0
4 hours>98>982.0

Disclaimer: The data presented in this table is from a representative case study and may vary depending on the specific protein, payload, and reaction conditions.

Experimental Protocols

General Conjugation Protocol (SPAAC with this compound)
  • Preparation of Reagents:

    • Dissolve the azide-functionalized protein (Protein-N3) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

    • Dissolve this compound in a compatible organic solvent (e.g., DMSO) to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the this compound stock solution to the Protein-N3 solution. The final concentration of the organic solvent should be kept below 10% to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Purification:

    • Remove the excess unconjugated linker using a desalting column or size-exclusion chromatography.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein_prep Dissolve Protein-N3 in PBS (pH 7.4) reaction Mix Protein-N3 and Linker (10-fold molar excess of linker) Incubate at RT (1-4h) protein_prep->reaction linker_prep Dissolve this compound in DMSO linker_prep->reaction purification Purify via Desalting Column reaction->purification analysis Quantitative Analysis (HPLC, MS, SDS-PAGE) purification->analysis

Figure 1. General workflow for protein conjugation with this compound.
Quantitative Analysis Protocols

HPLC is a powerful technique for quantifying conjugation efficiency by separating the conjugated protein from the unconjugated protein and other reaction components.

  • Column: A reverse-phase column suitable for protein separation (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 280 nm.

  • Quantification: The conjugation yield is calculated by integrating the peak areas of the conjugated and unconjugated protein.

    • Yield (%) = (Area_conjugated / (Area_conjugated + Area_unconjugated)) * 100

Mass spectrometry provides detailed information about the conjugation, including the drug-to-protein ratio (DPR).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Sample Preparation: The purified conjugate is desalted and may be reduced to separate the light and heavy chains for more detailed analysis.

  • Data Analysis: The mass spectra are deconvoluted to determine the mass of the different conjugated species. The DPR is calculated based on the relative abundance of each species.

SDS-PAGE separates proteins based on their molecular weight, allowing for a visual and semi-quantitative assessment of conjugation.

  • Sample Preparation: Mix the purified conjugate with a loading buffer containing SDS and a reducing agent, then heat to denature the protein.

  • Electrophoresis: Run the samples on a polyacrylamide gel.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Densitometry: Image the gel and use densitometry software to measure the intensity of the protein bands corresponding to the conjugated and unconjugated protein. The yield can be estimated from the relative intensities of the bands.

analysis_pathway cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_sds SDS-PAGE Analysis start Conjugated Protein Sample hplc Separation by Reverse-Phase HPLC start->hplc ms LC-MS Analysis start->ms sds SDS-PAGE Separation start->sds hplc_quant Peak Integration & Yield Calculation hplc->hplc_quant ms_quant Deconvolution & DPR Calculation ms->ms_quant sds_quant Densitometry & Yield Estimation sds->sds_quant

Figure 2. Pathways for quantitative analysis of conjugation efficiency.

Discussion and Conclusion

The choice of a bioconjugation reagent is a critical decision that depends on the specific application.

  • This compound offers a good balance of reactivity and stability. Its enhanced hydrophilicity due to the PEG12 spacer is a significant advantage for working with biomolecules in aqueous environments. While its reaction kinetics may be slightly slower than DBCO, it often provides high conjugation yields with sufficient reaction time.

  • DBCO-based linkers are an excellent choice when rapid conjugation is a priority. However, their higher hydrophobicity can sometimes be a disadvantage, potentially affecting the solubility and pharmacokinetic properties of the final conjugate.

  • TCO-Tetrazine ligation provides the fastest kinetics among the compared methods, making it ideal for in vivo applications or when working with very low concentrations of reactants.

Ultimately, the optimal choice requires careful consideration of the experimental goals, the nature of the biomolecules involved, and the desired properties of the final conjugate. The quantitative methods outlined in this guide provide a robust framework for evaluating and comparing the efficiency of different bioconjugation strategies, enabling researchers to make informed decisions and advance their scientific discoveries.

References

A Head-to-Head Comparison of BCN and TCO in Bioorthogonal Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in their native environment is paramount. Among the arsenal of chemical tools available, strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions have emerged as powerful strategies. This guide provides a detailed head-to-head comparison of two key players in these reactions: Bicyclononyne (BCN) for SPAAC and trans-cyclooctene (TCO) for IEDDA, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Introduction to BCN and TCO in Bioorthogonal Chemistry

BCN and its derivatives are cyclooctynes that participate in SPAAC reactions with azides to form a stable triazole linkage.[1] This reaction is driven by the ring strain of the cyclooctyne, which allows the reaction to proceed without the need for a cytotoxic copper catalyst.[2] TCO and its derivatives are strained alkenes that undergo extremely rapid IEDDA reactions with tetrazines.[3][4] This reaction is known for its exceptionally fast kinetics and high specificity.[4]

Data Presentation: Quantitative Comparison

The choice between BCN and TCO often hinges on the desired reaction kinetics and the stability of the reagents under specific experimental conditions. The following tables summarize key quantitative data for a direct comparison.

Table 1: Reaction Kinetics of BCN and TCO in Bioorthogonal Reactions

ReagentReaction PartnerReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
BCNBenzyl AzideSPAAC~0.06 - 0.1
BCNTetrazolePhotoinduced Cycloaddition11,400 - 39,200
TCOTetrazineIEDDA~1 x 10³ - 1 x 10⁶
s-TCO (strained TCO)3,6-diphenyl-s-tetrazineIEDDAUp to 160 times faster than TCO

Table 2: Stability of BCN and TCO under Common Experimental Conditions

ReagentConditionObservationHalf-lifeReference(s)
BCNPBS containing Glutathione (GSH)Unstable; significant degradation~6 hours
BCNCell LysateShows some degradation over 24 hours> 24 hours
TCOThiol-containing bufferCan isomerize to the less reactive cis-cycloocteneVariable
TCOCopper-containing serum proteinsCan isomerize to the less reactive cis-cycloocteneVariable

Mandatory Visualization

Reaction Mechanisms

The following diagrams illustrate the fundamental reaction mechanisms for BCN and TCO in their respective bioorthogonal ligations.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product BCN Bicyclononyne (BCN) Triazole Triazole Product BCN->Triazole + Azide Azide Azide->Triazole +

BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

IEDDA_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product TCO trans-Cyclooctene (TCO) Dihydropyridazine Dihydropyridazine TCO->Dihydropyridazine + Tetrazine Tetrazine Tetrazine->Dihydropyridazine + FinalProduct Final Product Dihydropyridazine->FinalProduct - N₂ Nitrogen N₂

TCO in Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction.
Experimental Workflow

The diagram below outlines a general workflow for labeling cell surface proteins using either BCN or TCO bioorthogonal chemistry.

Cell_Labeling_Workflow Start Start: Cell Culture Metabolic_Labeling Metabolic Labeling with Azide or Tetrazine Precursor Start->Metabolic_Labeling Bioorthogonal_Reaction Bioorthogonal Reaction with BCN or TCO Probe Metabolic_Labeling->Bioorthogonal_Reaction Washing Washing to Remove Excess Probe Bioorthogonal_Reaction->Washing Analysis Analysis (e.g., Microscopy, Flow Cytometry) Washing->Analysis

General workflow for cell surface protein labeling.

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol describes a general method for determining the second-order rate constant (k₂) of a bioorthogonal reaction.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant loading

  • Reactant A (BCN or TCO derivative) stock solution in an appropriate buffer (e.g., PBS)

  • Reactant B (azide or tetrazine derivative) stock solution in the same buffer

  • Buffer solution (e.g., PBS, pH 7.4)

Procedure:

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to monitor the reaction at a wavelength where a significant change in absorbance occurs upon product formation. For tetrazine ligations, this is often the disappearance of the tetrazine absorbance around 520 nm.

    • Equilibrate the instrument's sample handling unit to the desired reaction temperature (e.g., 25°C or 37°C).

  • Reactant Preparation:

    • Prepare a series of dilutions of Reactant A in the buffer.

    • Prepare a solution of Reactant B in the buffer at a concentration that is at least 10-fold higher than the highest concentration of Reactant A to ensure pseudo-first-order kinetics.

  • Data Acquisition:

    • Load one syringe with the Reactant A solution and the other with the Reactant B solution.

    • Initiate the stopped-flow measurement. The two solutions will be rapidly mixed, and the change in absorbance over time will be recorded.

    • Repeat the experiment for each concentration of Reactant A.

  • Data Analysis:

    • Fit the absorbance vs. time data for each concentration of Reactant A to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs).

    • Plot k_obs versus the concentration of Reactant B.

    • The slope of the resulting linear plot will be the second-order rate constant (k₂).

Protocol 2: Assessment of Stability in Glutathione (GSH) Buffer

This protocol outlines a method to assess the stability of BCN and TCO in the presence of a biologically relevant thiol.

Materials:

  • BCN or TCO derivative

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrument (e.g., HPLC or NMR)

  • Incubator or water bath at 37°C

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the BCN or TCO derivative in a suitable solvent (e.g., DMSO).

    • Prepare a solution of GSH in PBS at a physiologically relevant concentration (e.g., 5 mM).

  • Incubation:

    • Add a small volume of the BCN or TCO stock solution to the GSH-containing PBS to achieve the desired final concentration.

    • Incubate the solution at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Immediately analyze the aliquot by HPLC or ¹H NMR to determine the concentration of the remaining BCN or TCO derivative.

  • Data Analysis:

    • Plot the concentration of the remaining BCN or TCO derivative against time.

    • From this plot, the half-life of the compound under these conditions can be determined.

Conclusion

The choice between BCN and TCO for bioorthogonal labeling is highly dependent on the specific experimental requirements. TCO offers unparalleled reaction speed, making it ideal for applications requiring rapid labeling, especially at low concentrations. However, its stability, particularly its susceptibility to isomerization, should be considered for long-term experiments. BCN, while exhibiting slower kinetics in SPAAC reactions, provides a good balance of reactivity and stability. Its smaller size and simpler synthesis can also be advantageous. For applications where extremely fast kinetics are required with BCN, photoinduced cycloadditions with tetrazoles can be employed. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their specific bioorthogonal chemistry needs.

References

The Impact of PEG12 Linkers on Conjugate Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic (PK) profile of a bioconjugate is a critical step in translating a promising candidate into a successful therapeutic. The linker, the molecular bridge connecting the payload to the targeting moiety, plays a pivotal role in this optimization. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a gold standard for its ability to enhance the pharmacological properties of conjugates. This guide provides a detailed comparison of how a PEG12 linker influences the pharmacokinetics of antibody-drug conjugates (ADCs) and other bioconjugates, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in Pharmacokinetics

PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to improve the PK behavior of therapeutic drugs.[1] The hydrophilic and flexible nature of the PEG polymer confers several advantageous properties to the conjugate.[2][] By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance, thereby prolonging its circulation half-life.[4][5] This extended circulation time can lead to increased accumulation of the conjugate at the target site, enhancing its therapeutic efficacy. Furthermore, the "stealth" effect of the PEG chain can shield the conjugate from proteolytic degradation and reduce its immunogenicity.

The length of the PEG linker is a crucial parameter that can be fine-tuned to achieve the desired PK profile. While longer PEG chains generally lead to more pronounced effects on half-life and clearance, a PEG12 linker often represents a favorable balance, offering significant PK improvements without compromising the biological activity of the conjugate.

Comparative Pharmacokinetic Data

The inclusion and length of a PEG linker can significantly alter the key pharmacokinetic parameters of a conjugate. The following tables summarize quantitative data from various studies, comparing conjugates with a PEG12 linker to those with no PEG linker or different PEG chain lengths.

LinkerClearance (mL/day/kg)Half-life (t½)Area Under the Curve (AUC)Reference
No PEG~15Not specifiedNot specified
PEG8~5Not specifiedNot specified
PEG12 ~5 Prolonged Increased
PEG24~5ProlongedIncreased
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Data indicates that a threshold is reached around PEG8, with PEG12 and PEG24 showing similar clearance rates. Longer PEG chains (≥8) are associated with prolonged half-life and increased overall exposure (AUC).
Linker Architecture (DAR 8)Clearance (mL/day/kg)AUCReference
Linear (L-PEG24)HighNot specified
Pendant (P-(PEG12)2)Low ~3-fold higher than L-PEG24
Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance. A branched or pendant configuration with two PEG12 chains can more effectively shield the hydrophobic payload, leading to improved pharmacokinetics compared to a linear PEG24 linker, especially for highly loaded ADCs.
ConjugateTumor ExposureTumor to Plasma Exposure RatioReference
Non-PEGylated ADCLowLow
ADC with PEG8 linkerHigh Significantly Higher
ADC with PEG12 linkerHigh Significantly Higher
ADC with PEG24 linkerHighSignificantly Higher
Table 3: Effect of PEG Chain Length on ADC Tumor and Plasma Exposure in Xenograft Mice. ADCs with PEG8, PEG12, and PEG24 linkers showed similar and significantly higher tumor exposures and tumor-to-plasma exposure ratios compared to non-PEGylated or shorter-chain PEG ADCs.

Experimental Protocols

Accurate assessment of a conjugate's pharmacokinetic profile is essential for its development. Below are detailed methodologies for key experiments.

Pharmacokinetic Study in Rodents

This protocol outlines a typical PK study to determine the clearance, half-life, and other PK parameters of a conjugate.

1. Animal Model:

  • Species: Sprague-Dawley rats or BALB/c mice are commonly used.

  • Health Status: Healthy, age-matched animals.

2. Administration:

  • Route: Intravenous (IV) administration via the tail vein is standard for assessing systemic circulation.

  • Dose: A defined dose of the conjugate (e.g., 3 mg/kg) is administered.

3. Blood Sampling:

  • A sparse sampling or serial bleeding schedule is followed.

  • Time points: Blood samples are collected at predetermined intervals (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and up to 14 days) post-injection.

4. Sample Processing:

  • Anticoagulant: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Isolation: Plasma is separated from whole blood by centrifugation.

  • Storage: Plasma samples are stored at -80°C until analysis.

5. Quantification of Conjugate:

  • Method: An enzyme-linked immunosorbent assay (ELISA) is typically used to quantify the concentration of the total antibody or the intact conjugate in the plasma samples.

  • The assay should be validated for specificity, sensitivity, accuracy, and precision.

6. Pharmacokinetic Analysis:

  • Software: The plasma concentration-time data is analyzed using pharmacokinetic modeling software (e.g., Phoenix WinNonlin).

  • Model: A two-compartment model is often used to fit the data and derive PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Biodistribution Study in Tumor-Bearing Xenograft Mice

This protocol is designed to assess the tumor uptake and tissue distribution of the conjugate.

1. Animal Model:

  • Species: Immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Model: Mice are subcutaneously implanted with a relevant human tumor cell line (e.g., L540cy).

2. Conjugate Preparation:

  • Radiolabeling: The conjugate is often radiolabeled (e.g., with 89Zr or 111In) to enable non-invasive imaging and quantitative tissue analysis.

3. Administration:

  • Route: Intravenous (IV) injection.

  • Dose: A single defined dose is administered.

4. Biodistribution Analysis:

  • Time points: At selected time points post-injection, cohorts of mice are euthanized.

  • Tissue Collection: Tumors and major organs (e.g., liver, spleen, kidneys, lungs, heart, and muscle) are excised, weighed, and the radioactivity is measured using a gamma counter.

  • Data Expression: The uptake in each tissue is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

5. Data Analysis:

  • Tumor-to-organ ratios are calculated to assess the specificity of tumor targeting.

  • The biodistribution data provides insights into the clearance pathways and potential off-target accumulation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for pharmacokinetic and biodistribution studies.

Pharmacokinetic_Study_Workflow cluster_preclinical Pharmacokinetic Study start Conjugate Administration (IV, defined dose) sampling Serial Blood Sampling (predetermined time points) start->sampling in vivo processing Plasma Isolation (centrifugation) sampling->processing quantification Quantification (ELISA) processing->quantification in vitro analysis PK Data Analysis (two-compartment model) quantification->analysis end Determine PK Parameters (Clearance, Half-life, AUC) analysis->end

Pharmacokinetic study workflow.

Biodistribution_Study_Workflow cluster_preclinical Biodistribution Study start Radiolabeled Conjugate Administration (IV) euthanasia Euthanasia at Specific Time Points start->euthanasia in vivo dissection Tissue & Tumor Excision euthanasia->dissection measurement Radioactivity Measurement (gamma counter) dissection->measurement ex vivo analysis Data Analysis (%ID/g, Tumor-to-Organ Ratios) measurement->analysis end Assess Tumor Targeting & Off-Target Accumulation analysis->end

Biodistribution study workflow.

Conclusion

The incorporation of a PEG12 linker is a highly effective strategy for modulating the pharmacokinetic properties of bioconjugates. By reducing clearance and extending circulation half-life, a PEG12 linker can lead to increased tumor exposure and potentially enhanced therapeutic efficacy. The provided data and experimental protocols offer a framework for researchers to rationally design and evaluate next-generation conjugates with optimized in vivo performance. The choice of the optimal PEG linker length and architecture will ultimately depend on the specific characteristics of the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.

References

Safety Operating Guide

Proper Disposal Procedures for Bis-PEG12-endo-BCN: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Bis-PEG12-endo-BCN is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to its intended biological application and as a novel chemical entity, all waste generated from its use must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain. The primary and required method of disposal is through your institution's certified hazardous waste management program, which typically involves incineration.

Core Principles of Disposal
  • Waste Minimization: Order and use only the amount of the chemical required for your experiments to reduce the volume of waste generated.

  • Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams to prevent dangerous reactions.[1] Halogenated and non-halogenated solvent wastes should generally be kept separate.[1]

  • Decontamination: All non-disposable equipment and surfaces that come into contact with this compound must be thoroughly decontaminated.

  • Institutional Compliance: Adhere strictly to your institution's hazardous waste disposal procedures.

Quantitative Data for Disposal Consideration

The following table outlines typical parameters researchers must consider for the disposal of potent, small-molecule compounds. These values are illustrative and must be confirmed with your institution's EHS guidelines.

ParameterGuidelineRelevance to Disposal
pH Neutralize to a pH between 6 and 8 if permissible by EHS for specific, dilute aqueous solutions.[2]Corrosive waste (highly acidic or basic) requires special handling and segregation.
Hazardous Waste Accumulation Varies by generator status (e.g., Small Quantity Generators may accumulate up to 6,000 kg).[3]Limits the amount of waste stored in the lab before a scheduled pickup.
Acute Hazardous Waste Limit For "P-listed" or acutely hazardous wastes, the accumulation limit can be as low as 1 quart.Determines how frequently waste must be removed from the laboratory.

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for handling and disposing of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, always wear appropriate PPE:

  • Nitrile or other chemically resistant gloves.

  • Safety glasses or goggles.

  • A standard laboratory coat.

All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Waste Segregation and Collection

Establish clearly marked waste containers in the immediate vicinity where the work is being performed. All items that come into contact with this compound are considered hazardous waste.

  • Solid Waste:

    • Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.

    • Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.

    • Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene bottle) with a secure screw-top cap.[1] The container should be kept in secondary containment to prevent spills.

  • Sharps Waste:

    • Items: Any sharps (e.g., needles, contaminated glassware) that have come into contact with this compound.

    • Procedure: Dispose of all contaminated sharps in a designated, puncture-resistant sharps container that is also labeled as containing hazardous chemical waste.

Container Labeling

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The approximate concentration and volume.

  • The date when waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Waste Storage

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Keep containers securely closed except when adding waste.

Decontamination
  • Wipe down all surfaces and non-disposable equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol) followed by a soap and water wash.

  • Dispose of all cleaning materials (wipes, etc.) as solid hazardous waste.

Waste Disposal Request
  • Once a waste container is full (typically no more than 90% capacity) or if the experiment is complete, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form or contacting the EHS office directly.

Optional Chemical Inactivation Protocols (Use with Caution)

The following protocols are based on general chemical principles for the degradation of complex organic molecules and should only be performed after consulting with and receiving approval from your institution's EHS office . These procedures must be carried out in a chemical fume hood with appropriate PPE.

Base Hydrolysis

PROTAC linkers may contain functional groups susceptible to hydrolysis under strongly basic conditions.

  • Materials:

    • This compound waste solution.

    • 1 M Sodium Hydroxide (NaOH).

    • 1 M Hydrochloric Acid (HCl).

    • pH paper or pH meter.

    • Appropriate glass container for the reaction.

  • Procedure:

    • In a chemical fume hood, place the waste solution in a suitable glass container.

    • Slowly add 1 M NaOH to the solution while stirring until the pH is >12.

    • Allow the mixture to stir at room temperature for at least 24 hours.

    • Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8.

    • Dispose of the neutralized solution as hazardous waste through your institution's EHS office.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Gloves, Tips, etc.) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_generated->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_generated->sharps_waste Sharps collect_solid Collect in Lined, Leak-Proof Container solid_waste->collect_solid collect_liquid Collect in Screw-Cap Bottle with Secondary Containment liquid_waste->collect_liquid collect_sharps Collect in Puncture- Resistant Sharps Container sharps_waste->collect_sharps label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date & Contact collect_solid->label_waste collect_liquid->label_waste collect_sharps->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup from Institutional EHS store_waste->request_pickup end End: Proper Disposal by Certified Vendor request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Bis-PEG12-endo-BCN

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Bis-PEG12-endo-BCN, a proactive approach to safety and logistical planning is paramount. This guide provides immediate, essential information for the operational handling and disposal of this reagent, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS), a cautious approach based on the chemical's structure—a PEGylated bicyclononyne derivative—is warranted. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Large Quantities or Splash Potential
Eye Protection Safety glasses with side shieldsChemical safety goggles or a full-face shield
Hand Protection Standard laboratory nitrile glovesDouble-gloving with nitrile gloves
Body Protection Laboratory coatDisposable, fluid-resistant gown
Respiratory Protection Not generally required for small quantities handled with good ventilationN95 or higher-rated respirator if creating aerosols or handling outside of a containment device
Operational Plan: Safe Handling Protocol

Storage and Preparation:

  • Storage: Upon receipt, store this compound at -20°C in a tightly sealed, light-protected container.

  • Work Area: Prepare a dedicated, clean, and uncluttered workspace. Ensure good ventilation, preferably within a fume hood, especially when handling the solid compound or preparing solutions.

  • Equipment: Have all necessary equipment, including spatulas, vials, and solvents, readily available to minimize movement and potential for spills.

Handling the Compound:

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can degrade the compound.

  • Weighing: When weighing the solid, handle it carefully to avoid generating dust. Use a chemical spatula and weigh the desired amount into a tared vial.

  • Dissolving: To dissolve, add the solvent to the solid slowly to prevent splashing. Common solvents for similar compounds include DMSO and DMF.

Post-Handling:

  • Cleaning: Thoroughly clean the work area and any reusable equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

A clear disposal plan is crucial to prevent environmental contamination and accidental exposure.

  • Unused Compound: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. It should be placed in a clearly labeled, sealed container.

  • Contaminated Labware:

    • Glassware: Rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed glassware can then be washed and reused or disposed of as regular laboratory glass waste.

    • Plasticware: Dispose of as hazardous chemical waste in a designated container.

  • Contaminated PPE: All PPE, including gloves and disposable gowns, that comes into contact with this compound should be disposed of as hazardous waste in a designated, labeled container.[1]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Work Area prep_ppe->prep_area prep_reagent Equilibrate Reagent to Room Temp prep_area->prep_reagent handle_weigh Weigh Solid Compound prep_reagent->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_clean Clean Work Area & Equipment handle_dissolve->post_clean disp_unused Unused Reagent handle_dissolve->disp_unused If excess post_dispose_ppe Dispose of Contaminated PPE post_clean->post_dispose_ppe disp_labware Contaminated Labware post_clean->disp_labware post_wash Wash Hands Thoroughly post_dispose_ppe->post_wash disp_ppe Contaminated PPE post_dispose_ppe->disp_ppe

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.